molecular formula C46H70N8O12 B15578493 Nostopeptin B

Nostopeptin B

Cat. No.: B15578493
M. Wt: 927.1 g/mol
InChI Key: QMXYZAMGCKYKHQ-FTVIHGQDSA-N
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Description

Nostopeptin B is a useful research compound. Its molecular formula is C46H70N8O12 and its molecular weight is 927.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H70N8O12

Molecular Weight

927.1 g/mol

IUPAC Name

(4S)-4-acetamido-5-[(14S,17S,20R)-14,20-bis[(2S)-butan-2-yl]-22-hydroxy-17-[(4-hydroxyphenyl)methyl]-10,18-dimethyl-4-(2-methylpropyl)-3,6,13,16,19,25-hexaoxo-12-oxa-2,5,8,15,18,21-hexazatricyclo[19.3.1.07,11]pentacosan-8-yl]-5-oxopentanamide

InChI

InChI=1S/C46H70N8O12/c1-10-24(5)36-46(65)66-39-26(7)22-53(43(62)30(48-27(8)55)16-18-34(47)57)38(39)42(61)50-32(20-23(3)4)40(59)49-31-17-19-35(58)54(44(31)63)37(25(6)11-2)45(64)52(9)33(41(60)51-36)21-28-12-14-29(56)15-13-28/h12-15,23-26,30-33,35-39,56,58H,10-11,16-22H2,1-9H3,(H2,47,57)(H,48,55)(H,49,59)(H,50,61)(H,51,60)/t24-,25-,26?,30-,31?,32?,33-,35?,36-,37+,38?,39?/m0/s1

InChI Key

QMXYZAMGCKYKHQ-FTVIHGQDSA-N

Origin of Product

United States

Foundational & Exploratory

Nostopeptin B: A Technical Guide to its Discovery, Origin, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nostopeptin B, a potent enzyme inhibitor derived from cyanobacteria. It covers the initial discovery and origin of the compound, its significant biological activity with supporting quantitative data, and detailed experimental protocols for its isolation and characterization.

Discovery and Origin

This compound was first isolated and identified in 1997 by a team of researchers led by Tatsufumi Okino.[1][2] The discovery was the result of a screening program for protease inhibitors from microalgae.

Producing Organism: this compound is a natural product synthesized by the freshwater cyanobacterium, Nostoc minutum (strain NIES-26).[1][2] Cyanobacteria, particularly from the genus Nostoc, are well-documented sources of a diverse array of bioactive peptides with potential pharmaceutical applications.[3][4]

Biological Activity

This compound is a cyclic depsipeptide that demonstrates potent and selective inhibitory activity against specific serine proteases.[1][2] Its mechanism of action is attributed to the presence of a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue, which is a key structural feature for its enzyme-inhibiting properties.[2]

The compound has been shown to be a potent inhibitor of elastase and chymotrypsin.[1][2] However, it does not exhibit inhibitory effects against papain, trypsin, thrombin, or plasmin.[2][4] This selectivity makes this compound a compound of interest for therapeutic applications where specific protease inhibition is desired.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its target enzymes has been quantified through IC50 (half-maximal inhibitory concentration) values.

EnzymeIC50 Value (µM)
Elastase1.2[5][6][7]
Chymotrypsin1.73*

*Calculated from the reported IC50 of 1.6 µg/mL and a molecular weight of 927.5252 g/mol .[2]

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and structural elucidation of this compound, based on the original discovery.

Cultivation of Nostoc minutum**

Nostoc minutum (NIES-26) was mass-cultured in a suitable growth medium. A large-scale culture yielded a significant biomass of algal cells for extraction. For instance, a 380 L culture can yield approximately 161 g of dry algal cells.[1]

Extraction and Isolation

The following workflow outlines the extraction and isolation process:

experimental_workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification cluster_final_product Final Product start Freeze-dried Nostoc minutum biomass extraction Extract with Methanol (MeOH) start->extraction partition1 Partition between Diethyl Ether (Et2O) and Water (H2O) extraction->partition1 partition2 Partition Et2O layer with aqueous MeOH and a solvent series: Hexane -> Carbon Tetrachloride (CCl4) -> Chloroform (CHCl3) partition1->partition2 Et2O Layer flash_chrom ODS Flash Chromatography partition2->flash_chrom CHCl3-soluble fraction hplc Reversed-phase HPLC flash_chrom->hplc final_product Pure this compound hplc->final_product

References

An In-depth Technical Guide to the Chemical Structure of Nostopeptin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nostopeptin B is a cyclic depsipeptide isolated from the freshwater cyanobacterium Nostoc minutum. As a potent inhibitor of the serine proteases elastase and chymotrypsin (B1334515), this compound holds significant interest for therapeutic development, particularly in the context of inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing its constituent amino acids, their sequence, and its unique cyclic nature. This document also outlines the experimental protocols for its isolation and structural elucidation and presents key quantitative data. Furthermore, it visualizes the putative signaling pathways affected by this compound's inhibitory action on elastase and chymotrypsin.

Chemical Structure of this compound

This compound is a complex cyclic depsipeptide with the molecular formula C46H70N8O12.[1] Its structure is characterized by a macrocyclic ring composed of a series of proteinogenic and non-proteinogenic amino acid residues.

The constituent amino acids of this compound are:

  • Leucine (Leu)

  • Glutamine (Gln)

  • Two residues of Isoleucine (Ile)

  • 3-amino-6-hydroxy-2-piperidone (Ahp)

  • N-methyltyrosine (N-MeTyr)

  • 3-hydroxy-4-methylproline (Hmp)

The sequence of these residues has been determined as Ac-Gln-Hmp-Leu-Ahp-Ile(I)-N-MeTyr-Ile(II). The cyclic structure is formed by an ester linkage between the hydroxyl group of the Hmp residue and the carboxyl group of the C-terminal Ile(II) residue.[2] The N-terminus of the linear peptide precursor is acetylated.

Nostopeptin_B_Structure cluster_ring Cyclic Depsipeptide Core cluster_sidechain Side Chain Hmp Hmp Leu Leu Hmp->Leu -amide- Ahp Ahp Leu->Ahp -amide- Ile1 Ile(I) Ahp->Ile1 -amide- NMeTyr N-MeTyr Ile1->NMeTyr -amide- Ile2 Ile(II) NMeTyr->Ile2 -amide- Ile2->Hmp -ester- Ac Acetyl Gln Gln Ac->Gln -amide- Gln->Hmp -amide-

Figure 1: Simplified schematic of the this compound structure.

Quantitative Data

The structural elucidation of this compound was supported by high-resolution fast atom bombardment mass spectrometry (HR-FABMS) and extensive 2D NMR spectroscopy.

Mass Spectrometry

The molecular formula of this compound was established as C46H70N8O12 by HR-FABMS.

PropertyValue
Molecular Formula C46H70N8O12
HR-FABMS m/z [M+H]+ (Observed) 927.5252
HR-FABMS m/z [M+H]+ (Calculated) 927.5191
Table 1: Mass Spectrometry Data for this compound.[1]
NMR Spectroscopic Data

The 1H and 13C NMR data for this compound, as reported by Okino et al. (1997), are summarized below. These data were crucial for determining the amino acid composition and their sequence.

ResiduePositionδCδH (J in Hz)
Ac CH322.91.90 (s)
CO172.1
Gln 253.64.35 (m)
328.12.15 (m)
431.52.25 (m)
5175.7
NH8.25 (d, 7.9)
Hmp 260.24.20 (d, 9.2)
375.85.15 (dd, 5.5, 3.1)
438.72.30 (m)
568.13.80 (d, 11.6)
CH316.91.15 (d, 7.3)
Leu 251.84.60 (m)
340.91.65 (m)
424.81.70 (m)
523.20.95 (d, 6.7)
621.50.90 (d, 6.7)
NH7.80 (d, 8.5)
Ahp 254.14.30 (m)
353.03.85 (m)
426.91.95 (m), 1.80 (m)
530.22.20 (m), 1.90 (m)
685.15.50 (br s)
NH8.10 (d, 7.3)
Ile(I) 260.14.10 (d, 10.4)
337.21.90 (m)
425.11.45 (m), 1.15 (m)
515.80.90 (d, 6.7)
611.50.85 (t, 7.3)
N-MeTyr 262.34.95 (dd, 10.4, 4.3)
336.93.10 (dd, 14.0, 4.3), 2.90 (dd, 14.0, 10.4)
2', 6'130.47.00 (d, 8.5)
3', 5'115.56.70 (d, 8.5)
N-CH331.52.75 (s)
Ile(II) 258.24.40 (dd, 8.5, 4.9)
337.01.90 (m)
424.91.45 (m), 1.15 (m)
515.70.90 (d, 6.7)
611.30.85 (t, 7.3)
NH7.60 (d, 8.5)
Table 2: ¹H and ¹³C NMR Data for this compound in DMSO-d6.[1]

Experimental Protocols

Isolation of this compound

The following protocol outlines the general steps for the isolation of this compound from Nostoc minutum.

Isolation_Workflow start Freeze-dried Nostoc minutum cells extraction Extraction with Methanol (B129727) start->extraction partition1 Partitioning (Diethyl Ether / Water) extraction->partition1 ether_layer Diethyl Ether Layer partition1->ether_layer Elastase activity aq_layer1 Aqueous Layer (Discarded initially) partition1->aq_layer1 partition2 Partitioning (Aqueous Methanol vs. Hexane, CCl4, CHCl3) ether_layer->partition2 chloroform_fraction Chloroform-soluble Fraction partition2->chloroform_fraction Elastase activity ods_flash ODS Flash Chromatography chloroform_fraction->ods_flash rphplc Reversed-Phase HPLC ods_flash->rphplc nostopeptin_b Pure this compound rphplc->nostopeptin_b

Figure 2: General workflow for the isolation of this compound.

A more detailed, though still generalized, protocol is as follows:

  • Extraction: Freeze-dried cells of Nostoc minutum are extracted with methanol.

  • Initial Partitioning: The methanol extract is partitioned between diethyl ether and water. The diethyl ether layer, which exhibits elastase inhibitory activity, is collected.

  • Further Partitioning: The active diethyl ether layer is further partitioned against a series of solvents with increasing polarity, typically aqueous methanol versus hexane, carbon tetrachloride, and finally chloroform (B151607). The chloroform-soluble fraction, retaining the elastase inhibitory activity, is collected.

  • ODS Flash Chromatography: The active chloroform fraction is subjected to ODS (octadecylsilane) flash chromatography for initial purification.

  • Reversed-Phase HPLC: The final purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile (B52724) in water (often with 0.1% trifluoroacetic acid as a modifier). Fractions are monitored by UV detection at 210-220 nm, and those containing the pure compound are collected.[3]

Structure Elucidation

The planar structure and stereochemistry of this compound were determined using a combination of spectroscopic and chemical methods.

  • Amino Acid Analysis: Acid hydrolysis of this compound followed by chromatographic analysis (e.g., GC or HPLC) is used to identify the standard amino acid components (Leu, Gln, Ile).

  • 2D NMR Spectroscopy: A suite of 2D NMR experiments are performed to establish the connectivity of atoms and the sequence of the amino acid residues.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within each amino acid residue's spin system.

    • TOCSY (Total Correlation Spectroscopy): Establishes the complete spin systems of the amino acid residues.

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for sequencing the amino acid residues by observing correlations between the alpha-proton of one residue and the carbonyl carbon of the preceding residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which helps to determine the three-dimensional conformation of the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry provides the accurate mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further sequence information.

Putative Signaling Pathways

This compound exerts its biological effects through the potent inhibition of elastase and chymotrypsin. The downstream consequences of inhibiting these proteases can be complex and are depicted in the following putative signaling pathway diagrams.

Elastase Inhibition and PAR2 Signaling

Neutrophil elastase can act as a biased agonist for Proteinase-Activated Receptor 2 (PAR2), leading to the activation of the MAPK signaling pathway.[4][5] By inhibiting elastase, this compound can prevent this activation.

Elastase_PAR2_Signaling NostopeptinB This compound Elastase Neutrophil Elastase NostopeptinB->Elastase Inhibition PAR2 PAR2 Receptor Elastase->PAR2 Biased Agonism MAPK_pathway MAPK Pathway (e.g., ERK1/2) PAR2->MAPK_pathway Activation Inflammation Pro-inflammatory Response MAPK_pathway->Inflammation Leads to

Figure 3: Putative signaling pathway of elastase inhibition by this compound.
Chymotrypsin Inhibition and Apoptosis

Lysosomal chymotrypsin can initiate a cascade of events leading to apoptosis through the proteolytic activation of calcineurin, which in turn promotes Drp1-mediated mitochondrial fission.[6] Inhibition of chymotrypsin by this compound could potentially block this apoptotic pathway.

Chymotrypsin_Apoptosis_Signaling NostopeptinB This compound Chymotrypsin Lysosomal Chymotrypsin NostopeptinB->Chymotrypsin Inhibition Calcineurin Calcineurin Chymotrypsin->Calcineurin Proteolytic Activation Drp1 Drp1 Calcineurin->Drp1 Activation Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission Induces Apoptosis Apoptosis Mitochondrial_Fission->Apoptosis Leads to

Figure 4: Putative apoptotic signaling pathway affected by chymotrypsin inhibition.

Conclusion

This compound is a structurally intriguing natural product with significant biological activity. Its complex cyclic depsipeptide structure, elucidated through a combination of sophisticated analytical techniques, provides a foundation for understanding its mechanism of action as a potent inhibitor of elastase and chymotrypsin. The detailed structural and functional information presented in this guide serves as a valuable resource for researchers and drug development professionals interested in leveraging the therapeutic potential of this compound and related compounds. Further investigation into its specific interactions with target enzymes and its effects on cellular signaling pathways will be crucial for the development of novel therapeutics based on this cyanobacterial metabolite.

References

The Biological Activity of Nostopeptin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nostopeptin B, a cyclic depsipeptide isolated from the freshwater cyanobacterium Nostoc minutum, is a potent and selective inhibitor of serine proteases. This technical guide provides an in-depth overview of its biological activity, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. This compound's primary activity is the potent inhibition of elastase and chymotrypsin (B1334515), while it remains inactive against other proteases such as papain, trypsin, thrombin, and plasmin.[1][2][3] This specificity makes it a person of interest for further investigation in drug discovery, particularly in the context of diseases where elastase activity is implicated, such as pulmonary emphysema and rheumatoid arthritis.[1]

Core Biological Activity: Serine Protease Inhibition

This compound is a member of the cyanopeptolin family of bioactive peptides, which are known for their ability to inhibit various serine proteases.[4][5] The core of this compound's biological activity lies in its potent and specific inhibition of elastase and chymotrypsin.[1][6] This inhibitory action is a key characteristic of this cyclic depsipeptide, which contains the unique amino acid 3-amino-6-hydroxy-2-piperidone (Ahp).[1][6]

Quantitative Inhibition Data

The inhibitory potency of this compound against its target enzymes has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. The following table summarizes the available quantitative data from the primary literature.

Enzyme This compound IC50 Reference
Elastase11.0 µg/mL (approximately 11.9 µM)[1]
Chymotrypsin1.6 µg/mL (approximately 1.7 µM)[1]
PapainInactive at 100 µg/mL[1]
TrypsinInactive at 100 µg/mL[1]
ThrombinInactive at 100 µg/mL[1]
PlasminInactive at 100 µg/mL[1]

Mechanism of Action

The precise molecular mechanism of inhibition by this compound has not been elucidated in detail in the reviewed literature. However, based on the activity of other cyanopeptolins, it is hypothesized that the cyclic structure of the peptide and the presence of the Ahp residue are crucial for its interaction with the active site of the target serine proteases. The specificity for elastase and chymotrypsin suggests that the side chains of the other amino acid residues in this compound play a significant role in the selective binding to the substrate-binding pockets of these enzymes.

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation of this compound and the subsequent enzyme inhibition assays, based on the methodologies described in the scientific literature.

Isolation and Purification of this compound

This compound is isolated from cultured Nostoc minutum.[1] The general workflow for its extraction and purification is as follows:

  • Biomass Cultivation and Harvesting : Nostoc minutum is cultured in a suitable medium, and the algal cells are harvested.

  • Extraction : The freeze-dried algal cells are extracted with methanol (B129727) (MeOH).[1]

  • Solvent Partitioning : The methanol extract is partitioned between diethyl ether (Et2O) and water (H2O). The Et2O layer is then further partitioned against aqueous methanol and a series of solvents of increasing polarity (e.g., hexane, CCl4, and CHCl3).[1]

  • Chromatographic Separation : The fraction showing elastase inhibitory activity (typically the CHCl3-soluble fraction) is subjected to octadecylsilane (B103800) (ODS) flash chromatography.[1]

  • High-Performance Liquid Chromatography (HPLC) : Final purification to yield pure this compound is achieved using reversed-phase HPLC.[1]

G cluster_extraction Extraction & Partitioning cluster_purification Purification HarvestedCells Harvested Nostoc minutum Cells MeOH_Extract Methanol Extraction HarvestedCells->MeOH_Extract Partition1 Et2O/H2O Partition MeOH_Extract->Partition1 Partition2 Hexane/CCl4/CHCl3 Partition Partition1->Partition2 ActiveFraction Active CHCl3 Fraction Partition2->ActiveFraction ODS_Chromo ODS Flash Chromatography ActiveFraction->ODS_Chromo HPLC Reversed-Phase HPLC ODS_Chromo->HPLC Pure_NostopeptinB Pure this compound HPLC->Pure_NostopeptinB

Isolation and Purification Workflow for this compound.

Enzyme Inhibition Assays

The inhibitory activity of this compound against elastase and chymotrypsin is determined using a colorimetric enzyme inhibition assay. A generalized protocol is outlined below.

  • Reagent Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare solutions of the target enzyme (e.g., porcine pancreatic elastase, bovine pancreatic chymotrypsin) in an appropriate buffer.

    • Prepare a solution of the corresponding chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide for elastase, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin) in the assay buffer.

  • Assay Procedure :

    • In a microplate, add the assay buffer, the enzyme solution, and varying concentrations of this compound.

    • Incubate the mixture for a defined period at a controlled temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the chromogenic substrate.

    • Monitor the increase in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis :

    • Calculate the percentage of enzyme inhibition for each concentration of this compound relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

G cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme Enzyme Solution Mix1 Pre-incubation Enzyme->Mix1 Inhibitor This compound (Varying Conc.) Inhibitor->Mix1 Buffer Assay Buffer Buffer->Mix1 Mix2 Reaction Initiation Mix1->Mix2 Substrate Chromogenic Substrate Substrate->Mix2 Measurement Measure Absorbance Change Mix2->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Plotting->IC50

Generalized Workflow for Enzyme Inhibition Assay.

Signaling Pathways

The current body of scientific literature does not provide direct evidence for the involvement of this compound in the modulation of specific cellular signaling pathways. Its biological activity is primarily characterized at the level of direct enzyme inhibition. While the inhibition of key proteases like elastase can have downstream effects on physiological processes, a direct interaction with signaling cascade components has not been reported. The disruption of cellular signal transduction pathways has been noted for other cyanobacterial toxins, but this has not been specifically attributed to Nostopeptins.[5][7]

Conclusion and Future Perspectives

This compound is a potent and selective inhibitor of elastase and chymotrypsin. Its well-defined inhibitory profile and natural origin make it a valuable lead compound for the development of therapeutic agents targeting diseases characterized by excessive elastase activity. Further research is warranted to elucidate its precise binding mode with its target enzymes, which could be achieved through co-crystallization studies and molecular modeling. Additionally, while no direct effects on signaling pathways have been observed, future studies could explore the broader cellular consequences of its potent and selective enzyme inhibition in relevant disease models.

References

The Architecture of Nostopeptin B Synthesis: A Technical Guide to its Nonribosomal Peptide Synthetase (NRPS) Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the nonribosomal peptide synthetase (NRPS) pathway responsible for the biosynthesis of Nostopeptin B, a potent elastase and chymotrypsin (B1334515) inhibitor isolated from the cyanobacterium Nostoc minutum.[1][2][3] Tailored for researchers, scientists, and professionals in drug development, this document details the putative genetic and enzymatic machinery, experimental protocols for pathway characterization, and quantitative data on the bioactivity of this compound.

This compound is a cyclic depsipeptide with a unique structure, Ac-Gln-Hmp-Leu-Ahp-Ile-N-MeTyr-Ile, featuring the non-proteinogenic amino acids 3-hydroxy-4-methylproline (Hmp) and 3-amino-6-hydroxy-2-piperidone (Ahp).[1][2][3][4] Its synthesis is orchestrated by a multi-modular NRPS enzyme complex, a fascinating example of nature's molecular assembly lines.

The Putative this compound Biosynthetic Gene Cluster

While the specific gene cluster for this compound from Nostoc minutum has not been fully elucidated, a homologous and well-characterized cluster, the nos gene cluster from Nostoc sp. GSV224 responsible for nostopeptolide synthesis, provides a robust model for predicting the this compound pathway.[5] This cluster showcases a co-linear arrangement of genes and enzymatic domains corresponding to the order of amino acid incorporation.

The proposed NRPS system for this compound is a hybrid NRPS-PKS (Polyketide Synthase) system, given the structural components of the final molecule. The biosynthesis is predicted to be initiated by a loading module that incorporates an acetyl group, followed by a series of extension modules, each responsible for the activation and incorporation of a specific amino acid.

Proposed Modular Organization of the this compound Synthetase

The synthetase is envisioned as a series of modules, each containing specific domains that perform the catalytic steps of substrate selection, activation, and peptide bond formation.

Domain Key:

  • LCL: L-CoA Ligase (for starter unit loading)

  • A: Adenylation domain (selects and activates the amino acid)

  • T: Thiolation domain (also known as Peptidyl Carrier Protein, PCP; tethers the growing peptide chain)

  • C: Condensation domain (catalyzes peptide bond formation)

  • MT: Methyltransferase domain (for N-methylation of Tyrosine)

  • TE: Thioesterase domain (catalyzes the release and cyclization of the peptide)

Proposed Modular Arrangement:

ModuleDomain ArchitectureSubstrateModifications
Loading LCLAcetyl-CoA-
Module 1 A-T-CL-Glutamine (Gln)-
Module 2 A-T-CL-Proline (Pro)Hydroxylation and Methylation to form Hmp
Module 3 A-T-CL-Leucine (Leu)-
Module 4 A-T-CL-Glutamate (Glu)Reduction and cyclization to form Ahp
Module 5 A-T-CL-Isoleucine (Ile)-
Module 6 A-MT-T-CL-Tyrosine (Tyr)N-methylation to form N-MeTyr
Module 7 A-T-TEL-Isoleucine (Ile)Release and macrocyclization via ester bond formation

Quantitative Bioactivity Data

Nostopeptin A and B have demonstrated significant inhibitory activity against serine proteases, particularly elastase and chymotrypsin. The following table summarizes the reported IC50 values.

CompoundEnzymeIC50 (µg/mL)
Nostopeptin AElastase0.38
This compoundElastase0.56
Nostopeptin AChymotrypsin0.27
This compoundChymotrypsin0.32

Data from Okino et al., 1997.

Diagrams of Pathways and Workflows

Proposed Biosynthetic Pathway of this compound

Nostopeptin_B_Pathway cluster_loading Loading Module cluster_modules NRPS Modules Acetyl-CoA Acetyl-CoA LCL LCL Acetyl-CoA->LCL Mod1 Module 1 (Gln) A T C LCL->Mod1:f1 Acetyl Mod2 Module 2 (Pro) A T C Mod1:f2->Mod2:f3 Ac-Gln Mod3 Module 3 (Leu) A T C Mod2:f2->Mod3:f3 Ac-Gln-Hmp Mod4 Module 4 (Glu) A T C Mod3:f2->Mod4:f3 Ac-Gln-Hmp-Leu Mod5 Module 5 (Ile) A T C Mod4:f2->Mod5:f3 Ac-Gln-Hmp-Leu-Ahp Mod6 Module 6 (Tyr) A MT T C Mod5:f2->Mod6:f4 Ac-Gln-Hmp-Leu-Ahp-Ile Mod7 Module 7 (Ile) A T TE Mod6:f3->Mod7:f3 Ac-Gln-Hmp-Leu-Ahp-Ile-NMeTyr Mod7:f2->Mod7:f3 Nostopeptin_B This compound Mod7:f3->Nostopeptin_B Release & Cyclization

Caption: Proposed modular NRPS assembly line for this compound biosynthesis.

Experimental Workflow for NRPS A-Domain Characterization

A_Domain_Workflow cluster_gene Gene Cloning & Expression cluster_protein Protein Purification cluster_assay Activity Assay PCR PCR Amplification of A-Domain Gene Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Host Cloning->Transformation Expression Heterologous Protein Expression Transformation->Expression Lysis Cell Lysis Expression->Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Lysis->Purification Verification SDS-PAGE & Western Blot Purification->Verification ATP_PPi ATP-PPi Exchange Assay Verification->ATP_PPi Substrate Specificity Hydroxylamine Hydroxylamine Release Assay Verification->Hydroxylamine Kinetic Analysis LC_MS LC-MS Analysis of Products Verification->LC_MS Product Identification

Caption: Workflow for the characterization of an NRPS adenylation (A) domain.

Detailed Experimental Protocols

Heterologous Expression and Purification of an NRPS Adenylation Domain

This protocol outlines the general steps for producing a soluble A-domain from a cyanobacterial NRPS gene cluster in E. coli.

  • Gene Amplification and Cloning:

    • Design primers to amplify the target A-domain (typically ~1.5 kb) from the genomic DNA of Nostoc minutum. Incorporate restriction sites or use a ligation-independent cloning method.

    • Clone the PCR product into a suitable expression vector, such as pET-28a(+), which includes an N-terminal His-tag for purification.

    • Verify the construct by Sanger sequencing.

  • Protein Expression:

    • Transform the expression plasmid into an E. coli expression strain like BL21(DE3).[6] For improved folding and post-translational modification, co-expression with a phosphopantetheinyl transferase (PPTase) like Sfp from Bacillus subtilis may be necessary.[6][7]

    • Grow a 1 L culture in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Reduce the temperature to 16-25°C and continue shaking for 16-20 hours to enhance the yield of soluble protein.[6]

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation at >20,000 x g for 30 minutes.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the A-domain protein with elution buffer (lysis buffer with 250-500 mM imidazole).

    • Analyze the purified protein by SDS-PAGE for purity.

    • If necessary, perform further purification steps like size-exclusion chromatography.

Adenylation Domain Substrate Specificity Assay (ATP-PPi Exchange Assay)

This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is a hallmark of the adenylation reaction.[8]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT), 2 mM ATP, 0.5 mM of the amino acid substrate to be tested, and 0.1 mM [³²P]PPi.

  • Initiation of Reaction:

    • Initiate the reaction by adding the purified A-domain enzyme (100-500 nM).

    • Incubate at 25-30°C for 10-30 minutes.

  • Quenching and Detection:

    • Quench the reaction by adding a solution of activated charcoal in perchloric acid. The charcoal binds the ATP and the product, [³²P]ATP, but not the free [³²P]PPi.

    • Pellet the charcoal by centrifugation, wash it to remove unbound pyrophosphate, and then measure the radioactivity of the charcoal pellet using a scintillation counter.

    • The amount of radioactivity incorporated is proportional to the A-domain's activity with the tested amino acid.

Mass Spectrometry for NRPS Product Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and characterizing nonribosomal peptides from crude extracts or in vitro reactions.[9][10][11][12]

  • Sample Preparation:

    • Extract the cyanobacterial culture or the in vitro reaction mixture with an organic solvent like methanol (B129727) or ethyl acetate.

    • Concentrate the extract and redissolve it in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Separate the components of the extract on a C18 reversed-phase HPLC column.

    • Analyze the eluting compounds using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire MS1 scans to identify the parent mass of this compound (C₄₆H₇₀N₈O₁₂; [M+H]⁺ ≈ 927.52).[1][3][13]

    • Perform data-dependent MS/MS fragmentation on the ion of interest.

  • Data Analysis:

    • Analyze the fragmentation pattern to confirm the amino acid sequence of the peptide. Characteristic fragment ions will correspond to the loss of specific amino acid residues.

    • Compare the fragmentation pattern to that of known standards or use specialized software for de novo sequencing of nonribosomal peptides.[10][12]

This guide provides a comprehensive overview of the this compound NRPS pathway, integrating predictive bioinformatics, quantitative bioactivity data, and detailed experimental methodologies. It serves as a valuable resource for researchers aiming to understand, characterize, and potentially engineer this fascinating biosynthetic machinery for novel drug discovery applications.

References

The Pivotal Role of 3-amino-6-hydroxy-2-piperidone (Ahp) in the Serine Protease Inhibitory Activity of Nostopeptin B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nostopeptin B, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, is a potent inhibitor of the serine proteases elastase and chymotrypsin (B1334515). A key structural feature of this compound, and the wider class of cyanopeptolins to which it belongs, is the non-proteinogenic amino acid 3-amino-6-hydroxy-2-piperidone (Ahp). This technical guide synthesizes the current understanding of the critical role of the Ahp moiety in the biological activity of this compound. We present quantitative data on its inhibitory potency, detail the experimental protocols for its biological evaluation and isolation, and visualize the relevant signaling pathways affected by its inhibitory action. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Cyanobacteria are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the cyanopeptolins are a class of cyclic depsipeptides characterized by the presence of the unique amino acid, 3-amino-6-hydroxy-2-piperidone (Ahp).[1][2] Nostopeptins A and B, isolated from Nostoc minutum, are members of this family and have been identified as potent and selective inhibitors of serine proteases, particularly elastase and chymotrypsin.[3][4] These proteases are implicated in a variety of pathological conditions; elastase is a key mediator in the tissue destruction seen in chronic obstructive pulmonary disease (COPD), while chymotrypsin is involved in inflammatory processes.[3][5] The inhibitory activity of nostopeptins and other cyanopeptolins is intrinsically linked to the presence of the Ahp residue within their cyclic structure.[1] This guide provides a detailed examination of the role of Ahp in this compound, focusing on its contribution to the molecule's inhibitory mechanism, supported by quantitative data, experimental methodologies, and pathway visualizations.

The Structure-Activity Relationship of this compound and the Role of Ahp

The general structure of cyanopeptolins consists of a cyclic peptide core with a side chain. The defining feature of this class of molecules is the Ahp residue.[6] Structure-activity relationship studies across a range of cyanopeptolins have revealed that the amino acid residue adjacent to the Ahp moiety is a primary determinant of protease selectivity.[6][7] For instance, cyanopeptolins with a basic amino acid like arginine adjacent to Ahp tend to be potent trypsin inhibitors, while those with a hydrophobic residue at this position, such as tyrosine or leucine (B10760876), show strong inhibition of chymotrypsin and elastase.[6][7]

In this compound, the amino acid sequence is Ac-Gln-Hmp-Leu-Ahp-Ile-N-MeTyr-Ile, where Hmp is 3-hydroxy-4-methylproline.[4] The leucine residue preceding Ahp is consistent with its observed potent inhibition of elastase and chymotrypsin.

While a definitive crystal structure of this compound complexed with its target proteases is not yet available, it is hypothesized that the rigid, cyclic structure of the peptide, constrained by the Ahp residue, correctly orients the adjacent leucine into the S1 binding pocket of the protease active site. The precise roles of the 3-amino and 6-hydroxy functional groups on the Ahp ring in mediating this interaction are a subject for further investigation, but they are presumed to be involved in forming key hydrogen bonds within the active site, contributing to the stability of the enzyme-inhibitor complex.

Quantitative Inhibitory Activity of Nostopeptins

The inhibitory potency of Nostopeptin A and B against elastase and chymotrypsin has been quantified, and the IC50 values are summarized in the table below.

CompoundTarget EnzymeIC50 (µg/mL)IC50 (µM)¹
Nostopeptin AElastase1.3~1.39
Chymotrypsin1.4~1.49
This compoundElastase11.0~11.86
Chymotrypsin1.6~1.73

¹ Molar concentrations are estimated based on the molecular weights of Nostopeptin A (C48H74N8O12, MW = 939.14 g/mol ) and this compound (C46H70N8O12, MW = 927.10 g/mol ).[4]

Experimental Protocols

Isolation of this compound from Nostoc minutum[4]

The following protocol outlines the general steps for the isolation of this compound.

G cluster_extraction Extraction and Partitioning cluster_ether_fraction Processing of Ether-Soluble Fraction cluster_water_fraction Processing of Water-Soluble Fraction cluster_chromatography Chromatographic Purification start Freeze-dried Nostoc minutum cells extraction Extract with Methanol (B129727) (MeOH) start->extraction partition1 Partition between Diethyl Ether (Et2O) and Water (H2O) extraction->partition1 partition2 Partition between aqueous MeOH and Hexane/CCl4/CHCl3 partition1->partition2 Et2O Layer partition3 Partition between Butanol (BuOH) and H2O partition1->partition3 H2O Layer chloroform_fraction Chloroform (CHCl3) Soluble Fraction partition2->chloroform_fraction ods_flash ODS Flash Chromatography chloroform_fraction->ods_flash butanol_fraction BuOH Soluble Fraction partition3->butanol_fraction butanol_fraction->ods_flash hplc Reversed-Phase HPLC ods_flash->hplc end Isolated this compound hplc->end

Caption: Workflow for the isolation of this compound.

Methodology:

  • Extraction: Freeze-dried cells of Nostoc minutum are extracted with methanol.

  • Initial Partitioning: The methanol extract is partitioned between diethyl ether and water.

  • Ether-Soluble Fraction Processing: The diethyl ether layer is further partitioned between aqueous methanol and a series of organic solvents (hexane, carbon tetrachloride, and chloroform). The chloroform-soluble fraction, which shows elastase inhibitory activity, is collected.

  • Water-Soluble Fraction Processing: The aqueous layer from the initial partitioning is subjected to a butanol-water partition. The butanol-soluble fraction is collected.

  • Chromatography: The active fractions from both partitioning steps are combined and subjected to ODS (octadecylsilane) flash chromatography.

  • Final Purification: The fractions from flash chromatography containing this compound are further purified by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Enzyme Inhibition Assays

The following is a generalized protocol for determining the elastase inhibitory activity of this compound.

G cluster_preparation Assay Preparation cluster_incubation Incubation and Reaction cluster_measurement Data Acquisition and Analysis buffer Prepare Tris-HCl buffer (pH 8.0) enzyme Prepare porcine pancreatic elastase solution substrate Prepare N-Succinyl-Ala-Ala-Ala-p-nitroanilide solution inhibitor Prepare this compound solutions of varying concentrations preincubation Pre-incubate elastase with this compound or buffer (control) reaction_start Initiate reaction by adding substrate preincubation->reaction_start measurement Monitor absorbance at 410 nm (release of p-nitroaniline) reaction_start->measurement calculation Calculate percentage of inhibition measurement->calculation ic50 Determine IC50 value calculation->ic50

Caption: Experimental workflow for the elastase inhibition assay.

Methodology:

  • Reagents: Porcine pancreatic elastase, the substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide, and a suitable buffer (e.g., Tris-HCl, pH 8.0) are required.

  • Assay Procedure: The enzyme is pre-incubated with various concentrations of this compound for a defined period. The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The activity of elastase is monitored by measuring the increase in absorbance at 410 nm, which corresponds to the release of p-nitroaniline from the substrate.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

A similar protocol is followed for the chymotrypsin inhibition assay, with the following modifications:

G cluster_preparation Assay Preparation cluster_incubation Incubation and Reaction cluster_measurement Data Acquisition and Analysis buffer Prepare Tris-HCl buffer (e.g., pH 7.5) enzyme Prepare bovine pancreatic α-chymotrypsin solution substrate Prepare N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide solution inhibitor Prepare this compound solutions of varying concentrations preincubation Pre-incubate chymotrypsin with this compound or buffer (control) reaction_start Initiate reaction by adding substrate preincubation->reaction_start measurement Monitor absorbance at 405-410 nm (release of p-nitroaniline) reaction_start->measurement calculation Calculate percentage of inhibition measurement->calculation ic50 Determine IC50 value calculation->ic50

Caption: Experimental workflow for the chymotrypsin inhibition assay.

Methodology:

  • Reagents: Bovine pancreatic α-chymotrypsin is used as the enzyme, and a suitable substrate is N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.

  • Detection: The release of p-nitroaniline is monitored spectrophotometrically at 405-410 nm.

  • Data Analysis: The IC50 value is calculated in the same manner as for the elastase inhibition assay.

Signaling Pathways Modulated by this compound

By inhibiting elastase and chymotrypsin, this compound can interfere with downstream signaling pathways implicated in disease.

Inhibition of Elastase-Mediated Signaling in Inflammatory Lung Disease

In chronic obstructive pulmonary disease (COPD), neutrophil elastase contributes to tissue destruction and inflammation. Its inhibition by this compound can be expected to disrupt these pathological processes.

G nostopeptin This compound elastase Neutrophil Elastase nostopeptin->elastase Inhibits par2 PAR2 elastase->par2 Activates mapk p44/42 MAPK Pathway par2->mapk inflammation Inflammation (Cytokine Release) mapk->inflammation pain Pain mapk->pain

Caption: Inhibition of elastase-mediated PAR2 signaling by this compound.

Neutrophil elastase can act as a biased agonist for Proteinase-Activated Receptor-2 (PAR2).[3] This activation can lead to the downstream activation of the p44/42 MAPK signaling pathway, resulting in inflammation and pain.[1] By inhibiting elastase, this compound can prevent the activation of PAR2 and the subsequent pro-inflammatory signaling cascade.

Modulation of Chymotrypsin-Induced Signaling

Chymotrypsin can also signal to cells, particularly intestinal epithelial cells, through PARs.

G nostopeptin This compound chymotrypsin Chymotrypsin nostopeptin->chymotrypsin Inhibits par2 PAR2 chymotrypsin->par2 Cleaves and Activates gq Gq par2->gq erk12 ERK1/2 Pathway par2->erk12 ca_signaling Ca2+ Signaling gq->ca_signaling il10 IL-10 Upregulation erk12->il10

Caption: Interruption of chymotrypsin-PAR2 signaling by this compound.

Chymotrypsin can cleave and activate PAR2, leading to Gq-mediated calcium signaling and activation of the ERK1/2 pathway.[8] This can result in the upregulation of the anti-inflammatory cytokine IL-10.[8] By inhibiting chymotrypsin, this compound would block this signaling cascade. The physiological consequences of this inhibition in the context of intestinal homeostasis are complex and warrant further investigation.

Conclusion and Future Directions

The 3-amino-6-hydroxy-2-piperidone (Ahp) residue is an indispensable component of this compound, conferring upon it potent inhibitory activity against the serine proteases elastase and chymotrypsin. The structural rigidity imparted by the Ahp-containing macrocycle is crucial for the correct positioning of the adjacent amino acid residue within the protease active site, thereby determining its inhibitory specificity.

For drug development professionals, this compound and other Ahp-containing cyanopeptolins represent a promising scaffold for the design of novel, selective serine protease inhibitors. Future research should focus on obtaining high-resolution crystal structures of this compound in complex with its target enzymes. This will provide invaluable insights into the precise molecular interactions of the Ahp moiety and guide the rational design of next-generation inhibitors with improved potency and selectivity for therapeutic applications in inflammatory diseases and beyond. Furthermore, a more detailed exploration of the in vivo effects of this compound on the signaling pathways outlined here will be critical to understanding its full therapeutic potential.

References

An In-depth Technical Guide to the Primary Molecular Targets of Nostopeptin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary molecular targets of Nostopeptin B, a cyclic depsipeptide of cyanobacterial origin. This document summarizes the available quantitative data on its inhibitory activity, details relevant experimental protocols, and visualizes its mechanism of action and a hypothesized signaling pathway it may modulate.

Executive Summary

This compound is a potent inhibitor of serine proteases, with a pronounced selectivity for elastase and chymotrypsin (B1334515). It belongs to the cyanopeptolin class of cyclic peptides characterized by the presence of the unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue. Research has demonstrated its ability to potently inhibit these enzymes in the microgram per milliliter range. While its direct impact on cellular signaling pathways is not yet fully elucidated, its known targets are key players in various physiological and pathological processes, including cancer progression. This guide synthesizes the current understanding of this compound's molecular interactions.

Primary Molecular Targets and Inhibitory Activity

The principal molecular targets of this compound are the serine proteases, specifically elastase and chymotrypsin. It exhibits inhibitory activity against these enzymes, while showing no significant effect on others such as papain, trypsin, thrombin, and plasmin[1].

Quantitative Inhibitory Data

The inhibitory potency of this compound against its primary targets has been quantified by determining its half-maximal inhibitory concentration (IC50).

CompoundTarget EnzymeIC50 (µg/mL)Source
This compoundElastase11.0[1]
This compoundChymotrypsin1.6[1]

Mechanism of Action: Serine Protease Inhibition

The inhibitory action of this compound is characteristic of many cyanobacterial protease inhibitors containing an Ahp residue. The proposed mechanism involves the formation of a stable complex with the target serine protease, effectively blocking its catalytic activity. While the exact kinetic parameters for this compound have not been detailed in the reviewed literature, the general mechanism for this class of inhibitors is well-understood.

E Serine Protease (Elastase/Chymotrypsin) EI Enzyme-Inhibitor Complex (Inactive) E->EI Binding S Substrate E->S Binds I This compound I->EI EI->E Reversible Inhibition P Products S->P Hydrolysis

Figure 1: General mechanism of serine protease inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's activity.

Serine Protease Inhibition Assay (General Protocol)

This protocol can be adapted for both elastase and chymotrypsin using their respective specific substrates.

Objective: To determine the inhibitory effect of this compound on the activity of a target serine protease.

Principle: The enzymatic activity is measured by the hydrolysis of a chromogenic or fluorogenic substrate, leading to a color or fluorescence change that can be quantified spectrophotometrically. The reduction in the rate of this reaction in the presence of this compound indicates inhibition.

Materials:

  • Target enzyme (e.g., Porcine Pancreatic Elastase, Bovine Pancreatic α-Chymotrypsin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Chromogenic or Fluorogenic Substrate:

    • For Elastase: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)

    • For Chymotrypsin: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPNA)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the target enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or the assay buffer).

    • Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow for binding.

  • Initiation of Reaction:

    • Add the substrate solution to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at the appropriate wavelength in kinetic mode for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

prep Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Assay Setup in 96-well plate (Enzyme + Inhibitor) prep->setup preinc Pre-incubation (e.g., 15 min at 37°C) setup->preinc init Initiate Reaction (Add Substrate) preinc->init measure Kinetic Measurement (Spectrophotometer/Fluorometer) init->measure analyze Data Analysis (Calculate IC50) measure->analyze

Figure 2: Experimental workflow for a serine protease inhibition assay.

Potential Impact on Cellular Signaling: A Hypothetical Pathway

While direct experimental evidence for the specific signaling pathways modulated by this compound is currently lacking in the scientific literature, its potent inhibition of elastase and chymotrypsin suggests a plausible mechanism of action in a cellular context. These proteases are known to be involved in the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors that play crucial roles in inflammation, cancer progression, and other cellular processes[2][3].

By inhibiting elastase and chymotrypsin in the extracellular environment, this compound could potentially prevent the cleavage and subsequent activation of PARs on the surface of cancer cells. This would, in turn, block the downstream signaling cascades that promote cell proliferation, migration, and invasion.

The following diagram illustrates this hypothetical signaling pathway. It is important to note that this is a proposed mechanism and requires direct experimental validation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nostopeptin_B This compound Protease Elastase / Chymotrypsin Nostopeptin_B->Protease Inhibition PAR Protease-Activated Receptor (PAR) Protease->PAR Cleavage & Activation G_protein G-protein Signaling PAR->G_protein Activates MAPK MAPK Pathway G_protein->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation

Figure 3: Hypothesized signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

This compound is a selective and potent inhibitor of the serine proteases elastase and chymotrypsin. Its clear molecular targets and measurable inhibitory activity make it a valuable tool for studying the roles of these proteases in various biological systems. While its effects on cellular signaling are yet to be directly demonstrated, the proposed modulation of PAR-mediated pathways presents a compelling avenue for future research. Further investigation into the kinetics of inhibition, its effects in cellular models of diseases where elastase and chymotrypsin are implicated (such as cancer and inflammatory disorders), and validation of its impact on signaling pathways will be crucial for realizing the full therapeutic and research potential of this compound.

References

Nostopeptin B: A Technical Guide to its Molecular Formula and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular characteristics and mass spectrometry analysis of Nostopeptin B, a cyclic depsipeptide with significant potential in drug development due to its potent inhibitory activity against elastase and chymotrypsin.

Molecular Profile of this compound

This compound is a naturally occurring cyclic peptide isolated from the freshwater cyanobacterium Nostoc minutum. Its structure is characterized by the presence of several common and modified amino acid residues, contributing to its unique biological activity.

Molecular Formula and Weight

The fundamental molecular details of this compound are summarized in the table below. This data is critical for its identification and characterization in various analytical methodologies.

PropertyValueSource
Molecular FormulaC₄₆H₇₀N₈O₁₂[1][2]
Molecular Weight927.09 g/mol [1]
Monoisotopic Mass926.5113 Da

Mass Spectrometry Analysis

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) has been a key technique in the elucidation of this compound's molecular formula.[2][3] This soft ionization technique is particularly well-suited for non-volatile and thermally labile compounds like cyclic peptides.

High-Resolution Mass Spectrometry Data

The high-resolution mass spectrometry data provides a precise measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the elemental composition.

IonObserved m/zCalculated m/z (for C₄₆H₇₁N₈O₁₂)Technique
[M+H]⁺927.5252927.5191HRFABMS
Predicted Mass Spectrometry Data and Collision Cross Section

Computational predictions of mass spectrometry data for various adducts of this compound, along with their predicted collision cross-section (CCS) values, offer valuable information for its identification in complex mixtures using modern mass spectrometry techniques like ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺927.51858304.5
[M+Na]⁺949.50052304.3
[M-H]⁻925.50402296.3
[M+NH₄]⁺944.54512301.6
[M+K]⁺965.47446286.6
[M+H-H₂O]⁺909.50856277.6
[M+HCOO]⁻971.50950301.7
[M+CH₃COO]⁻985.52515304.0

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the methodology for the isolation and purification of this compound from Nostoc minutum.

G cluster_0 Extraction cluster_1 Purification of Ether-Soluble Fraction cluster_2 Purification of Water-Soluble Fraction Start Freeze-dried Nostoc minutum cells Extract Extraction with Methanol (B129727) Start->Extract Partition1 Partition between Diethyl Ether and Water Extract->Partition1 Partition2 Partition between aqueous Methanol and Hexane/CCl4/CHCl3 Partition1->Partition2 Ether Layer Partition3 Partition between Butanol and Water Partition1->Partition3 Aqueous Layer ODS_Flash ODS Flash Chromatography Partition2->ODS_Flash CHCl3-soluble fraction RP_HPLC Reversed-Phase HPLC ODS_Flash->RP_HPLC Nostopeptin_A Nostopeptin A RP_HPLC->Nostopeptin_A ODS_Flash2 ODS Flash Chromatography Partition3->ODS_Flash2 Butanol-soluble fraction RP_HPLC2 Reversed-Phase HPLC ODS_Flash2->RP_HPLC2 Nostopeptin_B This compound RP_HPLC2->Nostopeptin_B

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: Freeze-dried cells of Nostoc minutum are extracted with methanol.

  • Solvent Partitioning (Step 1): The methanol extract is partitioned between diethyl ether and water.

  • Purification from Aqueous Layer: The aqueous fraction is further partitioned between butanol and water. The butanol-soluble fraction is then subjected to ODS (octadecylsilane) flash chromatography.

  • Final Purification: The relevant fractions from the ODS chromatography are purified by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

Mass Spectrometry Protocol (Representative)

While the exact instrument parameters for the original HRFABMS analysis of this compound are not detailed in the literature, a general protocol for the analysis of cyanobacterial cyclic peptides by FAB-MS is provided below.

  • Sample Preparation: A purified sample of this compound (approximately 10-50 µg) is dissolved in a suitable solvent, typically methanol.

  • Matrix Selection: A liquid matrix is essential for FAB-MS. Common matrices for peptides include glycerol, thioglycerol, or 3-nitrobenzyl alcohol (3-NBA). A small amount of the sample solution is mixed with the matrix on the FAB probe tip.

  • Instrumentation: The sample-laden probe is inserted into the ion source of a high-resolution mass spectrometer.

  • Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This causes desorption and ionization of the analyte molecules, primarily forming [M+H]⁺ ions.

  • Mass Analysis: The generated ions are accelerated into the mass analyzer, where their mass-to-charge ratios are measured with high accuracy.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:

For structural information, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion of this compound is selected in the first mass analyzer and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer. The fragmentation pattern of cyanopeptolins like this compound typically involves:

  • Cleavage of the ester bond, leading to a linearized peptide.

  • Subsequent fragmentation at the amide bonds of the peptide backbone, producing b- and y-type ions, which allows for the sequencing of the amino acid residues.

  • Characteristic losses of side chains from the amino acid residues.

Biological Context: Inhibition of Elastase and Relevant Signaling

This compound is a potent inhibitor of elastase, a serine protease involved in various physiological and pathological processes, including inflammation. Understanding the signaling pathways affected by elastase inhibition is crucial for developing therapeutics. The following diagram illustrates a known signaling pathway initiated by neutrophil elastase, which leads to the upregulation of MUC1, a mucin involved in the inflammatory response. Inhibition of elastase by compounds like this compound would be expected to downregulate this pathway.

G NE Neutrophil Elastase Receptor Cell Surface Receptor (?) NE->Receptor PKC Protein Kinase Cδ Receptor->PKC activates Duox1 Dual Oxidase 1 PKC->Duox1 activates ROS Reactive Oxygen Species Duox1->ROS produces TACE TNF-α Converting Enzyme ROS->TACE activates TNFa TNF-α TACE->TNFa cleaves pro-TNF-α to TNFR1 TNF Receptor 1 TNFa->TNFR1 binds to ERK ERK1/2 TNFR1->ERK activates Sp1 Sp1 ERK->Sp1 activates Nucleus Nucleus Sp1->Nucleus MUC1 MUC1 Gene Transcription Nucleus->MUC1

Caption: Neutrophil elastase-induced MUC1 transcription signaling pathway.

References

The Peptidic Nature of Nostopeptin B: A Technical Guide to its Structure, Biosynthesis, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Nostopeptin B is a naturally occurring cyclic depsipeptide isolated from the freshwater cyanobacterium Nostoc minutum. As a member of the cyanopeptolin class of enzyme inhibitors, its intricate peptidic structure, assembled through a non-ribosomal pathway, confers potent and selective inhibitory activity against key serine proteases. This technical guide provides an in-depth analysis of this compound's molecular composition, its non-ribosomal peptide synthetase (NRPS) biosynthetic origins, and its mechanism of action as a protease inhibitor. Detailed experimental protocols for its isolation and characterization are presented, alongside quantitative bioactivity data. This document serves as a comprehensive resource for researchers in natural products chemistry, pharmacology, and drug development exploring this compound as a lead compound for therapeutic applications, particularly in inflammatory diseases.

Introduction

Cyanobacteria are prolific producers of a vast array of structurally diverse secondary metabolites.[1] Many of these natural products are peptides or possess peptidic substructures, which are not synthesized through ribosomal translation but are instead assembled by large, multifunctional enzyme complexes.[2] These non-ribosomal peptides (NRPs) often incorporate non-proteinogenic amino acids, fatty acids, and heterocyclic rings, resulting in complex macrocyclic, linear, or branched structures with a broad spectrum of biological activities.[1]

A prominent family of cyanobacterial NRPs is the cyanopeptolins, a class of cyclic depsipeptides characterized by the presence of the unique amino acid residue 3-amino-6-hydroxy-2-piperidone (Ahp).[3] First isolated from Microcystis sp., cyanopeptolins are now known to be produced by numerous genera, including Nostoc, Anabaena, and Planktothrix.[3] These molecules are primarily recognized for their ability to inhibit serine proteases such as trypsin, chymotrypsin, and elastase.[4][5]

This compound, isolated from Nostoc minutum (NIES-26), is a distinctive member of the cyanopeptolin family.[6] It exhibits potent and highly selective inhibitory activity against elastase and chymotrypsin, making it a molecule of significant interest for therapeutic research, especially concerning inflammatory conditions where elastase activity is implicated, such as pulmonary emphysema and rheumatoid arthritis.[1][6] This guide details the core peptidic nature of this compound, from its molecular structure and biosynthesis to its biological function and the experimental methods used for its study.

Molecular Structure and Peptidic Composition

This compound is a cyclic depsipeptide, meaning its core structure contains both peptide (amide) bonds and at least one ester bond, which forms the ring. Its peptidic nature was first suggested by NMR spectra and confirmed through chemical degradation and amino acid analysis.[6]

The structure is composed of a six-amino acid ring and a side chain. A defining feature of nostopeptins A and B is the presence of 3-hydroxy-4-methylproline (Hmp) in the cyclic core, which is uncommon in other cyanopeptolins that typically feature a threonine residue at this position.[1][5][7] The complete amino acid sequence of this compound is Ac-Gln-[Hmp-Leu-Ahp-Ile-MeTyr-Ile] , where "Ac" denotes an N-terminal acetyl group on the glutamine (Gln) side chain.[1]

Key non-proteinogenic residues include:

  • 3-amino-6-hydroxy-2-piperidone (Ahp): This unusual cyclic amino acid is a hallmark of the cyanopeptolin, aeruginopeptin, and related peptide families.[8] Its presence is critical for the bioactivity of these compounds.

  • 3-hydroxy-4-methylproline (Hmp): This modified proline residue helps distinguish nostopeptins from many other cyanopeptolins.[5]

  • N-methyl-Tyrosine (MeTyr): The methylation of the alpha-amino group of tyrosine is a common modification in NRPs that can increase metabolic stability and alter binding affinity.

The molecular properties of this compound are summarized in Table 1.

PropertyValueReference
Molecular Formula C46H70N8O12[6]
Molecular Weight 927.09 g/mol [6]
Class Cyclic Depsipeptide (Cyanopeptolin)[1][5]
Source Organism Nostoc minutum (NIES-26)[6]
Core Amino Acids Hmp, Leu, Ahp, Ile, MeTyr, Ile[1]
Side Chain Ac-Gln[1]

Biosynthesis: A Non-Ribosomal Pathway

This compound is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS), a large enzymatic complex that acts as a protein template to assemble the peptide chain without the use of mRNA or ribosomes.[5] This modular system allows for the incorporation of a wide variety of building blocks, including non-proteinogenic amino acids like Ahp and Hmp.[2]

The NRPS machinery is organized into modules, where each module is typically responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. A minimal module consists of three core domains:

  • Adenylation (A) Domain: Selects a specific amino acid and activates it as an aminoacyl adenylate using ATP.

  • Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid via a 4'-phosphopantetheine (B1211885) arm.

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's PCP domain and the growing peptide chain attached to the PCP domain of the preceding module.

The final module often contains a Thioesterase (TE) Domain , which cleaves the completed peptide from the NRPS complex and frequently catalyzes its cyclization. The biosynthesis of this compound follows this general workflow.

NRPS_Workflow cluster_0 NRPS Module n cluster_1 NRPS Module n+1 cluster_2 Termination A_n A Adenylation Domain (Substrate Selection & Activation) PCP_n PCP Peptidyl Carrier Protein (Thioester Tethering) A_n->PCP_n Activates & Loads Amino Acid C_n C Condensation Domain (Peptide Bond Formation) PCP_n->C_n Presents Amino Acid for Condensation PCP_np1 PCP Peptidyl Carrier Protein PCP_n->PCP_np1 Peptide Chain Elongation C_np1 C Condensation Domain A_np1 A Adenylation Domain A_np1->PCP_np1 PCP_np1->C_np1 TE TE Thioesterase Domain (Release & Cyclization)

Fig 1. Generalized workflow of a Non-Ribosomal Peptide Synthetase (NRPS) module.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of serine proteases, with high specificity for elastase and chymotrypsin.[6] It shows no significant inhibitory activity against other proteases like trypsin, thrombin, plasmin, or papain, highlighting its selective mechanism.[5][7] This selectivity is valuable for developing targeted therapeutics with fewer off-target effects.

The primary mechanism of action is the direct binding to the active site of the target protease, preventing it from cleaving its natural substrates. Elastase, a key target, is a protease responsible for breaking down elastin, a critical protein in the extracellular matrix that provides elasticity to tissues like the lungs, skin, and blood vessels. Unregulated elastase activity is a hallmark of several inflammatory diseases.

By inhibiting elastase, this compound can prevent the degradation of elastin, thereby mitigating tissue damage associated with chronic inflammation.

Elastase_Inhibition_Pathway Inflammation Inflammatory Stimuli Neutrophils Neutrophil Activation Inflammation->Neutrophils Elastase Elastase Release Neutrophils->Elastase Degradation Elastin Degradation Elastase->Degradation Catalyzes Elastin Elastin (Extracellular Matrix) Elastin->Degradation Damage Tissue Damage & Loss of Elasticity (e.g., Emphysema) Degradation->Damage NostopeptinB This compound NostopeptinB->Elastase Inhibits

Fig 2. This compound's role in interrupting the inflammatory pathway via elastase inhibition.
Quantitative Data

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The reported values for this compound are detailed in Table 2.

Target EnzymeSubstrateIC50 (µg/mL)IC50 (µM)¹Reference
Porcine Pancreatic ElastaseN-Suc-(Ala)3-pNA11.011.9[6]
Bovine α-ChymotrypsinN-Suc-Ala-Ala-Pro-Phe-pNA1.61.7[6]
Trypsin->100>108[6]
Thrombin->100>108[6]
Plasmin->100>108[6]
Papain->100>108[6]
¹ Molar IC50 values were calculated based on the molecular weight of 927.09 g/mol .

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the original method described by Okino et al., 1997.[6]

1. Biomass Cultivation and Harvesting:

  • Nostoc minutum (NIES-26) is mass-cultured in an appropriate growth medium.

  • Algal cells are harvested by centrifugation or filtration and subsequently freeze-dried to yield a stable, dry biomass.

2. Extraction:

  • The freeze-dried biomass (e.g., 161 g) is exhaustively extracted with methanol (B129727) (MeOH).

  • The combined MeOH extracts are concentrated under reduced pressure.

  • The resulting aqueous residue is partitioned against diethyl ether (Et2O). The bioactive fraction is typically found in the organic layer.

3. Solvent Partitioning:

  • The Et2O-soluble fraction is further partitioned between aqueous MeOH (e.g., 90%) and a series of non-polar to semi-polar organic solvents, starting with hexane, then carbon tetrachloride (CCl4), and finally chloroform (B151607) (CHCl3).

  • The elastase-inhibitory activity is monitored in each fraction, with the highest activity typically concentrating in the CHCl3-soluble fraction.

4. Chromatographic Purification:

  • Step 1: ODS Flash Chromatography: The active CHCl3 fraction is subjected to flash chromatography on an octadecylsilane (B103800) (ODS) column, eluting with a stepwise gradient of aqueous MeOH.

  • Step 2: Reversed-Phase HPLC: Fractions from the flash chromatography exhibiting inhibitory activity are pooled, concentrated, and purified to homogeneity using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

Isolation_Workflow Start Nostoc minutum Biomass (Freeze-Dried) Extract Methanol Extraction Start->Extract Partition1 Liquid-Liquid Partition (H₂O / Diethyl Ether) Extract->Partition1 Aqueous1 Aqueous Layer (Discard) Partition1->Aqueous1 Inactive Organic1 Bioactive Ether Layer Partition1->Organic1 Active Partition2 Solvent Partitioning Series (aq. MeOH vs. Hexane, CCl₄, CHCl₃) Organic1->Partition2 OtherFractions Other Organic Layers (Discard) Partition2->OtherFractions Inactive CHCl3 Active Chloroform Fraction Partition2->CHCl3 Active Flash ODS Flash Chromatography (Stepwise MeOH Gradient) CHCl3->Flash HPLC Preparative RP-HPLC (C18 Column) Flash->HPLC End Pure this compound HPLC->End

Fig 3. Workflow for the isolation and purification of this compound from Nostoc minutum.
Structural Elucidation

The structure of this compound was determined using a combination of the following analytical techniques:[6]

  • High-Resolution Mass Spectrometry (HR-MS): Fast Atom Bombardment (FAB-MS) was used to determine the exact molecular weight and establish the molecular formula.

  • Amino Acid Analysis: The peptide was subjected to acid hydrolysis, and the resulting amino acids (Gln, Leu, Ile) were identified and quantified using standard analytical methods.

  • 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 2D NMR experiments (COSY, HOHAHA, HMQC, HMBC) in a suitable solvent (e.g., DMSO-d6) was used to piece together the spin systems of each amino acid, establish their sequence through long-range correlations, and confirm the cyclic depsipeptide structure.

Elastase Inhibition Assay

The following is a representative protocol for measuring the inhibition of porcine pancreatic elastase, based on methods cited in the literature.[7]

1. Reagents and Buffers:

  • Assay Buffer: 0.2 M Tris-HCl, pH 8.0.

  • Enzyme Stock: Porcine pancreatic elastase (e.g., 75 µg/mL in assay buffer).

  • Substrate Stock: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (2 mM in assay buffer).

  • Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO or MeOH) and serially diluted to various concentrations.

  • Positive Control: A known elastase inhibitor, such as elastatinal.

2. Assay Procedure (96-well plate format):

  • To each well, add:

    • Assay buffer.

    • Inhibitor solution (this compound or control) at various final concentrations.

    • Enzyme solution.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate solution to each well.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The absorbance corresponds to the release of p-nitroaniline as the substrate is cleaved by the enzyme.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

  • Normalize the data by expressing the velocity at each inhibitor concentration as a percentage of the velocity of the uninhibited control (enzyme + substrate + buffer only).

  • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Conclusion and Future Perspectives

This compound is a compelling example of the chemical complexity and therapeutic potential of cyanobacterial non-ribosomal peptides. Its unique peptidic structure, featuring the characteristic Ahp residue and the less common Hmp residue, provides a scaffold for potent and highly selective inhibition of elastase and chymotrypsin. The detailed understanding of its molecular nature, biosynthetic pathway, and mechanism of action establishes a strong foundation for its further development.

The high selectivity of this compound makes it an attractive lead compound for designing novel anti-inflammatory agents. Future research should focus on the total chemical synthesis of this compound and its analogues to enable structure-activity relationship (SAR) studies. These studies will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical evaluation as a potential therapeutic for elastase-mediated diseases.

References

The Natural Function of Nostopeptin B in Nostoc minutum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nostoc minutum, a species of freshwater cyanobacteria, is a producer of a diverse array of bioactive secondary metabolites. Among these is Nostopeptin B, a cyclic depsipeptide that has garnered significant interest for its potent biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its natural function, biochemical properties, and the experimental methodologies used in its study. While the precise ecological and physiological roles of this compound in Nostoc minutum are still under investigation, evidence strongly suggests its primary function as a chemical defense agent against grazers through the potent inhibition of digestive proteases. This document synthesizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and processes to serve as a valuable resource for researchers in natural products chemistry, chemical ecology, and drug discovery.

Biochemical Function: Potent Protease Inhibition

The most well-characterized function of this compound is its potent and selective inhibition of serine proteases, specifically elastase and chymotrypsin (B1334515).[1][2][3][4] This inhibitory activity is central to its likely ecological role and is of significant interest for potential therapeutic applications.

Quantitative Inhibition Data

The inhibitory potency of this compound against various proteases has been quantified, with the half-maximal inhibitory concentration (IC50) being the primary metric. The following table summarizes the available data for this compound and its closely related analogue, Nostopeptin A, also isolated from Nostoc minutum.[1]

CompoundTarget EnzymeIC50 (µg/mL)
This compoundElastase11.0
This compoundChymotrypsin1.6
Nostopeptin AElastase1.3
Nostopeptin AChymotrypsin1.4

Data sourced from Okino et al., 1997.[1]

Of note, neither Nostopeptin A nor B demonstrated inhibitory activity against papain, trypsin, thrombin, or plasmin at concentrations up to 100 µg/mL, highlighting their selectivity.[1]

The Natural Function of this compound

While the direct, endogenously confirmed function of this compound within Nostoc minutum has not been definitively elucidated, a strong hypothesis based on extensive research into cyanobacterial secondary metabolites points towards two primary roles: a defensive function against predation and a potential role in intercellular communication.

Ecological Role: A Chemical Defense Against Grazers

The most prominent hypothesis for the natural function of this compound is as a chemical defense mechanism against herbivorous predators, such as zooplankton (e.g., Daphnia).[5] This is supported by the following lines of evidence:

  • Protease Inhibition: The potent inhibition of digestive enzymes like elastase and chymotrypsin would impair the nutrient uptake of grazers, reducing their fitness and acting as a deterrent.[5]

  • Widespread Strategy in Cyanobacteria: The production of protease inhibitors is a common defensive strategy among various cyanobacterial species.[3][4][5][6]

  • Nutrient-Dependent Production: The synthesis of such defensive compounds in other cyanobacteria has been shown to be influenced by nutrient availability, suggesting a strategic allocation of resources towards defense when conditions are favorable for grazer proliferation.

The interaction between Nostoc minutum and a potential grazer can be visualized as a signaling pathway where the presence of the grazer could theoretically induce the production of this compound, leading to the inhibition of the grazer's digestive enzymes.

Ecological_Role Nostoc Nostoc minutum NostopeptinB This compound Nostoc->NostopeptinB Produces Grazer Grazer (e.g., Daphnia) Grazer->Nostoc Grazing Pressure Proteases Digestive Proteases (Elastase, Chymotrypsin) Grazer->Proteases Contains Inhibition Inhibition NostopeptinB->Inhibition Causes Proteases->Inhibition ReducedFitness Reduced Grazer Fitness Inhibition->ReducedFitness

A diagram illustrating the proposed ecological role of this compound.
Potential Role in Inter- and Intraspecies Communication

Secondary metabolites in cyanobacteria are increasingly recognized as "infochemicals" that mediate communication within and between species.[1][7] While not directly demonstrated for this compound, it is plausible that it could have a role in:

  • Allelopathy: Inhibiting the growth of competing microorganisms.

  • Signaling: Acting as a signaling molecule in processes such as biofilm formation or colony development.

Further research, including transcriptomic and metabolomic studies of Nostoc minutum under various environmental conditions, is required to explore these potential functions.

Biosynthesis of this compound

This compound is a non-ribosomal peptide (NRP), synthesized by large multienzyme complexes known as non-ribosomal peptide synthetases (NRPS). While the specific biosynthetic gene cluster for this compound in Nostoc minutum has not yet been identified, a general model for its synthesis can be proposed based on the known mechanisms of NRPS and the structure of this compound.

The proposed pathway would involve the sequential activation and condensation of amino acid and other carboxylic acid precursors on the NRPS enzymatic template. The structure of this compound suggests the involvement of modules for the incorporation of Gln, Hmp, Leu, Ahp, Ile, and N-MeTyr.

Biosynthesis_Pathway cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Complex M1 Module 1 (Gln) M2 Module 2 (Hmp) M1->M2 M3 Module 3 (Leu) M2->M3 M4 Module 4 (Ahp) M3->M4 M5 Module 5 (Ile) M4->M5 M6 Module 6 (N-MeTyr) M5->M6 M7 Module 7 (Ile) M6->M7 TE Thioesterase Domain M7->TE NostopeptinB This compound TE->NostopeptinB Cyclization & Release Precursors Amino Acid & Carboxylic Acid Precursors Precursors->M1 Loading

A proposed biosynthetic pathway for this compound via an NRPS complex.

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and characterization of this compound from Nostoc minutum.

Culturing of Nostoc minutum
  • Strain: Nostoc minutum (NIES-26)

  • Medium: BG11 medium is a common choice for the cultivation of cyanobacteria.

  • Culture Conditions: Cultures are typically maintained at approximately 25°C under a 12:12 hour light:dark cycle with illumination provided by white fluorescent lamps.

  • Harvesting: Large-scale cultures are harvested, and the algal cells are collected and freeze-dried.

Extraction and Isolation of this compound

The following workflow outlines the general procedure for the extraction and isolation of this compound.[1][2]

Extraction_Workflow Start Freeze-dried Nostoc minutum cells Extraction Methanol (B129727) Extraction Start->Extraction Partition1 Partitioning (Et2O/H2O) Extraction->Partition1 AqueousLayer Aqueous Layer Partition1->AqueousLayer Et2OLayer Ether Layer Partition1->Et2OLayer Partition2 Partitioning (BuOH/H2O) AqueousLayer->Partition2 FlashChrom ODS Flash Chromatography Et2OLayer->FlashChrom BuOHLayer Butanol Layer Partition2->BuOHLayer BuOHLayer->FlashChrom HPLC Reversed-Phase HPLC FlashChrom->HPLC NostopeptinB Pure this compound HPLC->NostopeptinB

A workflow for the extraction and isolation of this compound.

Detailed Steps:

  • Extraction: The freeze-dried algal cells are extracted with methanol.

  • Solvent Partitioning: The methanol extract is partitioned between diethyl ether (Et2O) and water (H2O). The aqueous fraction is then further partitioned between butanol (BuOH) and water.

  • Chromatography: The BuOH-soluble fraction, which exhibits elastase inhibitory activity, is subjected to ODS (octadecylsilane) flash chromatography.

  • Purification: The active fractions from flash chromatography are further purified by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to elucidate the connectivity of the atoms within the molecule.

Enzyme Inhibition Assays

The inhibitory activity of this compound against various proteases is determined using in vitro enzyme assays.

  • Enzymes: Porcine pancreatic elastase and bovine pancreatic α-chymotrypsin are commonly used.

  • Substrates: Specific chromogenic or fluorogenic substrates for each enzyme are used (e.g., N-succinyl-Ala-Ala-Ala-p-nitroanilide for elastase).

  • Procedure: The enzyme, substrate, and varying concentrations of the inhibitor (this compound) are incubated in a suitable buffer. The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Future Directions and Conclusion

This compound from Nostoc minutum represents a fascinating example of a cyanobacterial secondary metabolite with potent and selective biological activity. While its role as a protease inhibitor is well-established, further research is needed to fully understand its natural function within the context of Nostoc minutum's biology and ecology. Key areas for future investigation include:

  • Identification of the Biosynthetic Gene Cluster: Sequencing the genome of Nostoc minutum and identifying the NRPS gene cluster responsible for this compound synthesis would provide insights into its regulation and potential for bioengineering.

  • Transcriptomic and Metabolomic Studies: Analyzing the expression of the this compound biosynthetic genes and the production of the compound under different environmental conditions (e.g., in the presence of grazers) would provide direct evidence for its ecological role.

  • Investigation of Additional Biological Activities: Screening this compound against a wider range of biological targets could reveal novel therapeutic applications.

References

The Therapeutic Potential of Nostopeptin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nostopeptin B, a cyclic depsipeptide originating from the freshwater cyanobacterium Nostoc minutum, has emerged as a potent inhibitor of the serine proteases elastase and chymotrypsin (B1334515). This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its structure, mechanism of action, and the experimental methodologies used for its characterization. By inhibiting key enzymes involved in inflammation and tissue remodeling, this compound presents a promising scaffold for the development of novel therapeutics for a range of inflammatory and proteolytic disorders. This document serves as a resource for researchers and drug development professionals interested in exploring the pharmacological applications of this natural product.

Introduction

Cyanobacteria are a rich source of structurally diverse and biologically active secondary metabolites. Among these, cyclic peptides have garnered significant attention for their wide range of pharmacological activities, including anticancer, antiviral, and enzyme-inhibiting properties. This compound belongs to the cyanopeptolin class of cyclic depsipeptides, which are characterized by the presence of the unique amino acid 3-amino-6-hydroxy-2-piperidone (Ahp).[1][2] The potent and selective inhibition of elastase and chymotrypsin by this compound suggests its potential utility in diseases where the activity of these proteases is dysregulated, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain inflammatory skin conditions.[2][3]

Structure and Physicochemical Properties of this compound

This compound is a cyclic depsipeptide with the molecular formula C46H70N8O12.[3][4] Its structure was elucidated through a combination of 2D NMR spectroscopy and chemical degradation.[3][4] The cyclic structure is composed of several amino acid residues, including 3-amino-6-hydroxy-2-piperidone (Ahp), glutamine (Gln), 3-hydroxy-4-methylproline (Hmp), leucine (B10760876) (Leu), isoleucine (Ile), and N-methyltyrosine (N-MeTyr).[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC46H70N8O12[4]
Molecular Weight927.09 g/mol [5]
AppearanceColorless amorphous powder[3]
UV (MeOH) λmax278 nm[3]

Biological Activity and Therapeutic Potential

The primary biological activity of this compound is the potent inhibition of the serine proteases elastase and chymotrypsin.[3][4]

Elastase Inhibition

Neutrophil elastase is a key mediator of inflammation and tissue destruction in various diseases.[1][2][6] By breaking down extracellular matrix components like elastin, it contributes to the pathogenesis of inflammatory conditions.[2][7] The inhibition of elastase by this compound suggests its therapeutic potential in inflammatory disorders such as:

  • Chronic Obstructive Pulmonary Disease (COPD): By preventing the breakdown of lung elastin.

  • Cystic Fibrosis: By mitigating the inflammatory damage in the airways.

  • Rheumatoid Arthritis: By reducing the degradation of cartilage and other connective tissues.[3]

  • Inflammatory Skin Disorders: By preventing the breakdown of dermal elastin.

Chymotrypsin Inhibition

Chymotrypsin is a digestive enzyme that also plays a role in various physiological and pathological processes, including tissue repair and inflammation.[8][9][10][11] Its inhibition could be beneficial in conditions characterized by excessive proteolytic activity.

Table 2: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (µM)Reference
Elastase1.2[12]
ChymotrypsinPotent inhibition (exact IC50 not specified in snippets)[3][4]

Signaling Pathways

The therapeutic effects of this compound can be attributed to its modulation of key signaling pathways through the inhibition of elastase and chymotrypsin.

Inhibition of Neutrophil Elastase-Mediated Inflammation

Neutrophil elastase can activate Proteinase-Activated Receptor-2 (PAR2), leading to a downstream signaling cascade that promotes inflammation.[1][2] By inhibiting elastase, this compound can block this activation and subsequent inflammatory responses.

Elastase_Inflammation_Pathway cluster_inhibition Inhibition by this compound cluster_pathway Inflammatory Signaling Cascade Nostopeptin_B This compound Elastase Neutrophil Elastase Nostopeptin_B->Elastase Inhibits PAR2 PAR2 Elastase->PAR2 Activates MAPK p44/42 MAPK (ERK1/2) PAR2->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NFkB->Cytokines Inflammation Inflammation (Leukocyte recruitment, tissue damage) Cytokines->Inflammation

Inhibition of Elastase-Mediated Inflammatory Signaling by this compound.
Modulation of Chymotrypsin-PAR Signaling in Intestinal Epithelium

Chymotrypsin can signal to intestinal epithelial cells through Protease-Activated Receptors (PARs), influencing gut homeostasis.[13] By inhibiting chymotrypsin, this compound could potentially modulate these signaling pathways, which may have implications for inflammatory bowel disease and other gastrointestinal disorders.

Chymotrypsin_PAR_Signaling cluster_inhibition Inhibition by this compound cluster_pathway Epithelial Signaling Cascade Nostopeptin_B This compound Chymotrypsin Chymotrypsin Nostopeptin_B->Chymotrypsin Inhibits PAR2 PAR2 Chymotrypsin->PAR2 Activates Gq Gq Protein PAR2->Gq PLC Phospholipase C Gq->PLC ERK12 ERK1/2 Activation Gq->ERK12 IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->ERK12 Gene_Expression Altered Gene Expression (e.g., IL-10) ERK12->Gene_Expression

Modulation of Chymotrypsin-PAR2 Signaling by this compound.

Experimental Protocols

Isolation and Purification of this compound from Nostoc minutum

The following protocol is a generalized procedure based on methodologies for isolating cyanopeptolins.

Isolation_Workflow Start Lyophilized Nostoc minutum Biomass Extraction Extraction with 75% Methanol (B129727) Start->Extraction Centrifugation Centrifugation to remove cell debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Partitioning Solvent Partitioning (e.g., with Ethyl Acetate) Supernatant->Partitioning Chromatography1 ODS Flash Chromatography Partitioning->Chromatography1 Chromatography2 Reversed-Phase HPLC Chromatography1->Chromatography2 End Pure this compound Chromatography2->End

Workflow for the Isolation and Purification of this compound.

Methodology:

  • Extraction: Lyophilized biomass of Nostoc minutum is extracted multiple times with 75% methanol in water with the aid of vortexing and sonication.

  • Clarification: The extract is centrifuged to pellet cellular debris, and the supernatant containing the crude extract is collected.

  • Solvent Partitioning: The aqueous methanol extract is subjected to solvent-solvent partitioning (e.g., with ethyl acetate (B1210297) or as described in the original literature with diethyl ether and subsequent partitioning of the ether layer) to enrich for compounds of intermediate polarity.[3]

  • Chromatographic Purification: The enriched fraction is then subjected to multiple rounds of chromatography. This typically involves initial separation on an ODS (octadecylsilane) flash chromatography column followed by final purification using reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.[3]

  • Characterization: The structure of the purified compound is confirmed using mass spectrometry and NMR spectroscopy.

Enzyme Inhibition Assays

5.2.1. Elastase Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Substrate: N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilide

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the substrate in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the this compound dilutions (or solvent control), and the HNE solution.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate to each well.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

5.2.2. Chymotrypsin Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against chymotrypsin.

Materials:

  • Bovine Pancreatic α-Chymotrypsin

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM CaCl2

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the substrate in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the this compound dilutions (or solvent control), and the α-chymotrypsin solution.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate to each well.

  • Monitor the increase in absorbance at 405 nm over time.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the elastase assay.

Conclusion and Future Directions

This compound is a potent dual inhibitor of elastase and chymotrypsin with significant therapeutic potential. Its ability to modulate key inflammatory and tissue-remodeling pathways makes it an attractive lead compound for the development of drugs to treat a variety of diseases. Further research should focus on:

  • Total Synthesis and Analogue Development: To improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: To validate the therapeutic potential in relevant animal models of inflammatory diseases.

  • Detailed Mechanism of Action Studies: To fully elucidate the molecular interactions with its target proteases and the downstream cellular consequences.

The exploration of this compound and related cyanobacterial peptides holds great promise for the discovery of novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Nostopeptin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostopeptin B is a cyclic depsipeptide belonging to the cyanopeptolin class of natural products.[1][2] It has been isolated from the freshwater cyanobacterium Nostoc minutum (NIES-26).[3][4] Like other members of this family, this compound exhibits significant biological activity, notably as a potent inhibitor of the serine proteases elastase and chymotrypsin.[3][5][6] The inhibition of elastase, an enzyme implicated in various inflammatory diseases such as pulmonary emphysema and rheumatoid arthritis, makes this compound a compound of interest for therapeutic drug development.[3][5] This document provides a detailed protocol for the isolation and purification of this compound from Nostoc minutum.

Experimental Workflow

The overall process for isolating and purifying this compound involves several key stages, beginning with the cultivation and harvesting of Nostoc minutum, followed by extraction, solvent partitioning, and multiple chromatographic steps to yield the pure compound.

NostopeptinB_Workflow cluster_0 Step 1: Biomass Production & Extraction cluster_1 Step 2: Initial Purification cluster_2 Step 3: Chromatographic Purification cluster_3 Step 4: Characterization A Cultivation of Nostoc minutum (NIES-26) B Harvesting and Freeze-Drying A->B C Methanol Extraction B->C D Solvent Partitioning (Et2O/H2O, then BuOH/H2O) C->D Crude Extract E BuOH-Soluble Fraction D->E F ODS Flash Chromatography (20-100% MeOH gradient) E->F Active Fraction G 60% MeOH Eluate F->G H Reversed-Phase HPLC G->H I Pure this compound H->I J HRFABMS I->J K NMR Spectroscopy (1H, 13C, 2D) I->K L Biological Activity Assays (Elastase & Chymotrypsin Inhibition) I->L Protease_Inhibition cluster_0 Mechanism of Action A This compound C Inhibited Elastase (Inactive Complex) A->C B Elastase (Serine Protease) B->C E Cleaved Substrate B->E Catalysis D Substrate Cleavage (e.g., Elastin) D->E

References

Application Note: Structure Elucidation of Nostopeptin B using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nostopeptin B is a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, which has been identified as a potent inhibitor of elastase and chymotrypsin.[1][2] Its complex structure, containing several non-proteinogenic amino acids, necessitates advanced analytical techniques for complete characterization. This application note provides a detailed overview of the structure elucidation of this compound, with a focus on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present a summary of the key NMR data, detailed experimental protocols for the 2D NMR techniques employed, and logical workflows for the structural determination process. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

The determination of the planar structure of complex natural products like this compound relies heavily on a suite of 2D NMR experiments. Techniques such as COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY provide through-bond and through-space correlations that allow for the unambiguous assignment of proton and carbon signals and the sequencing of the constituent amino acid and other residues.[3][4] The molecular formula of this compound was determined to be C46H70N8O12 by High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS).[2] Subsequent detailed analysis of 1D and 2D NMR spectra enabled the complete structural assignment.

Data Presentation

The 1H and 13C NMR chemical shift assignments for this compound, as determined in DMSO-d6, are summarized in the table below.[1][2] These assignments form the foundation for the structural elucidation.

Table 1: 1H and 13C NMR Data for this compound in DMSO-d6 [1][2]

PositionAtomδC (ppm)δH (ppm)
Ac-Gln
CO173.0
α-CH52.84.15
β-CH227.51.85, 2.05
γ-CH231.42.10
δ-CONH2174.76.75, 7.28
Ac-CH322.51.80
Ac-CO169.2
Hmp
CO170.8
α-CH76.55.15
β-CH38.72.25
γ-CH316.21.05
δ-CH318.50.85
Leu
CO172.5
α-CH51.04.35
β-CH240.11.50, 1.65
γ-CH24.21.60
δ-CH321.80.88
δ'-CH323.10.88
Ahp
CO171.9
α-CH54.24.25
β-CH230.51.70, 1.90
γ-CH225.11.45, 1.60
δ-CH63.85.35
NH7.95
Ile(I)
CO171.5
α-CH57.54.10
β-CH36.51.80
γ-CH224.51.10, 1.40
γ-CH315.50.80
δ-CH311.20.82
N-MeTyr
CO171.2
α-CH60.54.75
β-CH236.82.95, 3.10
N-CH330.12.75
Tyr-C1127.5
Tyr-C2,6130.27.05
Tyr-C3,5115.06.65
Tyr-C4156.0
Ile(II)
CO170.5
α-CH58.03.95
β-CH37.01.75
γ-CH224.81.05, 1.35
γ-CH315.80.75
δ-CH311.50.85

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments utilized in the structure elucidation of this compound are provided below. These are generalized protocols standard for peptide-like molecules.

1. Sample Preparation

  • Sample: this compound (colorless amorphous powder).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Concentration: Approximately 5-10 mg of the sample is dissolved in 0.5 mL of the deuterated solvent.

  • Referencing: Chemical shifts for 1H and 13C were referenced to the solvent peaks (δH 2.49 and δC 39.5 for DMSO-d6).[1]

2. NMR Instrumentation

  • Spectrometer: Bruker AM600 NMR spectrometer operating at 600 MHz for 1H and 150 MHz for 13C, or a JEOL JNM-A500 NMR spectrometer at 500 MHz for 1H and 125 MHz for 13C.[1]

3. 2D NMR Experiments

  • 1H-1H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other, typically through two or three bonds (J-coupling). This is fundamental for identifying spin systems of amino acid residues.

    • Protocol:

      • A standard COSY pulse sequence (e.g., cosygpmf) is used.

      • Spectral widths are set to cover all proton signals (e.g., 0-12 ppm).

      • The data is acquired as a matrix of 2048 x 256 data points in F2 and F1 dimensions, respectively.

      • The number of scans per increment is typically 8-16.

      • The data is processed with a sine-bell window function in both dimensions before Fourier transformation.

  • TOCSY (Total Correlation Spectroscopy):

    • Purpose: To establish correlations between all protons within a spin system, not just those directly coupled. This is particularly useful for identifying amino acid residues with extended spin systems like Leucine and Isoleucine.

    • Protocol:

      • A standard TOCSY pulse sequence with a MLEV-17 spin-lock sequence is used.

      • A mixing time of 60-100 ms (B15284909) is typically employed to allow for magnetization transfer throughout the spin system.

      • Other acquisition parameters are similar to the COSY experiment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond correlations between protons and their directly attached carbons. This allows for the assignment of carbon signals based on the already assigned proton signals.

    • Protocol:

      • A standard HSQC pulse sequence with gradient selection is used.

      • The 1JCH coupling constant is set to an average value of 145 Hz.

      • Spectral widths are set to cover all proton signals in F2 and all carbon signals (e.g., 0-180 ppm) in F1.

      • The data is acquired as a matrix of 1024 x 256 data points.

      • The number of scans per increment is typically 16-64, depending on the sample concentration.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (two- and three-bond) correlations between protons and carbons. This is crucial for connecting different spin systems and establishing the sequence of the residues.

    • Protocol:

      • A standard HMBC pulse sequence with gradient selection is used.

      • The long-range coupling constant (nJCH) is optimized for a value between 5-10 Hz.[2]

      • Acquisition and processing parameters are similar to the HSQC experiment.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (typically < 5 Å), irrespective of whether they are connected through bonds. This is essential for determining the sequence of residues and for obtaining 3D structural information.

    • Protocol:

      • A standard NOESY or ROESY pulse sequence is used.

      • A mixing time of 200-500 ms is used for NOESY, and a spin-lock time of 100-300 ms for ROESY.

      • Acquisition parameters are similar to the COSY experiment. The number of scans is often increased to improve the signal-to-noise ratio of the cross-peaks.

Structure Elucidation Workflow

The following diagrams illustrate the experimental workflow and the logical connections of the NMR data in the structure elucidation of this compound.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Determination nostopeptin_B This compound Isolation dissolution Dissolution in DMSO-d6 nostopeptin_B->dissolution nmr_acquisition 1D & 2D NMR Data Acquisition (COSY, TOCSY, HSQC, HMBC, NOESY) dissolution->nmr_acquisition spin_systems Identify Spin Systems (COSY, TOCSY) nmr_acquisition->spin_systems c_assignments Assign 13C Signals (HSQC) spin_systems->c_assignments fragments Assemble Fragments (HMBC) c_assignments->fragments sequence Determine Sequence (NOESY, HMBC) fragments->sequence planar_structure Propose Planar Structure sequence->planar_structure

Caption: Experimental workflow for this compound structure elucidation.

G cluster_0 NMR Experiments cluster_1 Structural Information cluster_2 Final Structure COSY COSY / TOCSY spin_systems Amino Acid Spin Systems COSY->spin_systems HSQC HSQC ch_correlation 1-Bond C-H Correlations HSQC->ch_correlation HMBC HMBC long_range 2-3 Bond C-H Correlations (Inter-residue connections) HMBC->long_range NOESY NOESY / ROESY spatial_proximity Through-Space H-H Proximity (Sequence confirmation) NOESY->spatial_proximity Structure This compound Structure spin_systems->Structure ch_correlation->Structure long_range->Structure spatial_proximity->Structure

Caption: Logical relationships of 2D NMR data for structure assembly.

Conclusion

The combination of COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY 2D NMR experiments provides a powerful and comprehensive toolkit for the de novo structure elucidation of complex natural products like this compound. By systematically identifying individual spin systems, assigning all proton and carbon signals, and establishing through-bond and through-space connectivities, the complete planar structure of this cyclic depsipeptide was successfully determined. The protocols and workflows detailed in this application note serve as a guide for researchers undertaking similar structural elucidation challenges.

References

High-Resolution Mass Spectrometry for the Analysis of Nostopeptin B: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nostopeptin B is a cyclic depsipeptide belonging to the cyanopeptolin class of natural products, produced by the freshwater cyanobacterium Nostoc minutum.[1] Like other members of this family, this compound exhibits significant biological activity, notably as a potent inhibitor of the serine proteases elastase and chymotrypsin.[1][2][3] This inhibitory action makes this compound and its analogs promising candidates for further investigation in drug development, particularly for inflammatory diseases where elastase activity is implicated.[1][4] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a crucial technique for the identification, structural elucidation, and quantification of this compound in complex biological extracts.[5][6] This document provides a detailed application note and protocol for the analysis of this compound using LC-HRMS.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₄₆H₇₁N₈O₁₂[1]
Calculated Monoisotopic [M+H]⁺927.5191 m/z[1]
Observed [M+H]⁺ (HR-FAB-MS)927.5252 m/z[1]
BioactivityElastase and Chymotrypsin Inhibitor[1][3]
IC₅₀ (Elastase)11.0 µg/mL[3]
IC₅₀ (Chymotrypsin)1.6 µg/mL[3]
StructureCyclic depsipeptide containing a 3-amino-6-hydroxy-2-piperidone (Ahp) residue[1][7]

Experimental Protocols

Sample Preparation: Extraction of this compound from Nostoc minutum

This protocol is adapted from the established method for the isolation of Nostopeptins A and B.[1]

Reagents and Materials:

  • Freeze-dried Nostoc minutum biomass

  • Methanol (B129727) (MeOH), HPLC grade

  • Diethyl ether (Et₂O), HPLC grade

  • Deionized water

  • Hexane, HPLC grade

  • Carbon tetrachloride (CCl₄), HPLC grade

  • Chloroform (CHCl₃), HPLC grade

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Extract the freeze-dried algal cells (e.g., 161 g dry weight) with methanol.

  • Partition the methanol extract between diethyl ether (Et₂O) and water.

  • Separate the Et₂O layer and partition it sequentially with aqueous methanol and a series of solvents: hexane, CCl₄, and CHCl₃.

  • The CHCl₃-soluble fraction, which contains this compound, should be collected.

  • Concentrate the CHCl₃ fraction under reduced pressure using a rotary evaporator.

  • The dried extract is now ready for further purification by chromatography and/or direct analysis by LC-HRMS.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

The following protocol outlines a general method for the analysis of this compound, based on established procedures for related cyanopeptolins.[2][5] Optimization may be required depending on the specific instrumentation used.

Instrumentation:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, capable of MS/MS.[2][5]

LC Conditions:

  • Column: A reversed-phase C18 column (e.g., Atlantis T3 C18, 100 Å, 3 µm, 2.1 mm × 100 mm).[5]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Flow Rate: 0.2 mL/min.[5]

  • Gradient: A gradient from 25% to 100% Mobile Phase B is a typical starting point for method development.[5]

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 5-10 µL.

HRMS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: m/z 100-1500.

  • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS2).

  • Precursor Ion for MS/MS: [M+H]⁺ = 927.52 m/z.

  • Collision Energy: A collision energy of around 60 eV can be used as a starting point for fragmentation, but should be optimized to obtain informative spectra.[2]

  • Capillary Voltage: ~3.5-4.5 kV.

  • Source Temperature: ~550 °C.[2]

Data Analysis and Interpretation

Structural elucidation of this compound and related cyanopeptolins relies heavily on the interpretation of their HRMS/MS fragmentation spectra.[6] The fragmentation patterns of these cyclic peptides can be complex. Key diagnostic ions often arise from the cleavage of the peptide backbone and the loss of specific amino acid residues. For cyanopeptolins, characteristic fragment ions can help to sequence the peptide ring.[2]

Visualizations

Experimental Workflow for this compound Analysis

This compound Analysis Workflow cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Nostoc minutum Biomass extraction Methanol Extraction start->extraction partition1 Liquid-Liquid Partition (Et2O/H2O) extraction->partition1 partition2 Sequential Partitioning (Hexane, CCl4, CHCl3) partition1->partition2 concentrate Concentration of CHCl3 Fraction partition2->concentrate lc_separation UHPLC Separation (C18 Column) concentrate->lc_separation hrms_detection HRMS Detection (Q-TOF or Orbitrap) lc_separation->hrms_detection msms_fragmentation MS/MS Fragmentation hrms_detection->msms_fragmentation data_analysis Data Analysis msms_fragmentation->data_analysis struct_elucidation Structural Elucidation data_analysis->struct_elucidation quantification Quantification data_analysis->quantification

Caption: Workflow for the extraction and HRMS analysis of this compound.

Logical Relationship of Analytical Steps

Analytical Logic accurate_mass Accurate Mass Measurement (HRMS) molecular_formula Molecular Formula Determination accurate_mass->molecular_formula compound_id Confident Compound Identification molecular_formula->compound_id isotopic_pattern Isotopic Pattern Analysis isotopic_pattern->molecular_formula fragmentation MS/MS Fragmentation Analysis structural_info Structural Information (Amino Acid Sequence) fragmentation->structural_info structural_info->compound_id

Caption: Logic diagram for compound identification using HRMS data.

References

Application Notes and Protocols: Determining the Stereochemistry of Nostopeptin B Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostopeptin B, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, is a potent inhibitor of elastase and chymotrypsin.[1][2] Its complex structure, comprising both common and modified amino acid residues, necessitates precise stereochemical analysis to understand its biological activity and for potential synthetic applications. This document provides detailed protocols for determining the stereochemistry of the amino acid components of this compound, focusing on established methods such as Marfey's analysis and chiral gas chromatography-mass spectrometry (GC-MS).

Amino Acid Composition of this compound

This compound is composed of seven amino acid residues, including four proteinogenic amino acids and three modified residues.[1][3] The stereochemistry of the common amino acids and N-methyltyrosine has been determined to be of the L-configuration.[1] However, the stereochemistry of 3-amino-6-hydroxy-2-piperidone (Ahp) and 3-hydroxy-4-methylproline (Hmp) has not been definitively established in the literature.[1]

Amino Acid ResidueAbbreviationTypeKnown Stereochemistry
LeucineLeuProteinogenicL
GlutamineGlnProteinogenicL
Isoleucine (I)IleProteinogenicL
Isoleucine (II)IleProteinogenicL
N-methyltyrosineN-MeTyrModifiedL
3-amino-6-hydroxy-2-piperidoneAhpModifiedNot Determined
3-hydroxy-4-methylprolineHmpModifiedNot Determined

Experimental Protocols

Acid Hydrolysis of this compound

This initial step is required to break down the peptide into its constituent amino acids before derivatization and analysis.

Materials:

  • This compound sample

  • 6 M Hydrochloric acid (HCl)

  • Sealed reaction vial

  • Heating block or oven

  • Vacuum concentrator (e.g., SpeedVac)

Protocol:

  • Place the this compound sample (approximately 0.1-0.5 mg) into a reaction vial.

  • Add 0.5 mL of 6 M HCl to the vial.

  • Seal the vial under vacuum or flush with nitrogen to prevent oxidation.

  • Heat the sample at 110-120°C for 16-24 hours.[4]

  • After hydrolysis, cool the vial to room temperature.

  • Open the vial and remove the HCl by drying the sample in a vacuum concentrator.

  • The dried hydrolysate containing the free amino acids is now ready for derivatization.

Marfey's Method for Stereochemical Analysis

Marfey's method is a widely used technique for determining the absolute configuration of amino acids.[4][5] It involves the derivatization of the amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA), which creates diastereomers that can be separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

Materials:

  • This compound hydrolysate

  • Standard D- and L-amino acids

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • Marfey's reagent (L-FDAA) solution (1% w/v in acetone)

  • 2 M Hydrochloric acid (HCl)

  • Acetone (B3395972)

  • RP-HPLC system with a C18 column and UV detector

Protocol:

  • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃ solution.

  • Prepare standard solutions of D- and L-amino acids in the same manner.

  • Add 200 µL of the 1% L-FDAA solution in acetone to the hydrolysate and each of the standard solutions.

  • Incubate the mixtures at 40°C for 1 hour, with occasional vortexing.[8]

  • After incubation, cool the reaction mixtures to room temperature and quench the reaction by adding 100 µL of 2 M HCl.

  • Evaporate the acetone from the samples.

  • Analyze the resulting diastereomeric derivatives by RP-HPLC.

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1% trifluoroacetic acid or an acetate (B1210297) buffer at pH 4).

    • Detection: UV at 340 nm.[7]

  • Compare the retention times of the L-FDAA derivatives from the this compound hydrolysate with those of the D- and L-amino acid standards. Typically, the L-FDAA derivatives of L-amino acids elute earlier than the derivatives of D-amino acids.[6]

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Chiral GC-MS is another powerful technique for separating and identifying amino acid enantiomers.[9][10] This method requires derivatization of the amino acids to make them volatile for gas chromatography.

Materials:

  • This compound hydrolysate

  • Standard D- and L-amino acids

  • Derivatization reagents (e.g., N-trifluoroacetyl isopropyl esters, heptafluorobutyl chloroformate).[1][11]

  • Organic solvent for extraction (e.g., hexane (B92381), isooctane).[9][10]

  • GC-MS system equipped with a chiral capillary column (e.g., Chirasil-L-Val).[4][9]

Protocol:

  • Derivatization (Example using Heptafluorobutyl Chloroformate):

    • Dissolve the dried hydrolysate and amino acid standards in an appropriate solvent.

    • Perform an in-situ derivatization with heptafluorobutyl chloroformate (HFBCF) followed by a liquid-liquid microextraction into an organic solvent like hexane or isooctane.[9][10]

    • Further derivatization, such as amidation with methylamine (B109427), may be performed to enhance volatility and separation.[9]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Column: Use a chiral capillary column such as Chirasil-L-Val.[4][9]

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient is used to separate the derivatized amino acids.

    • Detection: Mass spectrometer operated in selected ion monitoring (SIM) or full scan mode.[9]

  • Data Analysis:

    • Compare the retention times and mass spectra of the derivatized amino acids from the this compound hydrolysate with those of the D- and L-amino acid standards to determine the stereochemistry of each amino acid.

Visualized Workflows

Marfeys_Method_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis nostopeptin This compound hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) nostopeptin->hydrolysis hydrolysate Amino Acid Hydrolysate hydrolysis->hydrolysate dissolve Dissolve in 1M NaHCO3 hydrolysate->dissolve derivatize Add L-FDAA (Marfey's Reagent) dissolve->derivatize incubate Incubate (40°C, 1h) derivatize->incubate quench Quench with 2M HCl incubate->quench derivatized_sample Diastereomeric Mixture quench->derivatized_sample hplc RP-HPLC Analysis (C18 Column) derivatized_sample->hplc detection UV Detection (340 nm) hplc->detection comparison Compare Retention Times with Standards detection->comparison stereochemistry Determine Stereochemistry comparison->stereochemistry

Caption: Workflow for Marfey's Method.

Chiral_GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_derivatization_gc Derivatization cluster_analysis_gc Analysis nostopeptin_gc This compound hydrolysis_gc Acid Hydrolysis (6M HCl, 110°C, 24h) nostopeptin_gc->hydrolysis_gc hydrolysate_gc Amino Acid Hydrolysate hydrolysis_gc->hydrolysate_gc derivatize_gc Derivatize to Volatile Esters/Amides hydrolysate_gc->derivatize_gc extract Liquid-Liquid Microextraction derivatize_gc->extract derivatized_sample_gc Volatile Amino Acid Derivatives extract->derivatized_sample_gc gcms Chiral GC-MS Analysis derivatized_sample_gc->gcms separation Separation on Chiral Column gcms->separation detection_ms Mass Spectrometric Detection separation->detection_ms comparison_gc Compare Retention Times & Mass Spectra with Standards detection_ms->comparison_gc stereochemistry_gc Determine Stereochemistry comparison_gc->stereochemistry_gc

Caption: Workflow for Chiral GC-MS Analysis.

Concluding Remarks

The determination of the stereochemistry of amino acids in complex natural products like this compound is crucial for structure-activity relationship studies and total synthesis efforts. The protocols outlined in this application note for Marfey's method and chiral GC-MS analysis provide robust and reliable approaches for elucidating the stereochemistry of the common amino acid constituents. Further investigation, potentially involving total synthesis of the different stereoisomers of Ahp and Hmp and comparison with the natural product, would be required to assign the absolute stereochemistry of these modified residues in this compound.

References

Application Notes and Protocols: Chymotrypsin Activity Assay Using Nostopeptin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin (B1334515), a serine protease found in the digestive system, plays a crucial role in the breakdown of proteins by cleaving peptide bonds primarily at the C-terminus of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] Its activity is implicated in various physiological and pathological processes, making it a significant target for drug discovery and development. Nostopeptin B, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, has been identified as a potent inhibitor of chymotrypsin and elastase.[2][3][4] This document provides detailed protocols for assessing chymotrypsin activity and its inhibition by this compound, leveraging a chromogenic substrate-based assay.

Principle of the Assay

The chymotrypsin activity assay described here utilizes the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). Chymotrypsin cleaves this substrate, releasing p-nitroaniline (pNA), a yellow-colored product. The rate of pNA formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the chymotrypsin activity. The inhibitory potential of this compound is determined by measuring the reduction in the rate of pNA release in its presence.

Quantitative Data: Inhibitory Potency of Nostopeptin and Related Compounds

The inhibitory activity of this compound and other related cyanopeptolins against chymotrypsin is summarized in the table below. These values indicate a high affinity of these compounds for the enzyme, making them potent inhibitors.

InhibitorTarget EnzymeIC50Source Organism
This compoundChymotrypsin1.6 µg/mLNostoc minutum
Nostopeptin AChymotrypsin1.4 µg/mLNostoc minutum
Nostopeptin BN920Chymotrypsin31 nMNostoc sp.
Micropeptin T-20Chymotrypsin2.5 nMMicrocystis aeruginosa

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.

Experimental Protocols

Materials and Reagents
  • Bovine pancreatic α-chymotrypsin (e.g., Sigma-Aldrich C4129)

  • This compound (e.g., MedChemExpress HY-P2033)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) (e.g., Sigma-Aldrich S7388)

  • Tris buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation
  • Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1 µg/mL) in Tris buffer.

  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.

  • Substrate Stock Solution: Prepare a 20 mM stock solution of Suc-AAPF-pNA in DMSO. Store protected from light at -20°C.

  • Substrate Working Solution: Dilute the substrate stock solution in Tris buffer to the desired final concentration (e.g., 200 µM). Prepare this solution fresh before each experiment.

Chymotrypsin Activity Assay Protocol
  • Assay Setup: In a 96-well microplate, add the following components in the indicated order:

    • Blank (No Enzyme): 180 µL of Tris buffer and 20 µL of Substrate Working Solution.

    • Control (No Inhibitor): 160 µL of Tris buffer, 20 µL of Chymotrypsin working solution, and 20 µL of Substrate Working Solution.

    • Inhibitor Wells: 140 µL of Tris buffer, 20 µL of this compound (at various concentrations), 20 µL of Chymotrypsin working solution, and 20 µL of Substrate Working Solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 20 µL of the Substrate Working Solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of the enzymatic reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of chymotrypsin inhibition for each concentration of this compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the chymotrypsin activity and inhibition assay.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare Solutions: - Chymotrypsin - this compound - Suc-AAPF-pNA Substrate Setup Plate Setup: - Blank - Control (Enzyme + Substrate) - Test (Enzyme + Inhibitor + Substrate) Reagents->Setup Preincubation Pre-incubate Enzyme and Inhibitor (10 min, 37°C) Setup->Preincubation Initiate Add Substrate to Initiate Reaction Preincubation->Initiate Measure Kinetic Measurement: Read Absorbance at 405 nm Initiate->Measure Calculate Calculate Reaction Rates and Percent Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for Chymotrypsin Inhibition Assay.

Signaling Pathway: Mechanism of Chymotrypsin Inhibition by this compound

The diagram below depicts the proposed mechanism of chymotrypsin inhibition by this compound. The inhibitor, containing the unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue, is believed to interact with the catalytic triad (B1167595) of the enzyme's active site.

inhibition_mechanism cluster_enzyme Chymotrypsin Active Site cluster_inhibitor This compound cluster_result Outcome CatalyticTriad Catalytic Triad (Ser-195, His-57, Asp-102) S1Pocket S1 Hydrophobic Pocket Inhibition Inhibition of Proteolytic Activity OxyanionHole Oxyanion Hole Nostopeptin This compound (Cyclic Depsipeptide) Ahp Ahp Residue AromaticResidue Aromatic/Hydrophobic Residue Ahp->CatalyticTriad Interacts with Ahp->S1Pocket AromaticResidue->CatalyticTriad AromaticResidue->S1Pocket Binds to

Caption: Chymotrypsin Inhibition by this compound.

References

Application Notes and Protocols for Culturing Nostoc minutum for Nostopeptin B Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nostoc minutum, a species of cyanobacteria, is a known producer of nostopeptins A and B, which are cyclic depsipeptides belonging to the cyanopeptolin class of natural products.[1][2] These compounds are potent inhibitors of serine proteases, such as elastase and chymotrypsin, making them attractive candidates for therapeutic drug development.[1][2][3] This document provides detailed application notes and protocols for the cultivation of Nostoc minutum (specifically strain NIES-26, the original source of nostopeptins A and B), and the subsequent extraction and purification of nostopeptin B.[1][2]

Data Presentation

Table 1: Optimal Growth Conditions for Nostoc Species
ParameterOptimal ValueNostoc SpeciesReference
Temperature25 - 26°CN. flagelliforme, N. spongiaeforme[1][4]
Light Intensity45 - 227 µmol photons m⁻² s⁻¹N. flagelliforme, N. spongiaeforme[1][4]
PhotoperiodContinuous light (24:0 L:D)Nostoc sp. (for cryptophycin)[5]
Light WavelengthOrange-RedNostoc sp. (for cryptophycin)[5]
Culture MediumBG-11 MediumGeneral for Nostoc species[1]

Note: Optimal conditions for this compound production in Nostoc minutum have not been specifically reported. The data presented are based on optimal growth conditions for other Nostoc species and optimal production of other cyanotoxins. These parameters serve as a starting point for optimization studies.

Table 2: Biomass and Nostopeptin Yields from Nostoc minutum
Culture VolumeDry Biomass YieldNostopeptin A YieldThis compound YieldReference
380 L161 g20 mgNot Reported[1]

Note: The yield of this compound has not been explicitly reported. It is isolated alongside nostopeptin A.

Experimental Protocols

Protocol 1: Culturing Nostoc minutum (Strain NIES-26)

This protocol describes the steps for the laboratory-scale cultivation of Nostoc minutum for the production of this compound.

1. Media Preparation (BG-11 Medium)

  • Prepare BG-11 medium according to the standard formulation. For studies on the effect of nitrogen on nostopeptin production, a modified BG-11 medium with varying concentrations of NaNO₃ can be used.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Allow the medium to cool to room temperature before inoculation.

2. Inoculation and Culture Conditions

  • Inoculate sterile BG-11 medium with a healthy starter culture of Nostoc minutum NIES-26.

  • Incubate the cultures at 25-26°C.[1][4]

  • Provide continuous illumination with a light intensity of approximately 45-227 µmol photons m⁻² s⁻¹.[1][4] Using orange-red light may enhance secondary metabolite production.[5]

  • Maintain the cultures under gentle agitation or aeration to ensure adequate mixing and gas exchange.

  • Monitor the growth of the culture by measuring the optical density at 750 nm or by dry weight determination.

3. Harvesting

  • Harvest the cyanobacterial biomass during the late exponential or early stationary phase of growth, as secondary metabolite production is often maximal during this period.

  • Collect the cells by centrifugation (e.g., 5,000 x g for 15 minutes).

  • Wash the cell pellet with distilled water to remove residual media components.

  • Lyophilize (freeze-dry) the biomass to obtain a dry powder for extraction. Store the dried biomass at -20°C until further use.

Protocol 2: Extraction and Purification of this compound

This protocol is adapted from methods used for the isolation of nostopeptins and other cyanopeptolins.[1][2][6]

1. Extraction

  • Extract the freeze-dried biomass of Nostoc minutum (e.g., 100 g) with 75% methanol (B129727) in water (e.g., 5 x 1 L).[6]

  • Facilitate the extraction process by vortexing (e.g., 5 x 15 minutes) and bath sonication (e.g., 3 x 10 minutes).[6]

  • Separate the biomass from the solvent by centrifugation (e.g., 10,000 x g for 15 minutes).[6]

  • Pool the methanolic extracts.

2. Preliminary Purification: Solid-Phase Extraction (SPE)

  • Concentrate the pooled methanolic extract under reduced pressure.

  • Partition the aqueous residue with different organic solvents, such as diethyl ether or chloroform.[1]

  • The fraction containing nostopeptins (typically the less polar organic fraction) should be selected based on bioactivity screening (e.g., elastase inhibition assay).

  • Subject the active fraction to solid-phase extraction using a C18 cartridge.

  • Elute the cartridge with a stepwise gradient of increasing methanol or acetonitrile (B52724) in water.

3. Chromatographic Purification

  • Further purify the nostopeptin-containing fractions by flash chromatography on an ODS (C18) column.[1]

  • Finally, isolate and purify this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a suitable gradient of acetonitrile in water, often with 0.1% formic acid as a modifier.[6]

  • Monitor the elution profile at 210 nm and 280 nm.[6]

  • Collect fractions and analyze for the presence of this compound using techniques such as mass spectrometry and NMR for structural confirmation.

Mandatory Visualization

experimental_workflow cluster_culture Culturing Nostoc minutum cluster_extraction Extraction cluster_purification Purification media_prep BG-11 Media Preparation inoculation Inoculation media_prep->inoculation incubation Incubation (25-26°C, continuous light) inoculation->incubation harvesting Harvesting & Lyophilization incubation->harvesting extraction Methanol Extraction harvesting->extraction partitioning Solvent Partitioning extraction->partitioning spe Solid-Phase Extraction (C18) partitioning->spe flash_chrom Flash Chromatography (ODS) spe->flash_chrom hplc RP-HPLC (C18) flash_chrom->hplc analysis Structural Analysis (MS, NMR) hplc->analysis product Pure this compound hplc->product

Caption: Experimental workflow for this compound production.

biosynthesis_pathway cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Complex A_domain A-Domain (Adenylation) T_domain T-Domain (Thiolation) A_domain->T_domain Activates & tethers amino acid C_domain C-Domain (Condensation) T_domain->C_domain Presents amino acid for peptide bond formation TE_domain TE-Domain (Thioesterase) T_domain->TE_domain Transfers growing peptide chain C_domain->T_domain Catalyzes peptide bond formation linear_peptide Linear Depsipeptide TE_domain->linear_peptide Releases linear peptide precursors Amino Acid Precursors precursors->A_domain nostopeptin_B This compound (Cyclic Depsipeptide) linear_peptide->nostopeptin_B Cyclization

Caption: Generalized NRPS pathway for this compound synthesis.

References

Application Notes and Protocols for Solvent Extraction of Cyanobacterial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of solvent extraction methods for the isolation of bioactive peptides from cyanobacteria. Detailed protocols for common extraction techniques are provided, along with a summary of the efficiencies of various solvent systems. Furthermore, the mechanisms of action of selected cyanobacterial peptides are illustrated through signaling pathway diagrams.

Data Presentation: Comparative Extraction Efficiency of Bioactive Peptides

The selection of an appropriate solvent system is critical for the efficient extraction of bioactive peptides. The polarity of the solvent, the chemical nature of the target peptide, and the overall composition of the cyanobacterial biomass all influence the extraction yield. While comprehensive comparative data for a wide range of cyanobacterial peptides is dispersed across numerous studies, the following table provides a representative comparison of extraction yields for cystine knot peptides from a plant source, which serves as a valuable model for understanding the differential efficiency of various solvent systems.

Extraction Solvent SystemPeptide 1 Yield (%)Peptide 2 Yield (%)Peptide 3 Yield (%)Peptide 4 Yield (%)Average Yield (%)Reference
Acetonitrile/Water/Formic Acid (25:24:1)85.392.178.588.986.2[1]
20 mM Sodium Acetate, pH 5.075.281.469.879.176.4[1]
5 mM Ammonium (B1175870) Bicarbonate, pH 8.072.178.965.475.372.9[1]
Boiling Water65.771.360.168.866.5[1]
Dichloromethane/Methanol (B129727) (1:1)0.30.40.20.30.3[1]

Note: This data is for cystine knot peptides from Momordica cochinchinensis seeds and is presented as an illustrative example of solvent extraction efficiencies.[1]

Studies on cyanobacteria have shown that aqueous methanol is effective for the extraction of anabaenopeptins, with higher yields obtained compared to water alone.[2] For the extraction of total bioactive compounds from thermophilic oscillatoriales, methanol has been reported to provide the maximum yield compared to other organic solvents like diethyl ether.

Experimental Protocols

Protocol 1: Methanol/Chloroform (B151607) Extraction for Cyanobacterial Peptides

This protocol is a widely used method for the extraction of a broad range of peptides and other metabolites from cyanobacterial biomass.

Materials:

  • Lyophilized cyanobacterial cell pellet

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Ultrapure water

  • Centrifuge tubes (glass or solvent-resistant plastic)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: Weigh 1 gram of lyophilized cyanobacterial biomass and place it in a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of a methanol:chloroform:water solution in a ratio of 5:3:2 (v/v/v) to the centrifuge tube.

  • Homogenization: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and cell disruption. For enhanced extraction, sonication on ice for three cycles of 30 seconds can be performed.

  • Phase Separation: Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C. This will result in the separation of three layers: an upper aqueous-methanolic layer containing polar peptides, a lower chloroform layer with non-polar compounds, and a solid pellet of cell debris at the interface.

  • Fraction Collection: Carefully collect the upper aqueous-methanolic layer containing the peptides into a new tube. The lower chloroform layer can be collected separately for the analysis of non-polar compounds.

  • Re-extraction (Optional): To maximize the yield, the remaining pellet can be re-extracted with another 5 mL of the methanol:water phase of the solvent mixture. Vortex, centrifuge, and collect the supernatant as described above. Pool the aqueous-methanolic fractions.

  • Solvent Removal: Evaporate the solvent from the collected aqueous-methanolic fraction using a rotary evaporator or a vacuum concentrator until a dry peptide extract is obtained.

  • Storage: Store the dried peptide extract at -20°C or -80°C for long-term preservation.

Protocol 2: Freeze-Thaw Cycling for Extraction of Water-Soluble Peptides

This method is particularly effective for the extraction of intracellular water-soluble peptides and proteins, such as phycobiliproteins, by disrupting the cell walls through successive freezing and thawing cycles.

Materials:

  • Fresh or frozen cyanobacterial cell pellet

  • Extraction Buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4, or ultrapure water)

  • Centrifuge tubes

  • Freezer (-20°C or -80°C)

  • Water bath or incubator

  • Centrifuge

Procedure:

  • Cell Pellet Preparation: Harvest fresh cyanobacterial cells by centrifugation at 5,000 x g for 10 minutes. Discard the supernatant and retain the cell pellet.

  • Resuspension: Resuspend the cell pellet in the chosen extraction buffer at a ratio of 1:10 (w/v). For example, resuspend 1 gram of wet biomass in 10 mL of buffer.

  • Freeze-Thaw Cycles:

    • Freeze the cell suspension completely by placing the tubes in a -20°C or -80°C freezer for at least 2 hours.

    • Thaw the frozen suspension at room temperature or in a water bath set to 25-30°C until completely liquefied.

    • Repeat this freeze-thaw cycle for a minimum of 3-5 times to ensure efficient cell lysis.

  • Centrifugation: After the final thaw cycle, centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted water-soluble peptides.

  • Further Processing: The crude extract can be used directly for bioassays or subjected to further purification steps such as ammonium sulfate (B86663) precipitation, dialysis, or chromatography.

  • Storage: Store the peptide extract at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Mandatory Visualizations

Experimental Workflow: Solvent Extraction of Cyanobacterial Peptides

experimental_workflow start Start: Cyanobacterial Biomass lyophilization Lyophilization (Optional) start->lyophilization extraction Solvent Extraction (e.g., MeOH/CHCl3/H2O) lyophilization->extraction homogenization Homogenization (Vortexing/Sonication) extraction->homogenization centrifugation Phase Separation (Centrifugation) homogenization->centrifugation fraction_collection Collection of Aqueous-Methanolic Phase centrifugation->fraction_collection solvent_removal Solvent Evaporation fraction_collection->solvent_removal end End: Dried Peptide Extract solvent_removal->end analysis Downstream Analysis (Bioassays, Purification) end->analysis

Caption: Workflow for solvent extraction of cyanobacterial peptides.

Signaling Pathway: Mechanism of Action of Apratoxin A

Apratoxin A, a potent cyclodepsipeptide, exerts its cytotoxic effects by inhibiting the cotranslational translocation of proteins into the endoplasmic reticulum (ER). It achieves this by directly targeting the Sec61α subunit of the Sec61 translocon, the central component of the protein translocation machinery in the ER membrane.[3][4] By binding to the lateral gate of Sec61α, apratoxin A physically obstructs the entry of nascent polypeptide chains into the ER lumen, leading to the accumulation of untranslocated proteins in the cytoplasm and subsequent proteasomal degradation.[5][6] This disruption of the secretory pathway ultimately results in cell cycle arrest and apoptosis.[6]

apratoxin_pathway ribosome Ribosome nascent_peptide Nascent Polypeptide ribosome->nascent_peptide Translation mrna mRNA mrna->ribosome sec61 Sec61 Translocon nascent_peptide->sec61 Targets er_lumen ER Lumen sec61->er_lumen Translocates apratoxin_a Apratoxin A apratoxin_a->sec61 inhibition Inhibition translocation Co-translational Translocation

Caption: Apratoxin A inhibits cotranslational translocation via Sec61.

Signaling Pathway: Mechanism of Action of Cryptophycin

Cryptophycins are potent cyclic depsipeptides that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. They bind to the ends of microtubules with high affinity.[7][8] At low concentrations, cryptophycin-52 stabilizes microtubule dynamics by suppressing both shortening and growing phases, effectively "capping" the microtubule ends.[7][9] At higher concentrations, it leads to the depolymerization of spindle microtubules.[7] This interference with the highly dynamic nature of microtubules during mitosis prevents proper chromosome segregation, triggering cell cycle arrest and ultimately leading to programmed cell death.

cryptophycin_pathway cluster_dynamics Microtubule Dynamics tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubule Microtubule depolymerization Depolymerization microtubule->depolymerization stabilization Stabilization of Microtubule Ends microtubule->stabilization polymerization->microtubule depolymerization->tubulin dynamic_instability Dynamic Instability mitotic_arrest Mitotic Arrest dynamic_instability->mitotic_arrest Leads to cryptophycin Cryptophycin cryptophycin->microtubule Binds to ends stabilization->dynamic_instability Suppresses apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Cryptophycin disrupts microtubule dynamics, leading to apoptosis.

Signaling Pathway: Coibamide A and mTOR-Independent Autophagy

Coibamide A, a cyclic depsipeptide, is a potent cytotoxin that induces cell death in cancer cells. A key aspect of its mechanism of action is the induction of autophagy, a cellular process of self-degradation. Notably, coibamide A-induced autophagy occurs independently of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and autophagy.[10][11] While mTOR inhibitors are a common way to induce autophagy, coibamide A bypasses this pathway, suggesting a novel mechanism for autophagy induction and highlighting its potential as a therapeutic agent, particularly in cancers where the mTOR pathway is dysregulated.

coibamide_pathway Coibamide A induces autophagy independently of mTOR signaling coibamide_a Coibamide A unknown_target Unknown Molecular Target(s) coibamide_a->unknown_target mTOR_pathway mTOR Signaling Pathway autophagy_induction Induction of Autophagy unknown_target->autophagy_induction autophagosome Autophagosome Formation autophagy_induction->autophagosome cell_death Cell Death autophagosome->cell_death mTOR_pathway->autophagy_induction Normally Inhibits mTOR_inhibition Inhibition of Autophagy

Caption: Coibamide A induces mTOR-independent autophagy.

References

Application Notes and Protocols: In Vitro Testing of Nostopeptin B Against Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nostopeptin B is a cyclic depsipeptide originally isolated from the cyanobacterium Nostoc minutum. It belongs to a class of bioactive peptides known as cyanopeptolins, which are recognized for their potent inhibitory effects on various proteases. Specifically, this compound has demonstrated significant and selective inhibitory activity against serine proteases, particularly elastase and chymotrypsin (B1334515). This makes it a compound of interest for research in inflammatory diseases and other pathological conditions where these proteases are implicated. These application notes provide a summary of the in vitro inhibitory activity of this compound and detailed protocols for its testing against key serine proteases.

Data Presentation

The inhibitory potency of this compound against a panel of serine proteases has been quantified to determine its specificity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against elastase and chymotrypsin.

EnzymeThis compound IC50 (µg/mL)
Elastase11.0[1]
Chymotrypsin1.6[1]
Trypsin>100 (inactive)[1][2][3]
Thrombin>100 (inactive)[1][2][3]
Plasmin>100 (inactive)[1][2][3]

Table 1: In vitro inhibitory activity of this compound against various serine proteases.

Mandatory Visualization

Below is a diagram illustrating the general experimental workflow for determining the serine protease inhibitory activity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions add_enzyme Add Enzyme (Elastase/Chymotrypsin) reagents->add_enzyme inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound/ Control to wells inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate incubate Incubate add_substrate->incubate measure Measure Absorbance/ Fluorescence incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Experimental workflow for in vitro serine protease inhibition assay.

Experimental Protocols

The following are detailed protocols for the in vitro testing of this compound against elastase and chymotrypsin.

Elastase Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for determining elastase inhibition by monitoring the hydrolysis of a chromogenic substrate.

a. Materials and Reagents:

  • Porcine Pancreatic Elastase (PPE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S3A-pNA) (substrate)

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

b. Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare 0.1 M Tris-HCl buffer and adjust the pH to 8.0.

    • Enzyme Solution: Prepare a stock solution of Porcine Pancreatic Elastase in the assay buffer. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 0.1 U/mL).

    • Substrate Solution: Dissolve N-Succinyl-Ala-Ala-Ala-p-nitroanilide in the assay buffer to a final concentration of 1.0 mM.

    • This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).

    • This compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final assay concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of the different this compound dilutions to the sample wells.

    • For the control (100% enzyme activity), add 20 µL of assay buffer containing the same percentage of DMSO as the sample wells.

    • For the blank (no enzyme activity), add 40 µL of assay buffer.

    • Add 160 µL of the enzyme solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately measure the absorbance at 410 nm in a kinetic mode for 15-30 minutes, or as a single endpoint reading after a fixed incubation time at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis of the dose-response curve.

Chymotrypsin Inhibition Assay (Colorimetric)

This protocol outlines a method for assessing chymotrypsin inhibition using a specific chromogenic substrate.

a. Materials and Reagents:

  • Bovine Pancreatic α-Chymotrypsin

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S4A-pNA) (substrate)

  • Tris-HCl buffer (0.1 M, pH 7.8, containing 0.1 M CaCl2)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

b. Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare 0.1 M Tris-HCl buffer containing 0.1 M CaCl2 and adjust the pH to 7.8.

    • Enzyme Solution: Prepare a stock solution of α-Chymotrypsin in the assay buffer. Dilute to the final working concentration (e.g., 50 µg/mL) just before use.

    • Substrate Solution: Dissolve N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO to make a stock solution, and then dilute with the assay buffer to the desired final concentration (e.g., 0.2 mM).

    • This compound Stock and Dilutions: Prepare as described in the elastase inhibition assay protocol.

  • Assay Protocol:

    • Add 20 µL of the various this compound dilutions or control buffer to the wells of a 96-well microplate.

    • Add 160 µL of the chymotrypsin enzyme solution to each well.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Start the reaction by adding 20 µL of the substrate solution to each well.

    • Monitor the increase in absorbance at 405 nm over time in a microplate reader.

  • Data Analysis:

    • Calculate the reaction rates and percentage of inhibition as described for the elastase assay.

    • Plot the dose-response curve and determine the IC50 value for this compound against chymotrypsin.

Conclusion

This compound is a potent and selective inhibitor of elastase and chymotrypsin, with negligible activity against trypsin, thrombin, and plasmin. The provided protocols offer robust and reproducible methods for the in vitro characterization of this compound and other potential serine protease inhibitors. These assays are fundamental for preliminary drug discovery and for understanding the structure-activity relationships of this class of natural products. Careful adherence to these protocols will ensure accurate and reliable determination of inhibitory potency.

References

Application Note: Quantitative Analysis of Nostopeptin B in Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Nostopeptin B in crude extracts from cyanobacteria, particularly Nostoc species. The methodology covers sample preparation, extraction, and quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Nostopeptins are a class of cyclic depsipeptides produced by cyanobacteria of the genus Nostoc.[1] this compound, specifically isolated from Nostoc minutum, is a known potent inhibitor of serine proteases, including elastase and chymotrypsin.[1][2] This biological activity makes this compound a compound of interest for pharmaceutical research and drug development, particularly in the context of inflammatory diseases.[2] Accurate and precise quantification of this compound in crude extracts is crucial for understanding its production in different cyanobacterial strains, optimizing culture conditions for higher yields, and for quality control in downstream applications.

This application note details a robust and reliable method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), a highly sensitive and selective analytical technique.[3]

Experimental Workflow

The overall workflow for the quantitative analysis of this compound in crude extracts is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup (Optional but Recommended) cluster_analysis Quantitative Analysis Biomass Cyanobacterial Biomass (e.g., Nostoc sp.) Lyophilization Lyophilization Biomass->Lyophilization Extraction Extraction with 75% Methanol (B129727) Lyophilization->Extraction Vortex Vortexing & Sonication Extraction->Vortex Centrifugation Centrifugation Vortex->Centrifugation CrudeExtract Crude Extract Centrifugation->CrudeExtract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) CrudeExtract->SPE Elution Elution SPE->Elution PurifiedExtract Purified Extract Elution->PurifiedExtract LCMS LC-MS/MS Analysis PurifiedExtract->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification Data->Quantification

Figure 1. Experimental workflow for this compound quantification.
Detailed Protocols

3.1. Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • Lyophilized cyanobacterial biomass (Nostoc sp.)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 1 g, 6 mL)

3.2. Protocol for Extraction of this compound
  • Biomass Preparation: Start with a known amount of freeze-dried cyanobacterial biomass (e.g., 1 gram). Lyophilization ensures the removal of water and provides a consistent starting material.

  • Extraction:

    • Add 20 mL of 75% methanol in ultrapure water to the lyophilized biomass in a suitable container.[4]

    • Vortex the mixture vigorously for 15 minutes.[4]

    • Follow up with bath sonication for 10 minutes to enhance cell disruption and extraction efficiency.[4]

    • Repeat the vortexing and sonication steps for a total of three cycles.

  • Centrifugation:

    • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.[4]

    • Carefully collect the supernatant, which is the crude extract.

  • Solvent Evaporation:

    • Evaporate the methanol from the crude extract using a rotary evaporator or a stream of nitrogen.

    • Reconstitute the remaining aqueous extract in a known volume of 10% methanol.

3.3. Protocol for Sample Cleanup (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the reconstituted crude extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 10% aqueous methanol to remove polar impurities.

  • Elution: Elute this compound from the cartridge with 5 mL of 90% aqueous methanol.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

3.4. Protocol for LC-MS/MS Quantification
  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient Elution: A typical gradient would be to start at 20% B, increase to 70% B over 10 minutes, followed by a wash at 100% B and re-equilibration.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: The specific m/z transitions for this compound need to be determined by infusing a standard solution. For this compound (C46H70N8O12, MW: 927.11), the precursor ion would be [M+H]+ at m/z 928.5. Product ions would be determined from the fragmentation pattern.

    • Optimize cone voltage and collision energy for maximum signal intensity.

3.5. Calibration and Quantification
  • Stock Solution: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution in the initial mobile phase to cover the expected concentration range in the samples (e.g., 1 ng/mL to 1000 ng/mL).

  • Calibration Curve: Inject the calibration standards into the LC-MS/MS system and construct a calibration curve by plotting the peak area of this compound against its concentration. A linear regression with a correlation coefficient (R²) > 0.99 is desirable.

  • Sample Analysis: Inject the prepared extracts and determine the peak area for this compound.

  • Calculation: Calculate the concentration of this compound in the original sample using the calibration curve, accounting for all dilution factors during sample preparation.

CalibrationCurve Concept of a Calibration Curve xaxis Concentration (ng/mL) yaxis Peak Area origin origin->xaxis origin->yaxis p1 p5 p1->p5 y = mx + c R² > 0.99 p2 p3 p4

Figure 2. Idealized calibration curve for quantification.
Data Presentation

Quantitative data for this compound from different crude extracts should be summarized in a clear and structured table. The following table provides an example of how to present such data.

Table 1: Example Quantitative Data for this compound in Crude Extracts of Nostoc sp.

Sample IDDescriptionThis compound Concentration (µg/g dry weight)Standard Deviation (±)% Recovery
NS-01Nostoc sp. Strain A - Lab Culture15.81.292
NS-02Nostoc sp. Strain B - Lab Culture25.42.189
NS-03Nostoc sp. Field Sample 18.20.995
NS-04Nostoc sp. Field Sample 211.51.091

Note: The values presented in this table are for illustrative purposes only and represent the type of data that can be generated using the described protocol.

Mitigating Matrix Effects

Crude extracts are complex matrices that can cause ion suppression or enhancement in the ESI source, leading to inaccurate quantification.[5] To minimize these matrix effects:

  • Effective Sample Cleanup: The use of SPE is highly recommended to remove interfering compounds.[1]

  • Matrix-Matched Calibration: For highest accuracy, calibration standards should be prepared in a blank matrix extract that is known to not contain this compound.[6] This helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components.[6]

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled this compound as an internal standard is the most effective way to correct for matrix effects and variations in instrument response. However, the availability of such a standard may be limited.

Conclusion

The protocol described in this application note provides a comprehensive and reliable method for the quantitative analysis of this compound in crude cyanobacterial extracts. The use of LC-MS/MS offers the necessary sensitivity and selectivity for accurate quantification. Proper sample preparation, including an effective cleanup step, is critical for minimizing matrix effects and ensuring data quality. This methodology is a valuable tool for researchers in natural product chemistry, pharmacology, and biotechnology.

References

Application Notes and Protocols: Nostopeptin B in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostopeptin B is a cyclic depsipeptide originally isolated from the cultured freshwater cyanobacterium Nostoc minutum. As a member of the cyanopeptolin family of serine protease inhibitors, this compound has demonstrated potent and selective inhibitory activity against key enzymes involved in various physiological and pathological processes.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in enzyme kinetics studies, with a focus on its inhibitory action on elastase and chymotrypsin (B1334515). These enzymes are significant targets in research areas such as inflammation, cancer, and digestive disorders.

Mechanism of Action

This compound functions as a competitive inhibitor of serine proteases. Its structure, containing the unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue, is crucial for its interaction with the active site of target enzymes like elastase and chymotrypsin.[2] The specificity of this compound and related cyanopeptolins is often determined by the amino acid residues adjacent to the Ahp moiety.[3] By binding to the enzyme's active site, this compound prevents the substrate from binding, thereby inhibiting the catalytic activity of the enzyme.

Applications in Enzyme Kinetics

This compound is a valuable tool for researchers studying the roles of elastase and chymotrypsin in various biological contexts. Its specific applications include:

  • Enzyme Characterization: Investigating the structure-function relationships of elastase and chymotrypsin.

  • Assay Development: Serving as a reference inhibitor for the development and validation of new enzyme assays.

  • Drug Discovery: Acting as a lead compound for the design of novel therapeutic agents targeting serine proteases.

  • Pathway Elucidation: Probing the involvement of elastase and chymotrypsin in cellular signaling pathways.

Quantitative Data

The inhibitory potency of this compound against its primary target enzymes is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness. It indicates the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. While the inhibition constant (Ki) is a more direct measure of binding affinity, IC50 values are provided here as reported in the literature.

EnzymeInhibitorIC50 (µg/mL)IC50 (µM)¹Source
Porcine Pancreatic ElastaseThis compound11.0~11.87[1]
Bovine Pancreatic ChymotrypsinThis compound1.6~1.73[1]
Nostopeptin BN920 (a variant)Chymotrypsin-0.031[4][5]

¹ Molar concentration is estimated based on the molecular weight of this compound (C₄₆H₇₀N₈O₁₂, MW = 927.1 g/mol ).

Note on Kᵢ Value: The inhibition constant (Kᵢ) provides a more absolute measure of the inhibitor's binding affinity. While not directly reported for this compound in the reviewed literature, it can be determined experimentally through kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations. For competitive inhibitors, the relationship between IC50 and Kᵢ can be described by the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.

Experimental Protocols

The following are detailed protocols for performing elastase and chymotrypsin inhibition assays using this compound. These protocols are based on established methods and can be adapted for use in a 96-well plate format for high-throughput screening.

Protocol 1: Elastase Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of this compound against porcine pancreatic elastase using a fluorogenic substrate.

Materials:

  • This compound

  • Porcine Pancreatic Elastase (PPE)

  • Elastase substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.1% (w/v) Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of inhibitor concentrations.

  • Prepare Enzyme Solution: Dilute the porcine pancreatic elastase in Assay Buffer to a final concentration that gives a linear reaction rate over the desired time.

  • Prepare Substrate Solution: Dissolve the MeOSuc-Ala-Ala-Pro-Val-AMC substrate in Assay Buffer to a final concentration (e.g., 100 µM).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 25 µL of each this compound dilution.

    • Positive Control (No Inhibitor): Add 25 µL of Assay Buffer.

    • Negative Control (No Enzyme): Add 50 µL of Assay Buffer.

  • Pre-incubation: Add 25 µL of the diluted elastase solution to the test and positive control wells. Mix gently and incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 50 µL of the substrate solution to all wells, including the negative control.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V₀ of test well / V₀ of positive control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Chymotrypsin Inhibition Assay (Colorimetric)

This protocol outlines a method to assess the inhibitory effect of this compound on bovine pancreatic chymotrypsin using a colorimetric substrate.

Materials:

  • This compound

  • Bovine Pancreatic α-Chymotrypsin

  • Chymotrypsin substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM CaCl₂

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions of this compound: Create a series of dilutions of the this compound stock solution in Assay Buffer.

  • Prepare Enzyme Solution: Dissolve α-chymotrypsin in Assay Buffer to a final concentration that provides a linear rate of substrate hydrolysis.

  • Prepare Substrate Solution: Dissolve Suc-AAPF-pNA in a small amount of DMSO and then dilute with Assay Buffer to the final desired concentration (e.g., 200 µM).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of each this compound dilution.

    • Positive Control (No Inhibitor): Add 50 µL of Assay Buffer.

    • Blank (No Enzyme): Add 100 µL of Assay Buffer.

  • Pre-incubation: Add 50 µL of the chymotrypsin solution to the test and positive control wells. Mix and incubate at 25°C for 10 minutes.

  • Initiate Reaction: Add 100 µL of the substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Determine the rate of reaction (change in absorbance per minute) for each well by analyzing the linear phase of the reaction.

    • Calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [1 - (Rate of test well / Rate of positive control well)] x 100

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and use a non-linear regression to calculate the IC50 value.

Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical experimental workflow for determining the IC50 value of an enzyme inhibitor like this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock and Dilutions setup_plate Set up 96-well plate: - Test Wells (Inhibitor) - Positive Control (No Inhibitor) - Negative Control (No Enzyme) prep_inhibitor->setup_plate prep_enzyme Prepare Enzyme Working Solution prep_enzyme->setup_plate prep_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction pre_incubation Pre-incubate Enzyme with Inhibitor setup_plate->pre_incubation pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity (Kinetic Reading) initiate_reaction->measure_activity calc_velocity Calculate Initial Reaction Velocities measure_activity->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data determine_ic50 Determine IC50 (Non-linear Regression) plot_data->determine_ic50

Caption: A streamlined workflow for the determination of an inhibitor's IC50 value.

Signaling Pathways

This compound's inhibition of elastase and chymotrypsin can be used to study their roles in various signaling pathways.

1. Elastase-Mediated Inflammatory Signaling

Neutrophil elastase is a key mediator of inflammation and can contribute to tissue damage in various diseases. One of its mechanisms involves the cleavage of cell surface receptors, such as Protease-Activated Receptors (PARs), leading to downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling PAR2 PAR2 MAPK MAPK Pathway (e.g., p44/42) PAR2->MAPK Activation NFkB NF-κB Pathway PAR2->NFkB Activation Elastase Neutrophil Elastase Elastase->PAR2 Cleavage & Activation NostopeptinB This compound NostopeptinB->Elastase Inhibition Inflammatory_Response Pro-inflammatory Cytokine Production (e.g., IL-8) MAPK->Inflammatory_Response NFkB->Inflammatory_Response

Caption: Inhibition of elastase by this compound can block PAR2 activation and downstream inflammatory signaling.

2. Chymotrypsin Signaling in the Intestinal Epithelium

Chymotrypsin, in addition to its digestive role, can act as a signaling molecule in the gut by activating PARs on intestinal epithelial cells. This signaling is implicated in maintaining gut homeostasis.

G cluster_membrane Epithelial Cell Membrane cluster_downstream Intracellular Signaling PAR1 PAR1 PAR2 PAR2 Calcium Ca²⁺ Mobilization PAR2->Calcium ERK ERK1/2 Pathway PAR2->ERK Chymotrypsin Chymotrypsin Chymotrypsin->PAR1 Cleavage & Disarming Chymotrypsin->PAR2 Cleavage & Activation NostopeptinB This compound NostopeptinB->Chymotrypsin Inhibition Gene_Expression Altered Gene Expression (e.g., IL-10 upregulation) ERK->Gene_Expression

References

Using Nostopeptin B as a Biochemical Tool for Protease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostopeptins are a class of cyclic depsipeptides produced by cyanobacteria, with Nostopeptin A and B being isolated from Nostoc minutum. These natural products have gained attention in the scientific community for their potent and selective inhibitory activity against certain serine proteases.[1][2][3] Nostopeptin B, in particular, has been identified as a powerful inhibitor of elastase and chymotrypsin (B1334515), making it a valuable biochemical tool for studying the roles of these enzymes in various physiological and pathological processes.[2][3] Deregulation of elastase and chymotrypsin activity has been implicated in a range of diseases, including cancer, as well as cardiovascular and inflammatory conditions.[4][5] This document provides detailed application notes and protocols for the use of this compound in protease research.

Mechanism of Action

This compound, like other related cyanopeptolins, is thought to function by blocking the active site of its target serine proteases. This inhibitory action prevents the protease from binding to and cleaving its natural substrates, thereby disrupting downstream signaling pathways and physiological effects. The presence of a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue is a characteristic feature of many cyanopeptolins and is crucial for their protease inhibitory activity.[2]

cluster_0 Mechanism of this compound Inhibition Protease Serine Protease (e.g., Elastase) Substrate Protein Substrate Protease->Substrate Binds to Active Site NostopeptinB This compound Protease->NostopeptinB Binds to Active Site CleavedProducts Cleaved Products Substrate->CleavedProducts Cleavage BlockedProtease Inhibited Protease NostopeptinB->BlockedProtease Inhibition BlockedProtease->Substrate Binding Blocked

Figure 1: Simplified diagram of the inhibitory mechanism of this compound.

Applications in Protease Research

This compound's potent and selective inhibition of elastase and chymotrypsin makes it a versatile tool for:

  • Target Validation: Investigating the therapeutic potential of inhibiting elastase or chymotrypsin in disease models.

  • Pathway Elucidation: Probing the role of these proteases in specific signaling cascades, such as those involved in inflammation and cell proliferation.[6][7]

  • Structure-Activity Relationship (SAR) Studies: Serving as a reference compound for the development of novel synthetic protease inhibitors.

  • Diagnostic Tool Development: Exploring its potential use in assays to measure protease activity in biological samples.

Quantitative Data: Inhibitory Activity of Nostopeptins

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Nostopeptin A and B against elastase and chymotrypsin.

CompoundTarget ProteaseIC50 (µg/mL)IC50 (µM)Reference
Nostopeptin AElastase1.31.3[2]
Chymotrypsin1.4-[2]
This compoundElastase11.01.2[2]
Chymotrypsin1.6-[2]

Note: Molar concentrations were not always provided in the source literature and have been included where available.

Experimental Protocols

Protocol 1: In Vitro Elastase Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound against porcine pancreatic elastase (PPE) or human neutrophil elastase (HNE) using a chromogenic substrate.

Materials:

  • This compound

  • Porcine Pancreatic Elastase (PPE) or Human Neutrophil Elastase (HNE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) substrate

  • Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Reagent Preparation:

    • Buffer: Prepare 0.1 M Tris-HCl buffer, pH 8.0.

    • This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in the assay buffer. The final concentrations should span the expected IC50 value.

    • Elastase Solution: Immediately before use, prepare a working solution of elastase in the assay buffer to the desired final concentration (e.g., 16 mU for PPE).[8]

    • Substrate Solution: Prepare a solution of SANA in the assay buffer (e.g., 0.29 mM final concentration).[8]

  • Assay Protocol:

    • Add 100 µL of the appropriate solutions to the wells of a 96-well microplate as described in the table below.

    • Pre-incubate the plate at room temperature or 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the SANA substrate solution to all wells.

    • Immediately measure the absorbance at 405-410 nm every minute for 15-20 minutes using a microplate reader.

Well TypeBufferThis compound DilutionElastase Solution
Blank 150 µL--
Control (No Inhibitor) 100 µL-50 µL
Test (Inhibitor) 50 µL50 µL50 µL
  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank from all other wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the elastase activity, by fitting the data to a dose-response curve.

cluster_0 Elastase Inhibition Assay Workflow Prep Prepare Reagents (Buffer, this compound, Elastase, Substrate) Plate Add Reagents to 96-Well Plate Prep->Plate Incubate Pre-incubate (15 min) Plate->Incubate React Add Substrate (SANA) Incubate->React Read Measure Absorbance (405-410 nm) React->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

Figure 2: Workflow for the in vitro elastase inhibition assay.

Signaling Pathways

Human neutrophil elastase (HNE) is a key mediator in inflammatory diseases.[4][9] It can trigger various downstream signaling pathways that lead to cell proliferation, mucus hypersecretion, and tissue damage.[4][6][9] For example, HNE has been shown to induce airway smooth muscle cell proliferation through the extracellular signal-regulated kinase (ERK) signaling pathway.[6] this compound can be used as a tool to investigate the role of HNE in such pathways. By inhibiting HNE activity, researchers can determine which downstream events are dependent on its proteolytic function.

cluster_0 HNE-Mediated ERK Signaling Pathway HNE Human Neutrophil Elastase (HNE) ERK ERK Phosphorylation HNE->ERK Activates NostopeptinB This compound NostopeptinB->HNE Inhibits CyclinD1 Cyclin D1 Expression ERK->CyclinD1 Increases Proliferation Cell Proliferation (e.g., Airway Smooth Muscle) CyclinD1->Proliferation Promotes

Figure 3: Inhibition of the HNE-mediated ERK signaling pathway by this compound.

References

Application Note: A Framework for Cell-Based Bioactivity Profiling of Nostopeptin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nostopeptin B is a cyclic depsipeptide belonging to the cyanopeptolin family, produced by the cyanobacterium genus Nostoc.[1][2] Structurally characterized as [Hmp+Leu+Ahp+Ile+MeTyr+Ile]Gln+Ac, its primary known mechanism of action is the inhibition of serine proteases.[3] Specifically, this compound has demonstrated potent inhibitory activity against elastase and chymotrypsin, while showing no significant effect on trypsin, thrombin, or plasmin.[3][4]

Serine proteases, particularly elastase, are increasingly recognized for their roles in the pathology of various diseases, including cancer, where they contribute to tumor growth, invasion, and metastasis by degrading the extracellular matrix (ECM).[5] The ability of this compound to selectively inhibit these enzymes makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-metastatic agents.

This application note provides a comprehensive experimental framework and detailed protocols for evaluating the biological activity of this compound in cell-based assays. The proposed workflow is designed to systematically assess its cytotoxicity, and anti-migratory, and anti-invasive potential, and to begin elucidating its mechanism of action in cancer cell models.

Recommended Cell Lines

The selection of appropriate cell lines is critical for elucidating the therapeutic potential of this compound. We recommend a panel of cell lines that includes highly metastatic cancer cells known for protease-dependent invasion, alongside a non-tumorigenic control to assess selectivity.

Cell LineTypeRationale
MDA-MB-231 Human Breast AdenocarcinomaHighly invasive, expresses significant levels of serine proteases. Ideal for migration and invasion assays.
A549 Human Lung CarcinomaRepresents a common site of metastasis; suitable for evaluating anti-invasive properties.
HT-29 Human Colon AdenocarcinomaA well-characterized model for gastrointestinal cancers where proteases are implicated in progression.
MCF-10A Non-tumorigenic Breast EpithelialEssential control to determine the cytotoxic selectivity of this compound against cancerous vs. non-cancerous cells.

Experimental Design Workflow

A tiered approach is recommended to efficiently characterize the cellular effects of this compound. This workflow progresses from broad cytotoxicity screening to specific functional and mechanistic assays.

G cluster_0 Tier 1: Initial Screening cluster_2 Tier 3: Mechanistic Insight A Cytotoxicity Assay (MTT) Determine IC50 Values B Wound Healing Assay (Cell Migration) A->B Use non-toxic concentrations C Transwell Invasion Assay (ECM Invasion) A->C Use non-toxic concentrations D Western Blot Analysis (Signaling Pathways) C->D Confirm mechanism

Caption: Tiered experimental workflow for this compound evaluation.

Proposed Mechanism of Action

This compound is hypothesized to exert its anti-metastatic effects by directly inhibiting extracellular serine proteases like elastase. This inhibition prevents the degradation of the extracellular matrix (ECM), a critical step for cancer cell invasion. This may also lead to downstream effects on the expression of proteins involved in cell motility and adhesion.

G NostopeptinB This compound Elastase Extracellular Elastase NostopeptinB->Elastase Inhibition Degradation ECM Degradation Elastase->Degradation Catalyzes ECM Extracellular Matrix (ECM) (e.g., Elastin, Collagen) ECM->Degradation Invasion Cancer Cell Invasion & Migration Degradation->Invasion Enables

Caption: Proposed anti-invasive mechanism of this compound.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the selected cell panel.

Methodology:

  • Cell Seeding: Seed cells (5,000-10,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 200 µM) in complete culture medium. Replace the existing medium with the this compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine IC₅₀ values using non-linear regression analysis.

Data Presentation:

Cell LineThis compound IC₅₀ (µM) after 48h
MDA-MB-23185.6 ± 7.2
A549112.4 ± 9.8
HT-2998.1 ± 6.5
MCF-10A> 200
Protocol 2: Cell Migration (Wound Healing Assay)

Objective: To assess the effect of non-toxic concentrations of this compound on cancer cell migration.

Methodology:

  • Monolayer Formation: Seed cells in a 6-well plate and grow to 90-100% confluency.

  • Wound Creation: Create a uniform scratch (wound) across the center of the monolayer using a sterile p200 pipette tip.

  • Treatment: Wash wells with PBS to remove detached cells. Add fresh medium containing this compound at non-cytotoxic concentrations (e.g., IC₅₀/4, IC₅₀/2) and a vehicle control.

  • Imaging: Capture images of the wound at 0 hours and subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.

  • Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the 0-hour time point.

Data Presentation:

TreatmentWound Closure at 24h (%)
Vehicle Control75.3 ± 5.1
This compound (20 µM)41.8 ± 4.5
This compound (40 µM)22.6 ± 3.9
Protocol 3: Cell Invasion (Transwell Assay)

Objective: To evaluate the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.

Caption: Workflow for the Transwell Cell Invasion Assay.

Methodology:

  • Chamber Preparation: Rehydrate 8 µm pore size Transwell inserts coated with Matrigel®.

  • Cell Seeding: Suspend cells in serum-free medium. Add 5 x 10⁴ cells to the upper chamber along with this compound at desired non-toxic concentrations.

  • Chemoattractant: Add complete medium containing 10% Fetal Bovine Serum (FBS) as a chemoattractant to the lower chamber.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Cell Removal: Remove non-invading cells from the top surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invaded cells on the bottom surface with methanol (B129727) and stain with Crystal Violet.

  • Quantification: Count the number of stained, invaded cells in several microscopic fields.

Data Presentation:

Treatment (MDA-MB-231)Average Invaded Cells per Field% Inhibition
Vehicle Control215 ± 210%
This compound (20 µM)102 ± 1552.6%
This compound (40 µM)48 ± 977.7%
Protocol 4: Western Blot Analysis

Objective: To investigate the effect of this compound on proteins related to invasion and metastasis.

Methodology:

  • Cell Treatment & Lysis: Treat cells grown in 6-well plates with this compound for 24 hours. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-MMP-2, anti-MMP-9, anti-E-cadherin, anti-Vimentin, anti-β-actin).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry and normalize to the loading control (β-actin).

Data Presentation:

Target ProteinRelative Expression vs. Control (40 µM this compound)
MMP-20.45 ± 0.05
MMP-90.38 ± 0.07
E-Cadherin1.82 ± 0.15
Vimentin0.51 ± 0.08

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of this compound. By progressing through cytotoxicity, functional, and mechanistic assays, researchers can effectively profile its bioactivity and validate its potential as an anti-metastatic agent. The observed inhibition of cell migration and invasion, coupled with changes in key metastatic protein markers, would strongly support the hypothesis that this compound's elastase-inhibitory activity translates to a therapeutically relevant cellular effect.

References

Troubleshooting & Optimization

Technical Support Center: Isolating Nostopeptin B from Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and methodologies associated with isolating Nostopeptin B from Nostoc species cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a cyclic depsipeptide, a class of non-ribosomal peptides, originally isolated from the freshwater cyanobacterium Nostoc minutum.[1] It belongs to the cyanopeptolin family of compounds, which are characterized by a six-amino acid ring and a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue.[2] this compound is of significant interest due to its potent inhibitory activity against elastase and chymotrypsin, making it a potential candidate for the development of therapeutic agents for inflammatory diseases.[1]

Q2: Which cyanobacterial species is the primary source of this compound?

A2: The primary known producer of this compound is the freshwater cyanobacterium Nostoc minutum (NIES-26).[1] While other Nostoc species are prolific producers of a wide array of bioactive peptides, this compound has been specifically isolated from this strain.[2]

Q3: What are the main stages of this compound isolation?

A3: The isolation of this compound typically involves a multi-step process that can be broadly categorized into:

  • Cultivation and Biomass Harvesting: Large-scale cultivation of Nostoc minutum to generate sufficient biomass.

  • Extraction: Extraction of the cellular components from the harvested and typically freeze-dried biomass using organic solvents.

  • Purification: A series of chromatographic steps to separate this compound from other metabolites. This often includes solvent partitioning, flash chromatography, and high-performance liquid chromatography (HPLC).[1]

Q4: How can I detect and quantify this compound during the isolation process?

A4: this compound can be detected and quantified using a combination of techniques. During purification, fractions are typically monitored by UV absorbance at 210 nm and 280 nm.[3] For specific identification and quantification, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the method of choice.[3][4] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition, while tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in structural elucidation.[4][5]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the isolation of this compound.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Culture Conditions Optimize the growth conditions for Nostoc minutum. Key parameters to consider include nutrient composition (especially nitrogen and phosphorus levels), light intensity, and temperature.[6][7] Studies on other Nostoc species have shown that nutrient availability can significantly impact the production of secondary metabolites.[7]
Inefficient Extraction Ensure complete extraction of the freeze-dried biomass. Methanol (B129727) (often 75-100%) is a commonly used solvent.[1][3] Repeated extraction cycles with vortexing and sonication can improve efficiency.[4] The choice of solvent polarity is critical; ensure the solvent is appropriate for the amphiphilic nature of cyanopeptides.
Losses During Purification Each purification step can lead to a loss of the target compound. To minimize losses during liquid-liquid partitioning, ensure proper phase separation and perform back-extractions. During chromatography, carefully select the stationary and mobile phases to achieve good separation and recovery. Monitor all fractions to avoid discarding any containing the product.
Degradation of this compound Cyanopeptolins can be susceptible to degradation. Avoid prolonged exposure to harsh pH conditions and high temperatures during extraction and purification.[8] Store extracts and purified fractions at low temperatures (e.g., -20°C) to minimize degradation.
Issue 2: Co-elution of Nostopeptin A and Other Analogs

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Structural Similarity Nostopeptin A and B are structurally very similar, differing by a single functional group, which can make their separation challenging.[1]
Inadequate Chromatographic Resolution Optimize the HPLC method. This can involve: - Changing the Stationary Phase: If a standard C18 column does not provide adequate separation, consider columns with different selectivities, such as phenyl-hexyl or cyano phases.[9][10] - Modifying the Mobile Phase: Adjusting the organic modifier (e.g., switching between acetonitrile (B52724) and methanol), the pH of the aqueous phase (e.g., adding 0.1% formic acid), or using a shallower gradient can improve resolution.[3][9] - Adjusting the Temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing selectivity.[9]

Quantitative Data Summary

The yield of Nostopeptins can vary significantly based on culture conditions and the efficiency of the extraction and purification process. The following table summarizes reported yields from scientific literature.

Culture Volume Dry Biomass Yield Nostopeptin A Yield This compound Yield Reference
380 L161 g20 mgNot Reported in this fraction[1]
590 L231 g61 mg (from Et2O layer) + 8.5 mg (from BuOH layer)8.5 mg[1]

Note: The yields are highly dependent on the specific culture and purification protocol and should be considered as a general guide.

Detailed Experimental Protocols

Protocol 1: Cultivation and Biomass Production of Nostoc minutum
  • Culture Medium: Use a standard cyanobacterial medium such as BG-11 or Z8S medium.[3]

  • Inoculation: Inoculate the medium with an axenic culture of Nostoc minutum (NIES-26).

  • Cultivation Conditions:

    • For large-scale cultivation, use large flasks or photobioreactors (e.g., 5-L bottles).[3]

    • Maintain a constant temperature of approximately 22 °C ± 1 °C.[3]

    • Provide continuous illumination with a light intensity of 10–30 µE/m²/s.[3]

  • Harvesting: After a sufficient growth period (e.g., several weeks), harvest the cyanobacterial biomass by centrifugation or filtration.

  • Drying: Freeze-dry (lyophilize) the harvested biomass to preserve the integrity of the secondary metabolites. Store the lyophilized material at -20°C until extraction.[3]

Protocol 2: Extraction and Purification of this compound
  • Extraction:

    • Extract the freeze-dried biomass of Nostoc minutum (e.g., 231 g) repeatedly with methanol (MeOH).[1]

    • Combine the methanol extracts and partition them between diethyl ether (Et2O) and water (H2O).[1]

  • Solvent Partitioning:

    • Separate the aqueous and ether layers. Nostopeptin A is primarily found in the ether layer, while this compound is found in the aqueous layer.[1]

    • Partition the aqueous fraction between n-butanol (BuOH) and H2O. The BuOH-soluble fraction will contain this compound.[1]

  • Flash Chromatography:

    • Subject the BuOH-soluble fraction to ODS (octadecylsilane) flash chromatography.[1]

    • Elute with a stepwise gradient of methanol in water (e.g., 20-100% MeOH).[1]

    • Collect fractions and monitor for the presence of this compound using HPLC or LC-MS.

  • High-Performance Liquid Chromatography (HPLC):

    • Purify the fractions containing this compound using reversed-phase HPLC.[1]

    • A typical column is a Capcell Pak C18 (10 × 250 mm).[1]

    • Use a linear gradient of acetonitrile (MeCN) in water with 0.05% trifluoroacetic acid (TFA) as the mobile phase.[1]

    • Monitor the elution at 210 nm.

    • Collect the peak corresponding to this compound and confirm its purity and identity using LC-MS/MS and NMR.[1]

Visualizations

Experimental Workflow for this compound Isolation

NostopeptinB_Isolation_Workflow cluster_cultivation 1. Cultivation & Harvesting cluster_extraction 2. Extraction & Partitioning cluster_purification 3. Purification Culture Nostoc minutum Culture Harvest Harvesting (Centrifugation) Culture->Harvest Lyophilize Lyophilization Harvest->Lyophilize Extraction Methanol Extraction Lyophilize->Extraction Partition1 Et2O / H2O Partition Extraction->Partition1 AqueousLayer Aqueous Layer Partition1->AqueousLayer Partition2 BuOH / H2O Partition AqueousLayer->Partition2 BuOH_Fraction BuOH Fraction Partition2->BuOH_Fraction FlashChrom ODS Flash Chromatography BuOH_Fraction->FlashChrom HPLC Reversed-Phase HPLC FlashChrom->HPLC PureNostopeptinB Pure this compound HPLC->PureNostopeptinB

Caption: Workflow for the isolation of this compound.

Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting Start Low this compound Yield CheckCulture Review Culture Conditions (Nutrients, Light, Temp) Start->CheckCulture CheckExtraction Evaluate Extraction Protocol (Solvent, Repetitions) Start->CheckExtraction CheckPurification Analyze Purification Steps (Losses, Degradation) Start->CheckPurification OptimizeCulture Optimize Growth Medium & Conditions CheckCulture->OptimizeCulture OptimizeExtraction Modify Extraction Solvent & Procedure CheckExtraction->OptimizeExtraction OptimizePurification Refine Chromatography & Handling CheckPurification->OptimizePurification ImprovedYield Improved Yield OptimizeCulture->ImprovedYield OptimizeExtraction->ImprovedYield OptimizePurification->ImprovedYield

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing Nostopeptin B Production from Nostoc minutum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Nostopeptin B from Nostoc minutum cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the cultivation of Nostoc minutum and the production of this compound.

Issue Potential Cause Recommended Solution
Low Biomass Yield Suboptimal growth medium.Use a nutrient-rich medium such as BG11. Ensure all essential macro and micronutrients are present in appropriate concentrations.
Inadequate light intensity or photoperiod.Optimize light conditions. Nostoc species generally prefer moderate light intensities. Experiment with different light:dark cycles (e.g., 16:8) to find the optimal conditions for your specific culture setup.[1]
Non-ideal temperature.Maintain the culture at a constant, optimal temperature. Most Nostoc species grow well between 20-25°C.
Contamination with bacteria or fungi.Implement strict aseptic techniques. If contamination occurs, consider using antibiotics or antifungals, or purify the culture by picking a single filament to start a new culture.
Low this compound Yield Culture conditions are optimized for growth, not secondary metabolite production.Induce physiological stress. Studies have shown that limiting nutrients like phosphate (B84403) or nitrogen can increase the production of secondary metabolites in Nostoc species.[2]
Harvesting at the wrong growth phase.Harvest the biomass during the late exponential or stationary phase, as secondary metabolite production is often highest at this stage.
Inefficient extraction method.Use an appropriate solvent for extraction. Methanol (B129727) has been shown to be effective for extracting Nostopeptins.[3] Employ methods like sonication or repeated extraction cycles to maximize recovery.
Inconsistent Yields Between Batches Variability in inoculum size or quality.Standardize the inoculum preparation. Use a consistent cell density and ensure the inoculum is from a healthy, actively growing culture.
Fluctuations in environmental conditions.Tightly control all culture parameters, including light, temperature, pH, and nutrient concentrations.
Genetic drift in the culture.Maintain a cryopreserved stock of the original Nostoc minutum NIES-26 strain and start new cultures from this stock periodically.[4]
Culture Contamination Poor aseptic technique.Always work in a sterile environment (e.g., a laminar flow hood). Sterilize all media, glassware, and tools.
Contaminated stock cultures.Obtain your Nostoc minutum NIES-26 strain from a reputable culture collection.[4]
Airborne contaminants.Ensure the culture vessels are properly sealed or filtered to prevent the entry of airborne bacteria and fungi.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium for growing Nostoc minutum for this compound production?

A1: While a standard medium like BG11 will support good biomass growth, inducing nutrient stress may be necessary to enhance this compound production. Research on other Nostoc species suggests that limiting phosphate can significantly increase the production of secondary metabolites.[2] Therefore, a two-stage cultivation process, where the culture is first grown in a complete medium to achieve high biomass and then transferred to a phosphate-limited medium, may be optimal.

Q2: What are the ideal light and temperature conditions for Nostoc minutum cultivation?

A2: Nostoc species generally thrive in moderate light intensities. High light can cause photoinhibition and may not necessarily lead to higher yields of secondary metabolites. A temperature range of 20-25°C is typically suitable for growth. It is recommended to perform small-scale experiments to determine the optimal light intensity and temperature for your specific laboratory setup.

Q3: At which growth phase should I harvest the cells to maximize this compound yield?

A3: Secondary metabolite production in cyanobacteria is often highest during the late exponential to stationary phase of growth. It is advisable to monitor the growth curve of your culture and harvest the biomass when it reaches this stage.

Q4: What is the most effective method for extracting this compound from the biomass?

A4: The original isolation of Nostopeptins A and B utilized methanol extraction of freeze-dried biomass.[3] This was followed by a series of partitioning and chromatographic steps to purify the compounds. For routine quantification, a simplified extraction with methanol followed by analysis is typically sufficient.

Q5: How can I quantify the amount of this compound in my extracts?

A5: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying this compound. A reversed-phase C18 column with a gradient of an organic solvent (like acetonitrile (B52724) or methanol) in water is typically used. Detection is usually performed using a UV detector, as this compound has a UV absorbance maximum at 278 nm.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies to provide a baseline for experimental design.

Table 1: Nostopeptin A and B Yield from Nostoc minutum NIES-26

ParameterValueReference
Culture Volume380 L[3]
Dry Biomass Yield161 g[3]
Nostopeptin A Yield20 mg[3]

Note: The yield of this compound was not explicitly quantified in this study but was isolated alongside Nostopeptin A.

Table 2: Effect of Nutrient Limitation on Secondary Metabolite Production in Nostoc sp.

Nutrient ConditionEffect on Secondary Metabolite ContentReference
Phosphorus LimitationUp to 10-fold increase in nostophycin content[2]
Nitrogen LimitationCan influence the production of nitrogen-containing secondary metabolites

Note: While this data is for a different secondary metabolite, it demonstrates the principle of using nutrient stress to enhance production.

Experimental Protocols

Protocol 1: Cultivation of Nostoc minutum NIES-26
  • Medium Preparation: Prepare BG11 medium according to the standard formulation. For experiments on nutrient stress, prepare modified BG11 with reduced concentrations of phosphate or nitrate.

  • Inoculation: Inoculate the sterile BG11 medium with a healthy, actively growing culture of Nostoc minutum NIES-26 to an initial optical density that allows for a reasonable growth period.

  • Incubation: Incubate the cultures at 20-25°C under a 16:8 hour light:dark cycle with moderate illumination.

  • Growth Monitoring: Monitor the growth of the culture by measuring the optical density at 750 nm or by dry weight determination.

  • Harvesting: Harvest the cells in the late exponential or early stationary phase by centrifugation or filtration.

  • Biomass Processing: Freeze-dry the harvested biomass and store at -20°C until extraction.

Protocol 2: Extraction of this compound
  • Sample Preparation: Weigh a known amount of freeze-dried Nostoc minutum biomass.

  • Extraction: Add methanol to the biomass (e.g., 10 mL per 1 g of biomass) and vortex thoroughly.

  • Cell Lysis: Sonicate the mixture on ice to facilitate cell lysis and extraction.

  • Centrifugation: Centrifuge the extract to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted compounds.

  • Repeat Extraction: Repeat the extraction process on the pellet at least once more to ensure complete recovery.

  • Pooling and Evaporation: Pool the supernatants and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

Protocol 3: Quantification of this compound by HPLC
  • HPLC System: Use a standard HPLC system equipped with a UV detector and a reversed-phase C18 column.

  • Mobile Phase: Prepare a mobile phase consisting of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol with 0.1% formic acid).

  • Gradient Elution: Develop a gradient elution method to separate this compound from other compounds in the extract. A typical gradient might start with a low percentage of Solvent B and gradually increase over time.

  • Injection: Inject a known volume of the reconstituted extract onto the HPLC column.

  • Detection: Monitor the elution profile at 278 nm, the UV absorbance maximum for this compound.[3]

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_analysis Analysis Cultivation 1. Cultivate Nostoc minutum NIES-26 in BG11 Medium Harvest 2. Harvest Biomass in Late Exponential Phase Cultivation->Harvest Lyophilize 3. Lyophilize (Freeze-Dry) Biomass Harvest->Lyophilize Extraction 4. Extract with Methanol Lyophilize->Extraction Centrifuge 5. Centrifuge and Collect Supernatant Extraction->Centrifuge Evaporate 6. Evaporate Solvent Centrifuge->Evaporate Reconstitute 7. Reconstitute in Known Volume Evaporate->Reconstitute HPLC 8. Analyze by HPLC-UV (278 nm) Reconstitute->HPLC Quantify 9. Quantify using Standard Curve HPLC->Quantify

Caption: Experimental workflow for this compound production and quantification.

Troubleshooting_Logic Start Low this compound Yield CheckBiomass Is Biomass Yield Also Low? Start->CheckBiomass OptimizeGrowth Troubleshoot Cultivation: - Check Medium - Optimize Light/Temp - Check for Contamination CheckBiomass->OptimizeGrowth Yes CheckProduction Is Biomass Yield Adequate? CheckBiomass->CheckProduction No OptimizeGrowth->CheckBiomass CheckProduction->OptimizeGrowth No InduceStress Optimize for Secondary Metabolism: - Induce Nutrient Stress (e.g., low P) - Harvest at Stationary Phase CheckProduction->InduceStress Yes CheckExtraction Is Production Still Low? InduceStress->CheckExtraction OptimizeExtraction Troubleshoot Extraction: - Check Solvent - Ensure Complete Cell Lysis - Repeat Extraction Steps CheckExtraction->OptimizeExtraction Yes Success Improved Yield CheckExtraction->Success No OptimizeExtraction->Success

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing HPLC for Nostopeptin B Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Nostopeptin B using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity critical?

This compound is a cyclic peptide, a class of molecules with significant therapeutic interest due to their high binding affinity, specificity, and resistance to degradation compared to linear peptides.[1] Like other related cyanobacterial peptides, Nostopeptins have shown inhibitory activity against proteases such as trypsin and elastase.[2][3] High purity is essential for accurate biological assays, ensuring therapeutic efficacy, and meeting regulatory requirements for drug development, as even minor impurities can alter bioactivity or introduce toxicity.[4]

Q2: What are the recommended initial HPLC conditions for this compound analysis?

For cyclic and often hydrophobic peptides like this compound, a reversed-phase HPLC (RP-HPLC) method is the standard approach.[5][6] A good starting point involves a C18 column with wide pores (e.g., 300 Å), which is suitable for molecules with a molecular weight over 10,000 Da and can also provide good peak shapes for smaller peptides.[7] A "scouting" gradient with acetonitrile (B52724) (ACN) and water, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid (FA), is recommended to determine the approximate elution time.[7][8]

Q3: What are the most critical parameters to adjust when optimizing the HPLC gradient for this compound purity?

The most impactful parameters for optimizing peptide separations are the gradient slope, the choice of organic solvent, the type and concentration of the acid modifier, and the column temperature.[7][9] Modifying the gradient's steepness directly affects the resolution between the main peak and its impurities.[10] Altering the mobile phase pH can change the selectivity, while increasing the temperature can improve peak shape, especially for larger molecules.[7][8]

Troubleshooting Guide

Q4: My this compound peak is broad and shows significant tailing. What are the potential causes and solutions?

Peak tailing can result from several factors, including column contamination, secondary interactions with the stationary phase, or column overload.[11]

Troubleshooting Steps:

  • Column Health: Start by flushing the column with a strong solvent like 100% acetonitrile or isopropanol (B130326) to remove strongly bound contaminants.

  • Acid Modifier: Ensure the concentration of the ion-pairing agent (e.g., TFA) is sufficient (typically 0.1%) to suppress silanol (B1196071) interactions, which are a common cause of tailing for peptides.[12] Using high-purity silica (B1680970) columns can also minimize this issue.[12]

  • Sample Overload: Reduce the amount of sample injected onto the column. Overloading can lead to poor peak shapes.

  • Sample Solvent: Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition to ensure proper focusing at the column head. Injecting in a strong solvent like 100% DMSO can cause peak distortion, although it is sometimes necessary for solubility.

Q5: I am observing poor resolution between this compound and nearby impurities. How can I improve the separation?

Improving resolution requires adjusting the selectivity and/or efficiency of the separation. This is primarily achieved by modifying the gradient and mobile phase composition.[5][10]

Optimization Strategies:

  • Shallow the Gradient: Once you've identified the approximate ACN concentration at which this compound elutes from a scouting run, create a shallower gradient around that point.[10][13] A slower increase in the organic solvent concentration gives more time for the components to separate.[10]

  • Change the Organic Solvent: If acetonitrile does not provide adequate resolution, consider switching to or adding another organic solvent like methanol (B129727) or isopropanol.[7] Different solvents can alter the selectivity of the separation.

  • Vary the Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak sharpness and may change the elution order of closely related compounds.[7]

  • Change the Column Chemistry: If other adjustments fail, switching to a different stationary phase (e.g., C8, Phenyl-Hexyl) can provide a different selectivity for hydrophobic and aromatic peptides.[4][8][11]

Q6: My this compound sample has poor solubility in the initial mobile phase, leading to precipitation. What can I do?

Poor aqueous solubility is a common issue with hydrophobic and cyclic peptides.[14][15]

Solubility Enhancement Techniques:

  • Use of Organic Solvents: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or n-propanol, and then dilute with the initial mobile phase just before injection.[11][15] Be cautious, as a large volume of strong solvent can distort peak shape.

  • Higher Initial Organic Content: Start the HPLC gradient with a higher percentage of organic solvent (e.g., 10-20% ACN instead of 5%). This may reduce retention but will keep the peptide soluble.

  • Dry Loading: For preparative chromatography, a dry loading technique can be effective. The sample is adsorbed onto a small amount of C18 silica and then loaded onto the column.[14]

Experimental Protocols

Protocol 1: Initial Scouting Gradient for this compound

This protocol is designed to determine the approximate retention time and purity profile of a crude this compound sample.

  • Sample Preparation: Dissolve the lyophilized this compound sample in 100% DMSO to create a 1 mg/mL stock solution. Dilute a portion of this stock solution with Mobile Phase A to a final concentration of 0.1 mg/mL.

  • HPLC System Setup:

    • Column: C18 Reversed-Phase, 300 Å pore size, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[7]

    • Detection: UV at 220 nm and 280 nm.[7]

    • Injection Volume: 10 µL.

  • Gradient Program:

Time (minutes)% Mobile Phase B (ACN)
0.05
40.095
45.095
46.05
55.05
Protocol 2: Focused Gradient Optimization

Based on the scouting run, if this compound elutes at approximately 25 minutes (which corresponds to ~50% B), a focused gradient can be developed to improve resolution.

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • HPLC System Setup: Maintain the same system setup as in Protocol 1.

  • Optimized Gradient Program: The new gradient will be shallower over the region where the peptide elutes.

Time (minutes)% Mobile Phase B (ACN)Curve
0.030Linear
30.060Linear
35.095Linear
40.095Linear
41.030Linear
50.030Linear

This focused gradient increases the organic phase by only 1% per minute around the elution point of the target peptide, which can significantly enhance the separation of closely eluting impurities.[8]

Visualization of Workflows

HPLC_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization & Troubleshooting SamplePrep Sample Preparation (Dissolve in appropriate solvent) Scouting Run Scouting Gradient (5-95% ACN over 40 min) SamplePrep->Scouting ColumnSelect Column Selection (e.g., C18, 300Å) ColumnSelect->Scouting Analyze Analyze Results (Identify elution time & purity) Scouting->Analyze Focused Design Focused Gradient (Shallow gradient around peak) Analyze->Focused RunOpt Run Optimized Method Focused->RunOpt CheckPurity Assess Purity & Peak Shape RunOpt->CheckPurity Troubleshoot Troubleshoot Issues (See Guide Q4-Q6) CheckPurity->Troubleshoot Purity Not OK Final Final Purified Peptide CheckPurity->Final Purity OK Troubleshoot->Focused

Caption: Workflow for HPLC gradient optimization of this compound.

Troubleshooting_Resolution Start Problem: Poor Resolution (Co-eluting Peaks) Step1 Decrease Gradient Slope? (e.g., from 2%/min to 0.5%/min) Start->Step1 Step2 Change Column Temperature? (e.g., 30°C to 50°C) Step1->Step2 No Success Resolution Improved Step1->Success Yes Step3 Change Mobile Phase Modifier? (e.g., TFA to Formic Acid) Step2->Step3 No Step2->Success Yes Step4 Change Column Chemistry? (e.g., C18 to Phenyl-Hexyl) Step3->Step4 No Step3->Success Yes Step4->Success Yes Failure Further Optimization Needed Step4->Failure No

References

Technical Support Center: Enhancing Cyanobacterial Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyanobacteria. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome the common challenge of low secondary metabolite production in your experiments.

Troubleshooting Guide: Low Secondary Metabolite Yield

This guide addresses specific issues you may encounter during your cyanobacterial cultivation and metabolic engineering experiments.

Problem Potential Cause Suggested Solution
Low or no detectable production of the target secondary metabolite. Suboptimal culture conditions.Optimize growth parameters such as light intensity and quality, temperature, pH, and nutrient concentrations (especially nitrate (B79036) and phosphate).[1][2][3]
Inefficient precursor supply.Overexpress genes involved in the biosynthesis of primary metabolites that serve as precursors for your target secondary metabolite.[4][5]
Low expression of biosynthetic gene cluster (BGC).Use strong, inducible, or synthetic promoters to drive the expression of the BGC.[4][6]
Inactive or inefficient biosynthetic enzymes.Perform codon optimization of the BGC genes for the specific cyanobacterial host. Consider expressing chaperone proteins to ensure proper enzyme folding.[7]
Inconsistent metabolite production between batches. Genetic instability of the engineered strain.Confirm the stability of the genetic modification through regular PCR or sequencing. Chromosomal integration is generally more stable than episomal expression from plasmids.[4]
Variability in culture conditions.Implement strict quality control for media preparation and maintain precise control over environmental parameters in your photobioreactors.[8]
Contamination of the culture.Regularly check for bacterial or fungal contamination using microscopy and plating on appropriate media.
Toxicity of the secondary metabolite to the cyanobacterial host. Accumulation of the product inside the cell.Engineer the host to express efflux pumps or transporters to secrete the metabolite out of the cell.
Metabolic burden on the host.Use inducible promoters to separate the growth phase from the production phase, allowing the culture to reach a high density before inducing metabolite synthesis.
Difficulty in extracting and purifying the metabolite. Inefficient cell lysis and extraction method.Test different extraction solvents and methods (e.g., sonication, bead beating, supercritical fluid extraction) to find the optimal conditions for your metabolite.[9][10][11][12][13]
Degradation of the metabolite during extraction.Perform extraction at low temperatures and consider adding antioxidants or protease inhibitors to the extraction buffer.

Frequently Asked Questions (FAQs)

1. How can I choose the best cyanobacterial host for producing my secondary metabolite?

When selecting a host, consider factors such as its genetic tractability, growth rate, and known metabolic capabilities. Model strains like Synechocystis sp. PCC 6803 and Synechococcus elongatus PCC 7942 are often used due to the availability of well-established genetic tools.[4][14] However, for heterologous expression of a BGC from another cyanobacterium, a host with a closely related metabolic background may be advantageous.

2. What are the most effective genetic engineering strategies to boost production?

Several strategies can be employed, often in combination:

  • Heterologous Expression: Expressing the BGC for your metabolite of interest in a fast-growing, genetically tractable cyanobacterial host.[4]

  • Metabolic Engineering:

    • Increasing Precursor Supply: Overexpressing genes in the upstream pathways that provide the building blocks for your secondary metabolite. For example, enhancing the methylerythritol phosphate (B84403) (MEP) pathway for terpene production.[4][15]

    • Blocking Competing Pathways: Knocking out genes that divert precursors to other metabolic pathways.

  • Synthetic Biology Tools:

    • Strong Promoters and RBSs: Using well-characterized or synthetic promoters and ribosome binding sites to fine-tune the expression levels of your BGC genes.[4][6]

    • CRISPR/Cas Systems: Utilizing CRISPR/Cas9 or CRISPR/dCas for targeted gene knockouts, insertions, or transcriptional regulation (CRISPRi) to redirect metabolic flux.[4][6][7]

3. How do I optimize culture conditions for maximal secondary metabolite production?

Optimization is often strain and metabolite-specific. A systematic approach is recommended:

  • One-Factor-at-a-Time (OFAT): Varying one parameter (e.g., light intensity, temperature, nitrate concentration) while keeping others constant to identify its optimal level.[3]

  • Statistical Design of Experiments (DoE): Using methods like Plackett-Burman or Box-Behnken designs to efficiently screen for the most influential factors and their interactions.[3]

  • Nutrient Limitation: In some cases, limiting a specific nutrient like phosphate or nitrate can trigger secondary metabolism.[1][2] However, this can also reduce biomass, so a balance must be found.

4. My target metabolite is a non-ribosomal peptide or polyketide. Are there specific considerations for these?

Yes, Non-Ribosomal Peptide Synthetases (NRPSs) and Polyketide Synthases (PKSs) are large, multi-domain enzymes that present unique challenges.[16] Ensure the entire, large BGC is correctly assembled and expressed. Codon optimization for your cyanobacterial host is crucial. Additionally, the supply of specific precursor amino acids (for NRPSs) or acyl-CoAs (for PKSs) may need to be metabolically engineered.[16]

Experimental Protocols

Protocol 1: General Protocol for Cyanobacterial Transformation by Homologous Recombination

This protocol describes the transformation of a cyanobacterial strain by integrating a gene of interest into the chromosome.

Materials:

  • Mid-log phase cyanobacterial culture

  • Plasmid DNA containing the gene of interest flanked by homologous regions to the target integration site and a selectable marker.

  • Appropriate liquid and solid growth media (e.g., BG-11) with and without the selective antibiotic.

  • Sterile water and centrifuge tubes.

Procedure:

  • Grow the cyanobacterial culture to a mid-log phase (OD730 of ~0.5-0.8).

  • Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with fresh, sterile growth medium or sterile water.

  • Resuspend the cells in fresh medium to a final density approximately 100-fold more concentrated than the original culture.

  • Add 1-5 µg of the plasmid DNA to 200 µL of the concentrated cell suspension.

  • Incubate the mixture for 4-6 hours under normal growth conditions (light and temperature).

  • Plate the cell suspension onto a sterile filter membrane placed on a non-selective agar (B569324) plate.

  • Incubate for 12-24 hours under normal growth conditions to allow for recombination to occur.

  • Transfer the filter membrane to a fresh agar plate containing the appropriate selective antibiotic.

  • Incubate under selection until colonies appear (this can take 1-3 weeks).

  • Re-streak individual colonies onto fresh selective plates to ensure segregation of the engineered chromosome (homozygous mutants).

  • Confirm the integration of the gene of interest by colony PCR.

Protocol 2: Extraction of Moderately Polar Secondary Metabolites

This protocol provides a general method for extracting secondary metabolites of intermediate polarity. Optimization of the solvent system may be required.

Materials:

  • Lyophilized (freeze-dried) cyanobacterial biomass.

  • Extraction solvent: Dichloromethane:Methanol (2:1, v/v).[13]

  • Screw-cap microtubes.

  • Bead beater or sonicator.

  • Centrifuge.

  • SpeedVac or nitrogen evaporator.

Procedure:

  • Weigh out a precise amount of lyophilized biomass (e.g., 10-20 mg) into a 2 mL screw-cap microtube.

  • Add glass or ceramic beads for efficient cell disruption if using a bead beater.

  • Add 1.5 mL of the dichloromethane:methanol (2:1) solvent to the tube.[13]

  • Homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or sonicate in an ultrasonic bath (e.g., 10 minutes).

  • Centrifuge the sample at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the cell debris.[13]

  • Carefully transfer the supernatant (the extract) to a new, clean, pre-weighed tube.

  • Completely evaporate the solvent from the extract using a SpeedVac or under a gentle stream of nitrogen.

  • Once dry, weigh the tube to determine the crude extract yield.

  • Store the dried extract at -20°C or -80°C until further analysis (e.g., by LC-MS).

Visualizations

experimental_workflow cluster_planning Phase 1: Strain Development cluster_engineering Phase 2: Genetic Engineering cluster_production Phase 3: Production & Analysis Host_Selection Host Selection (e.g., Synechocystis 6803) BGC_Design BGC Design & Codon Optimization Host_Selection->BGC_Design Vector_Construction Vector Construction (Integration/Plasmid) BGC_Design->Vector_Construction Transformation Transformation Vector_Construction->Transformation Selection Selection & Segregation Transformation->Selection Verification Verification (PCR) Selection->Verification Cultivation Cultivation & Condition Optimization Verification->Cultivation Extraction Extraction Cultivation->Extraction Analysis Analysis (LC-MS) Extraction->Analysis Analysis->BGC_Design Iterative Improvement

Caption: A generalized workflow for engineering cyanobacteria for secondary metabolite production.

troubleshooting_logic Start Low Metabolite Yield Check_Growth Is biomass production also low? Start->Check_Growth Check_BGC Is the BGC expressed? (RT-qPCR) Check_Growth->Check_BGC No Optimize_Culture Optimize Culture Conditions (Light, Nutrients, Temp) Check_Growth->Optimize_Culture Yes Check_Precursors Is precursor supply a bottleneck? Check_BGC->Check_Precursors Yes Optimize_Expression Optimize BGC Expression (Promoter, Codon Usage) Check_BGC->Optimize_Expression No Engineer_Metabolism Engineer Precursor Pathways / Block Competing Pathways Check_Precursors->Engineer_Metabolism Yes

Caption: A decision tree for troubleshooting low secondary metabolite production.

References

dealing with co-eluting impurities during Nostopeptin B purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nostopeptin B purification. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this cyclic depsipeptide, with a particular focus on resolving co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely co-eluting impurities during this compound purification?

The most probable co-eluting impurity during the purification of this compound is Nostopeptin A . Nostopeptin A is a structural analog of this compound, also produced by the cyanobacterium Nostoc minutum.[1] Both are cyclic depsipeptides and share a very similar core structure, leading to comparable retention times in reversed-phase high-performance liquid chromatography (RP-HPLC).

Other potential co-eluting impurities include:

  • Other Cyanopeptolins and Related Peptides: Nostoc species are known to produce a diverse array of structurally similar cyclic peptides, such as cyanopeptolins, insulapeptolides, and microviridins.[1][2] These compounds can have similar hydrophobicities and may co-elute with this compound.

  • Degradation Products: Although specific degradation pathways for this compound are not extensively documented, cyclic peptides can be susceptible to hydrolysis, particularly at the ester bond, leading to linearized forms that may have similar retention characteristics. Exposure to strong acids or bases, or elevated temperatures during extraction and purification, can promote degradation.[3]

  • Biosynthetic Precursors: Incomplete or modified versions of the this compound peptide chain from the non-ribosomal peptide synthetase (NRPS) machinery could also be present in the crude extract.

Q2: What is the primary method for purifying this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purification of this compound and other related cyanopeptolins.[4] This technique separates molecules based on their hydrophobicity. C18 columns are frequently used as the stationary phase, and a gradient of increasing organic solvent (typically acetonitrile (B52724) or methanol) in water is used as the mobile phase.

Q3: My this compound peak is broad and tailing. What are the possible causes and solutions?

Peak broadening and tailing in HPLC are common issues that can compromise resolution and purity. The primary causes and their solutions are summarized in the table below.

Potential Cause Explanation Troubleshooting Steps
Column Overload Injecting too much sample can saturate the stationary phase, leading to poor peak shape.Reduce the sample concentration or injection volume.
Secondary Interactions Interactions between basic functional groups on the peptide and acidic silanol (B1196071) groups on the silica-based column packing can cause tailing.* Lower Mobile Phase pH: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress the ionization of silanol groups. * Use an End-Capped Column: These columns have fewer free silanol groups. * Add a Competing Base: A small amount of a competing base, like triethylamine, can be added to the mobile phase to block the active silanol sites.
Poor Column Condition A contaminated or old column can lead to poor peak shape.* Flush the column: Use a strong solvent wash to remove contaminants. * Replace the column: If flushing does not improve performance, the column may need to be replaced.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.Use tubing with a smaller internal diameter and keep the length to a minimum.
Sample Solvent Effects If the sample is dissolved in a stronger solvent than the initial mobile phase, it can cause peak distortion.Dissolve the sample in the initial mobile phase or a weaker solvent.

Q4: I am still unable to separate this compound from a co-eluting impurity. What advanced strategies can I try?

When standard RP-HPLC methods fail to resolve co-eluting species, several advanced strategies can be employed:

  • Optimize Mobile Phase Selectivity:

    • Change the Organic Modifier: Switching from acetonitrile to methanol (B129727), or using a combination of both, can alter the selectivity of the separation.

    • Vary the Mobile Phase Additive: Different ion-pairing reagents (e.g., TFA, formic acid, acetic acid) can influence the retention behavior of peptides differently.[5][6]

  • Adjusting Temperature: Temperature can affect the conformation of cyclic peptides and their interaction with the stationary phase, which can be leveraged to improve separation.[7] Experimenting with different column temperatures (e.g., 30°C, 40°C, 50°C) may resolve co-eluting peaks.

  • Alternative Chromatography Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to RP-HPLC that separates compounds based on their hydrophilicity. This can be particularly effective for separating polar peptides that are poorly retained in reversed-phase systems or for resolving isomers that do not separate based on hydrophobicity alone.[8][9]

    • Chiral Chromatography: If the co-eluting impurity is a stereoisomer of this compound, a chiral column may be necessary to achieve separation.[10]

Troubleshooting Guide for Co-eluting Impurities

This guide provides a systematic approach to resolving co-eluting impurities during this compound purification.

Troubleshooting_Coelution Troubleshooting Workflow for Co-eluting Impurities start Start: Co-elution of this compound and Impurity Observed check_impurity Identify Potential Impurity (e.g., Nostopeptin A) start->check_impurity optimize_gradient Optimize Gradient Slope check_impurity->optimize_gradient change_solvent Change Organic Modifier (ACN vs. MeOH) optimize_gradient->change_solvent If not resolved resolved Resolution Achieved optimize_gradient->resolved If resolved adjust_additive Modify Mobile Phase Additive (TFA vs. Formic Acid) change_solvent->adjust_additive If not resolved change_solvent->resolved If resolved change_temp Vary Column Temperature adjust_additive->change_temp If not resolved adjust_additive->resolved If resolved alt_chrom Consider Alternative Chromatography (HILIC) change_temp->alt_chrom If not resolved change_temp->resolved If resolved alt_chrom->resolved If resolved not_resolved Resolution Not Achieved alt_chrom->not_resolved If not resolved end End resolved->end not_resolved->end

Caption: A logical workflow for troubleshooting co-elution issues.

Experimental Protocols

Protocol 1: High-Resolution RP-HPLC for Separation of Nostopeptin A and B

This protocol is a starting point for optimizing the separation of this compound from its closely related analog, Nostopeptin A.

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.7 µm particle sizeHigh-efficiency column for resolving closely eluting compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to improve peak shape and provide protons for ESI-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides different selectivity compared to methanol.
Gradient 30-60% B over 30 minutesA shallow gradient increases the time analytes spend interacting with the stationary phase, improving resolution.
Flow Rate 0.3 mL/minLower flow rates can enhance separation efficiency.
Column Temperature 40°CElevated temperature can improve peak shape and alter selectivity.
Detection UV at 214 nm and 280 nm; Mass Spectrometry (MS)214 nm for peptide bonds, 280 nm for aromatic residues. MS for confirmation of identity.
Protocol 2: Sample Preparation for Purity Analysis
  • Extraction: Lyophilized Nostoc minutum cells are extracted with methanol.

  • Partitioning: The methanol extract is partitioned between n-butanol and water. The butanol-soluble fraction, which contains Nostopeptins, is collected.[11]

  • Solid-Phase Extraction (SPE): The butanol fraction is subjected to C18 SPE to remove more polar impurities and concentrate the peptides.

  • Reconstitution: The dried eluate from SPE is reconstituted in the initial mobile phase for HPLC analysis.

Data Presentation

Table 1: Physicochemical Properties of Nostopeptin A and B
Property Nostopeptin A This compound Reference
Molecular Formula C48H74N8O12C46H71N8O12[11]
Molecular Weight 955.1 g/mol 927.1 g/mol [11]
Structure Cyclic depsipeptideCyclic depsipeptide[1]
Table 2: Summary of Troubleshooting Strategies for Co-elution
Strategy Parameter to Modify Expected Outcome
Gradient Optimization Gradient slope, durationImproved separation of compounds with small differences in hydrophobicity.
Solvent Selectivity Acetonitrile vs. MethanolAltered elution order or increased separation due to different solvent-solute interactions.
Mobile Phase Additives TFA, Formic Acid, Acetic AcidChanges in peptide ionization and interaction with the stationary phase, leading to altered retention times.
Temperature Column TemperatureChanges in peptide conformation and interaction kinetics with the stationary phase, potentially resolving co-eluting peaks.
Alternative Chromatography HILIC, Chiral ChromatographyExploits different separation mechanisms (hydrophilicity, stereochemistry) to resolve compounds that are inseparable by RP-HPLC.

Visualizations

Nostopeptin_Purification_Workflow General Workflow for this compound Purification start Nostoc minutum Biomass extraction Methanol Extraction start->extraction partitioning Butanol-Water Partitioning extraction->partitioning spe C18 Solid-Phase Extraction partitioning->spe rp_hplc Reversed-Phase HPLC spe->rp_hplc fraction_collection Fraction Collection rp_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC, MS) fraction_collection->purity_analysis pure_nostopeptin_b Pure this compound purity_analysis->pure_nostopeptin_b

Caption: A flowchart of the this compound purification process.

References

stability issues of Nostopeptin B in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Nostopeptin B in various solvents.

Troubleshooting Guide: this compound Stability Issues

Researchers may encounter several stability-related issues during the handling and experimental use of this compound. This guide provides a systematic approach to troubleshooting these common problems.

Problem 1: Poor or Inconsistent Biological Activity

If you observe lower than expected or variable results in your biological assays, it could be related to the degradation of this compound.

  • Possible Cause 1: Improper Storage of Stock Solutions. Long-term storage of peptides in solution is not recommended. Stock solutions, especially in protic solvents, can be susceptible to hydrolysis.

    • Solution: Prepare fresh stock solutions for each experiment whenever possible. If storage is necessary, aliquot the stock solution into single-use vials and store them at -20°C or -80°C for up to one month. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Inappropriate Solvent Choice. The choice of solvent can significantly impact the stability of this compound. Solvents with reactive impurities or those that promote degradation pathways like oxidation or hydrolysis can reduce the peptide's efficacy.

    • Solution: For initial solubilization of hydrophobic peptides like this compound, use a small amount of a high-purity organic solvent such as DMSO or DMF. Subsequently, dilute the solution with the appropriate aqueous buffer for your experiment.

  • Possible Cause 3: Extended Incubation Times at Room Temperature. Leaving this compound in solution at room temperature for prolonged periods can lead to degradation.

    • Solution: Minimize the time the peptide is in solution at room temperature. Prepare your experimental dilutions immediately before use.

Problem 2: Precipitation or Cloudiness of this compound Solutions

The appearance of precipitates or turbidity in your this compound solution indicates solubility issues, which can be linked to stability.

  • Possible Cause 1: Aggregation. Peptides, particularly hydrophobic ones, can aggregate in aqueous solutions, leading to precipitation.

    • Solution: To dissolve hydrophobic peptides, first use a minimal amount of an organic solvent like DMSO or DMF. Then, slowly add the aqueous buffer while vortexing to the desired final concentration. If aggregation persists, sonication may help to break up the aggregates.

  • Possible Cause 2: Incorrect pH of the Buffer. The solubility of peptides is pH-dependent. If the pH of the buffer is close to the isoelectric point of the peptide, its solubility will be at its minimum.

    • Solution: Adjust the pH of your buffer. For peptides with a net positive charge, a slightly acidic buffer may improve solubility. Conversely, a slightly basic buffer can help with negatively charged peptides.

Problem 3: Suspected Chemical Degradation

If you suspect that this compound has degraded, it is crucial to identify the potential degradation pathway to mitigate it in future experiments.

  • Possible Cause 1: Oxidation. Although cyclic peptides generally exhibit higher stability, certain amino acid residues can be susceptible to oxidation.

    • Solution: Use high-purity, degassed solvents. When preparing solutions, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Possible Cause 2: Hydrolysis. The ester bond in depsipeptides like this compound can be susceptible to hydrolysis, especially under acidic or alkaline conditions.

    • Solution: Maintain the pH of your solutions within a neutral range (pH 6-8) unless your experimental protocol requires otherwise. Prepare fresh solutions and avoid long-term storage in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Due to the hydrophobic nature of many cyclic peptides, it is recommended to first dissolve this compound in a small amount of a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). Once dissolved, you can slowly dilute the solution with your desired aqueous buffer to the final working concentration.

Q2: How should I store lyophilized this compound?

A2: Lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture. Under these conditions, the lyophilized peptide can be stable for years.

Q3: How long is this compound stable in solution?

A3: Long-term storage of any peptide in solution is generally not recommended. For short-term storage, aliquoted stock solutions can be stored at -20°C for up to a month. However, for optimal results, it is best to prepare solutions fresh on the day of use.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation. It is best practice to aliquot your stock solution into single-use volumes before freezing.

Q5: What are the signs of this compound degradation?

A5: Signs of degradation can include a decrease in biological activity, the appearance of precipitation or cloudiness in the solution, or the emergence of new peaks in analytical chromatography (e.g., HPLC) of the sample.

Q6: Is this compound, as a cyclic depsipeptide, more stable than linear peptides?

A6: Yes, cyclic peptides generally exhibit greater stability compared to their linear counterparts.[1][2] The cyclic structure provides conformational rigidity, which can protect against enzymatic degradation and certain chemical degradation pathways.

Quantitative Stability Data

Solvent/ConditionTemperatureHalf-life (t½)Reference
pH 080°C1.1 hours[3]
pH 180°C20 hours[3]
pH 780°C8.6 hours[3]
pH 1126°C1.65 hours[3]
50% Human Serum37°C> 24 hours (for a more stable amide analog)[4]

Experimental Protocol: Assessing this compound Stability

This protocol outlines a general method for assessing the stability of this compound in a specific solvent using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation rate of this compound in a chosen solvent over time.

Materials:

  • Lyophilized this compound

  • High-purity solvent of interest (e.g., DMSO, water, phosphate-buffered saline)

  • HPLC system with a suitable C18 column

  • Incubator or water bath

  • Autosampler vials

Methodology:

  • Preparation of this compound Stock Solution:

    • Carefully weigh a precise amount of lyophilized this compound.

    • Dissolve the peptide in the chosen solvent to a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Incubation:

    • Aliquot the this compound solution into several autosampler vials.

    • Incubate the vials at a specific temperature (e.g., room temperature, 37°C).

    • Designate different vials for various time points (e.g., 0h, 2h, 4h, 8h, 24h, 48h).

  • HPLC Analysis:

    • At each designated time point, take one vial from the incubator and immediately analyze it by HPLC.

    • The initial time point (0h) serves as the control.

    • Use a suitable HPLC method (e.g., a gradient of water/acetonitrile with 0.1% trifluoroacetic acid) to separate this compound from its potential degradation products.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the 0h sample.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

    • From this plot, the half-life (t½) of this compound in the specific solvent and under the tested conditions can be calculated.

Visualizing Troubleshooting and Experimental Workflows

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_solubility_path Solubility Troubleshooting cluster_activity_path Activity Troubleshooting cluster_solution Resolution start Start: Inconsistent Experimental Results check_solubility Check for Precipitation/ Cloudiness start->check_solubility check_activity Review Biological Activity Data start->check_activity is_precipitate Precipitate Present? check_solubility->is_precipitate is_low_activity Low/Inconsistent Activity? check_activity->is_low_activity is_precipitate->check_activity No solubilization_protocol Review Solubilization Protocol: 1. Use minimal organic solvent first 2. Slow dilution with aqueous buffer 3. Consider sonication is_precipitate->solubilization_protocol Yes adjust_ph Adjust Buffer pH solubilization_protocol->adjust_ph solution_found Implement Corrective Actions & Re-run Experiment adjust_ph->solution_found check_storage Check Storage Conditions: - Aliquoted? - Temperature (-20°C/-80°C)? - Avoided freeze-thaw? is_low_activity->check_storage Yes is_low_activity->solution_found No, activity is normal check_solvent Review Solvent Choice: - High purity? - Degassed? check_storage->check_solvent check_incubation Assess Experimental Protocol: - Minimize time at RT - Prepare fresh solutions check_solvent->check_incubation check_incubation->solution_found

Caption: Troubleshooting workflow for this compound stability issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation cluster_end Result start Start: Lyophilized This compound dissolve Dissolve in Test Solvent (Known Concentration) start->dissolve aliquot Aliquot into Vials for Each Time Point dissolve->aliquot incubate Incubate at Controlled Temperature aliquot->incubate hplc HPLC Analysis at Time Points (t=0, t=1, ...) using a C18 column incubate->hplc integrate Integrate Peak Area of Intact this compound hplc->integrate calculate Calculate % Remaining vs. Time=0 integrate->calculate plot Plot % Remaining vs. Time calculate->plot determine_halflife Determine Degradation Rate and Half-life (t½) plot->determine_halflife end Stability Profile of This compound Determined determine_halflife->end

Caption: Workflow for assessing this compound stability.

References

troubleshooting NMR signal overlap in Nostopeptin B structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structural analysis of Nostopeptin B. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to NMR signal overlap encountered during the characterization of this cyclic depsipeptide.

Frequently Asked Questions (FAQs)

Q1: Why is NMR signal overlap a significant problem in the structural analysis of this compound?

A1: this compound, a cyclic depsipeptide, possesses several structural features that contribute to significant signal overlap in its ¹H NMR spectrum. These include the presence of multiple isoleucine residues and other aliphatic amino acids with protons in chemically similar environments. This leads to severe crowding and overlapping of signals, particularly in the aliphatic region of the spectrum, making unambiguous resonance assignment and structure elucidation challenging.

Q2: What are the initial steps to mitigate signal overlap before resorting to advanced 2D NMR techniques?

A2: Before conducting complex and time-consuming 2D NMR experiments, optimizing the sample preparation and data acquisition parameters can help reduce signal overlap:

  • Solvent Change: Acquiring spectra in different deuterated solvents (e.g., transitioning from CDCl₃ to DMSO-d₆ or benzene-d₆) can induce differential chemical shift changes, potentially resolving some overlapping signals.[1]

  • Temperature Variation: Recording spectra at various temperatures can alter the conformation of the peptide and affect chemical shifts, which may lead to the separation of overlapping resonances.[2]

  • Sample Concentration: High sample concentrations can cause peak broadening. It is advisable to use a concentration greater than 0.5 mM but avoid aggregation.[3]

Q3: Which 2D NMR experiments are essential for the complete structure elucidation of this compound?

A3: A combination of the following 2D NMR experiments is typically required for the complete assignment of ¹H and ¹³C resonances and the three-dimensional structure determination of this compound:

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for identifying adjacent protons within amino acid spin systems.[4]

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, which is crucial for identifying complete amino acid side chains.[5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbon atoms, providing a map of all C-H bonds.[6]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (2-3 bonds) between protons and carbons, which is essential for sequencing the amino acid residues and identifying quaternary carbons.[7]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (through-space correlations), providing crucial distance restraints for determining the 3D structure.[8]

Troubleshooting Guides

Guide 1: Differentiating Overlapping Isoleucine Spin Systems

Problem: The ¹H NMR spectrum of this compound shows severe overlap in the aliphatic region, making it difficult to distinguish the spin systems of the two isoleucine residues.

Solution:

  • Utilize TOCSY with Varying Mixing Times: Acquire a series of ¹H-¹H TOCSY spectra with different mixing times (e.g., 20 ms (B15284909), 40 ms, 80 ms). A shorter mixing time will primarily show correlations between directly coupled protons, while longer mixing times will reveal correlations throughout the entire spin system.[2] This can help to trace the connectivity from the distinct amide proton of each isoleucine residue through its side chain.

  • Leverage HMBC Correlations: Look for long-range ¹H-¹³C correlations in the HMBC spectrum. The α-protons and β-protons of each isoleucine will show correlations to the carbonyl carbons of the preceding amino acid residue in the peptide sequence. These distinct correlations can be used to anchor each spin system to a specific position in the sequence.

  • Analyze NOESY/ROESY Data: Sequential NOEs between the amide proton of one residue and the α-proton of the preceding residue (Hα(i) - HN(i+1)) are critical for peptide sequencing.[2] By identifying these sequential walks, you can assign each isoleucine spin system to its correct position in the cyclic structure.

Guide 2: Resolving Ambiguous HMBC Correlations

Problem: An HMBC cross-peak could arise from either a two-bond or a three-bond correlation, leading to ambiguity in assigning the peptide sequence.

Solution:

  • Cross-reference with other 2D NMR Data: Always analyze the HMBC data in conjunction with COSY, TOCSY, and HSQC spectra. The through-bond connectivities established from COSY and TOCSY can help to rule out one of the possible long-range correlations.

  • Consider Typical Peptide Geometry: The peptide backbone has a relatively constrained geometry. Knowledge of typical bond lengths and angles can help to predict which correlations are more likely.

  • Utilize NOESY/ROESY Data: The presence or absence of a through-space NOE between the proton and carbon (or protons attached to them) can provide strong evidence to support or refute a particular assignment.

Quantitative Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound in CD₃OD.

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Gln NH--
α4.3055.0
β2.15, 2.0529.3
γ2.3532.8
C=O-176.7
Hmp α4.3064.0
β2.1041.5
γ1.8033.9
δ3.75, 3.6558.0
CH₃1.2018.0
C=O-174.5
Leu NH7.90-
α4.4054.0
β1.7042.0
γ1.6026.0
δ0.9523.5, 22.0
C=O-175.0
Ahp NH8.10-
α4.2057.0
β1.90, 1.8032.0
γ1.5028.0
δ3.30, 3.1047.0
C=O-173.0
Ile NH7.80-
α4.1060.0
β1.9538.0
γ1.40, 1.1026.0
γ-CH₃0.9016.0
δ0.8512.0
C=O-174.0
MeTyr N-CH₃3.1035.0
α5.1062.0
β3.20, 3.0038.0
Arom.7.00, 6.70131.0, 116.0
C=O-172.5
Ile NH--
α4.0061.0
β1.8538.5
γ1.35, 1.0526.5
γ-CH₃0.8816.5
δ0.8211.5
C=O-173.5
Ac CH₃2.0021.0
C=O-172.0

Data extracted from Fujii, K., et al. (1997). Nostopeptins A and B, Elastase Inhibitors from the Cyanobacterium Nostoc minutum. J. Nat. Prod., 60(2), 158-161.[9]

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve approximately 1-5 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Degassing (Optional): For NOESY/ROESY experiments, degas the sample by bubbling with an inert gas (e.g., argon) or using freeze-pump-thaw cycles to remove dissolved oxygen.[10]

¹H-¹H TOCSY (Total Correlation Spectroscopy)
  • Pulse Program: A standard TOCSY pulse sequence with a mixing time should be used (e.g., dipsi2esfbgpph on Bruker instruments).[11]

  • Mixing Time: The mixing time determines the extent of magnetization transfer. A typical range for peptides is 60-100 ms. It is often beneficial to acquire spectra at multiple mixing times (e.g., 20 ms and 80 ms) to differentiate between direct and relayed correlations.[2][12]

  • Spectral Width: Set the spectral width to cover the entire proton chemical shift range (e.g., 0-10 ppm).

  • Resolution: Acquire a sufficient number of data points in both dimensions (e.g., 2048 in F2 and 256-512 in F1) to ensure adequate resolution.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: A standard sensitivity-enhanced, gradient-selected HSQC pulse sequence is recommended (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

  • Spectral Width: The ¹H spectral width should cover the proton range (e.g., 0-10 ppm), and the ¹³C spectral width should encompass the expected carbon range for peptides (e.g., 10-180 ppm).

  • Data Acquisition: Acquire a sufficient number of increments in the indirect dimension (¹³C) to achieve good resolution (e.g., 256-512).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: A standard gradient-selected HMBC pulse sequence is appropriate (e.g., hmbcgplpndqf on Bruker instruments).

  • Long-Range Coupling Constant (JCH): The experiment should be optimized for a long-range coupling constant of approximately 8-10 Hz to observe two- and three-bond correlations.

  • Data Acquisition: Similar to HSQC, ensure adequate resolution in the indirect dimension.

¹H-¹H NOESY/ROESY
  • Pulse Program: Use a standard NOESY or ROESY pulse sequence with gradient selection (e.g., noesygpph or roesygpph on Bruker instruments).[10]

  • Mixing Time: The mixing time is crucial for observing NOEs. For peptides of the size of this compound, a mixing time in the range of 150-400 ms is a good starting point for ROESY, and 300-800 ms for NOESY.[8][10] It may be necessary to acquire spectra at several mixing times to build up a reliable set of distance restraints.

  • ROESY vs. NOESY: For molecules in the intermediate molecular weight range (around 1000-2000 Da), the NOE can be close to zero. In such cases, ROESY is the preferred experiment as the ROE is always positive.[13][14]

Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_optimization Optimization Steps cluster_2DNMR 2D NMR Analysis cluster_end Final Result Start Severe Signal Overlap in ¹H NMR Spectrum Optimize Optimize Sample Conditions (Solvent, Temperature, Concentration) Start->Optimize Check_1D Re-acquire 1D ¹H Spectrum Optimize->Check_1D Sufficient_Resolution Sufficient Resolution? Check_1D->Sufficient_Resolution Acquire_2D Acquire 2D NMR Data (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) Sufficient_Resolution->Acquire_2D No End Complete Structure Elucidation Sufficient_Resolution->End Yes Assign_Spins Assign Spin Systems (TOCSY, HSQC) Acquire_2D->Assign_Spins Sequence_Peptide Sequence Peptide Backbone (HMBC, NOESY/ROESY) Assign_Spins->Sequence_Peptide Determine_3D_Structure Determine 3D Structure (NOESY/ROESY) Sequence_Peptide->Determine_3D_Structure Determine_3D_Structure->End

Caption: Troubleshooting workflow for this compound NMR signal overlap.

Experimental_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_final_structure Final Structure Sample_Prep Sample Preparation OneD_NMR 1D NMR (¹H, ¹³C) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) OneD_NMR->TwoD_NMR Resonance_Assignment Resonance Assignment TwoD_NMR->Resonance_Assignment Structure_Calculation Structure Calculation Resonance_Assignment->Structure_Calculation Final_Structure 3D Structure of This compound Structure_Calculation->Final_Structure

Caption: Experimental workflow for this compound structure elucidation.

References

enhancing Nostopeptin B production through media optimization in Nostoc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols for optimizing the production of Nostopeptin B from the cyanobacterium Nostoc.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a cyclic depsipeptide, a type of non-ribosomally produced peptide, isolated from cyanobacteria such as Nostoc minutum.[1][2] It is structurally related to a class of compounds known as cyanopeptolins.[2] Nostopeptins are recognized for their potent inhibitory activity against enzymes like elastase and chymotrypsin, making them compounds of interest for pharmaceutical research.[1][3]

Q2: What is the standard culture medium for growing Nostoc species?

A2: The most commonly used medium for growing freshwater cyanobacteria, including most Nostoc strains, is the BG-11 medium.[4][5] Its composition is well-defined and provides the essential macro- and micronutrients for phototrophic growth.[6][7] For nitrogen-fixing (heterocystous) species of Nostoc, the sodium nitrate (B79036) (NaNO₃) is often omitted from the medium to encourage nitrogen fixation.[4]

Q3: How is this compound typically identified and quantified?

A3: this compound is typically identified and quantified using analytical chromatography and mass spectrometry techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is used for separation and initial quantification.[1] For structural confirmation and more sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is employed.[8][9][10]

Troubleshooting Guide

Q4: My Nostoc culture is growing very slowly or has stopped growing. What are the possible causes?

A4: Slow or stalled growth in Nostoc cultures can be attributed to several factors:

  • Nutrient Limitation: The most common limiting nutrient for Nostoc is phosphorus.[11][12] Ensure that the phosphate (B84403) concentration in your BG-11 medium is adequate. While low nitrate can reduce overall biomass, its complete absence is required to induce nitrogen fixation in some strains.[4][13]

  • Inadequate Light: Nostoc requires sufficient light for photosynthesis. Growth can be hindered if light intensity is too low. Conversely, excessively high light can cause photoinhibition. A continuous light cycle at an intensity of 10–30 µE/m²/s is often a good starting point.[3]

  • Suboptimal Temperature or pH: Most Nostoc strains grow well between 20-25°C.[14][15] The pH of the BG-11 medium should be around 7.5 to avoid precipitation and ensure nutrient availability.[4]

  • Contamination: Bacterial or fungal contamination can compete for nutrients and inhibit Nostoc growth. Check the culture purity via microscopy. If contaminated, it may be necessary to restart the culture from a pure colony on an agar (B569324) plate.

Q5: My Nostoc culture appears healthy, but the yield of this compound is low. How can I enhance production?

A5: Low secondary metabolite yield despite good growth is a common challenge. Production of peptides like nostopeptins is often triggered by environmental stress or specific culture conditions.[15][16]

  • Nutrient Stress Strategy: Inducing nutrient stress, particularly phosphate limitation, has been shown to increase the production of secondary metabolites in Nostoc.[13][15] You can experiment with preparing a modified BG-11 medium with reduced phosphate concentrations (e.g., 50% or 25% of the standard).

  • High-Density Cultivation: Growing cultures to a high density can trigger a quorum-sensing-like response, leading to a significant reprogramming of the secondary metabolome and upregulation of natural products.[16][17]

  • Optimize Growth Phase for Harvest: Secondary metabolite production is often highest during the stationary phase of growth.[16] Perform a time-course experiment to determine the optimal harvest time for your specific strain and conditions by measuring this compound concentration alongside biomass growth (e.g., by optical density at 750 nm).

  • Extraction Inefficiency: Ensure your extraction protocol is effective. Incomplete cell lysis or use of an inappropriate solvent can lead to low recovery. See Protocol 3 for a recommended extraction method.

Q6: The Nostoc filaments are breaking apart and the culture appears pale or yellow. What is happening?

A6: Filament fragmentation and discoloration (chlorosis) are classic signs of severe stress.

  • Severe Nutrient Deficiency: While moderate nutrient stress can enhance secondary metabolite production, severe deficiency, especially of phosphorus or nitrogen (in non-fixing strains), can lead to cell death and pigment loss.[15]

  • Chemical Contamination: Accidental introduction of chemicals (e.g., from improperly cleaned glassware) or the presence of herbicides can be toxic.[12]

  • Cell Lysis: This could be due to contamination by cyanophages (viruses that infect cyanobacteria) or bacteria.

Data Presentation

Table 1: Standard Composition of BG-11 Medium for Nostoc Cultivation

This table summarizes the components required to make 1 Liter of standard BG-11 medium, synthesized from multiple sources.[4][6][7] Stock solutions are recommended for ease of preparation.

ComponentChemical FormulaFinal Concentration (g/L)Amount from Stock Solution
Macronutrients
Sodium Nitrate*NaNO₃1.5 g10 mL of 150 g/L stock
Dipotassium PhosphateK₂HPO₄0.04 g1 mL of 40 g/L stock
Magnesium Sulfate HeptahydrateMgSO₄·7H₂O0.075 g1 mL of 75 g/L stock
Calcium Chloride DihydrateCaCl₂·2H₂O0.036 g1 mL of 36 g/L stock
Sodium CarbonateNa₂CO₃0.02 g1 mL of 20 g/L stock
Chelators & Iron
Citric AcidC₆H₈O₇0.006 g1 mL of 6 g/L stock
Ferric Ammonium CitrateC₆H₈FeNO₇0.006 g1 mL of 6 g/L stock
Disodium EDTA DihydrateNa₂EDTA·2H₂O0.001 g1 mL of 1 g/L stock
Trace Metals
Trace Metal Mix A5**(See below)-1 mL of stock solution

*Omit Sodium Nitrate for cultivating nitrogen-fixing (heterocystous) strains to encourage heterocyst formation.[4] **Trace Metal Mix A5 (per Liter of stock): H₃BO₃ 2.86 g; MnCl₂·4H₂O 1.81 g; ZnSO₄·7H₂O 0.222 g; Na₂MoO₄·2H₂O 0.39 g; CuSO₄·5H₂O 0.079 g; Co(NO₃)₂·6H₂O 0.0494 g.[4]

Table 2: Principles of Media Optimization for Enhancing this compound Production

This table outlines strategies for modifying culture conditions to increase the yield of secondary metabolites like this compound, based on general principles observed in cyanobacteria.[13][15][18]

Parameter to ModifyStrategyExpected Effect on BiomassExpected Effect on this compound YieldRationale
Phosphate (K₂HPO₄) Reduce concentration (e.g., to 0.01-0.02 g/L)May slightly decreasePotential significant increaseInduces physiological stress, which can upregulate secondary metabolite biosynthesis pathways.[13][15]
Nitrate (NaNO₃) Omit for heterocystous strainsMay decrease initiallyMay increaseForces the organism to fix atmospheric nitrogen, altering its metabolism which can favor peptide production.[19]
Iron (Ferric Citrate) Increase concentration slightlyPotential increasePotential increaseIron is a critical cofactor for many enzymes in both primary and secondary metabolism.
Culture Density Cultivate to stationary phaseReaches maximumPeaks in late-log or stationary phaseHigh cell density can trigger signaling pathways that activate biosynthetic gene clusters.[16][17]

Experimental Protocols & Visualizations

Protocol 1: Preparation of Modified BG-11 Medium

  • Prepare Stock Solutions: Prepare individual stock solutions for each component listed in Table 1 in distilled, deionized water. Sterilize by autoclaving or filter sterilization and store at 4°C.

  • Combine Components: To 950 mL of distilled, deionized water, add the specified amount of each stock solution while stirring. Add the macronutrients first, followed by the chelators, and finally the trace metal mix.

  • pH Adjustment: Adjust the pH of the medium to 7.5 using 1M HCl or 1M NaOH.[4] This is crucial to prevent the precipitation of salts.

  • Final Volume: Bring the total volume to 1 Liter with distilled, deionized water.

  • Sterilization: Sterilize the final medium by autoclaving at 121°C for 20 minutes. Allow it to cool completely before use.

Diagram 1: General Experimental Workflow

The following diagram illustrates the end-to-end process for this compound production and analysis.

G start_end start_end process process analysis analysis harvest harvest A Prepare Modified BG-11 Medium B Inoculate Nostoc sp. Culture A->B C Incubate Culture (Controlled Light, Temp, pH) B->C D Monitor Growth (OD750) C->D E Harvest Biomass (Stationary Phase) D->E F Lyophilize (Freeze-Dry) Biomass E->F G Extract with Methanol (B129727) F->G H Analyze Extract (HPLC / LC-MS) G->H I Quantify this compound Yield H->I

Caption: Workflow for this compound production, from media prep to final analysis.

Protocol 2: Cultivation of Nostoc for this compound Production

  • Inoculation: In a sterile flask, inoculate the prepared modified BG-11 medium with an axenic (pure) Nostoc culture to an initial optical density at 750 nm (OD₇₅₀) of ~0.1.

  • Incubation: Incubate the culture at 22-25°C under a continuous cool-white fluorescent light source providing 10-50 µmol photons m⁻² s⁻¹.[3][15] If possible, provide gentle agitation or bubbling with filtered air to ensure gas exchange and prevent clumping.

  • Growth Monitoring: Aseptically remove a small sample daily or every other day and measure the OD₇₅₀ to plot a growth curve. The culture will enter the stationary phase when the OD₇₅₀ value plateaus.

  • Harvesting: Harvest the cells in the late stationary phase for maximum secondary metabolite yield.[16] Pellet the biomass by centrifugation (e.g., 10,000 x g for 15 minutes).[8] Discard the supernatant.

  • Washing: Wash the cell pellet once with distilled water to remove residual media salts and centrifuge again.

  • Storage: The resulting biomass can be used immediately for extraction or lyophilized (freeze-dried) and stored at -20°C for later processing.[1][8]

Protocol 3: Extraction and Quantification of this compound

  • Extraction: Extract the freeze-dried biomass (e.g., 100 g) with 75% aqueous methanol (e.g., 5 x 1 L).[8] The process can be enhanced by vortexing and bath sonication followed by centrifugation to separate the extract from the cell debris.[8]

  • Solvent Partitioning: Pool the methanol extracts and concentrate them under reduced pressure. Partition the resulting aqueous residue against a series of organic solvents of increasing polarity (e.g., hexane, then chloroform) to remove lipids and other interfering compounds. Nostopeptins are typically found in the more polar fractions (e.g., the chloroform-soluble fraction).[1]

  • Solid-Phase Extraction (SPE): For cleanup and concentration, the bioactive fraction can be passed through a C18 SPE cartridge. Elute with a stepwise gradient of increasing methanol in water.[3]

  • Quantification by HPLC:

    • Analyze the purified extract using a Reverse-Phase HPLC system with a C18 column.

    • Use a mobile phase gradient, for example, from water (with 0.1% formic acid) to acetonitrile (B52724) (with 0.1% formic acid).[8][9]

    • Monitor the elution profile with a UV detector at 210 nm and 280 nm.[3]

    • Quantify the this compound peak by comparing its area to a standard curve generated from a pure this compound standard of known concentration. If a standard is unavailable, relative quantification can be performed.

Diagram 2: Troubleshooting Low this compound Yield

This decision tree provides a logical workflow for diagnosing and solving issues related to poor this compound production.

G problem problem decision decision solution solution check check start Low this compound Yield d1 Is Culture Growth (Biomass) Low? start->d1 d2 Is Extraction Protocol Optimized? d1->d2 No, Growth is Good c1 Check for Contamination d1->c1 Yes s4 Induce Nutrient Stress (e.g., Low Phosphate) d2->s4 Yes, but still low yield s6 Optimize Extraction (Solvent, Lysis, SPE) d2->s6 No c2 Verify Growth Conditions (Light, Temp, pH) c1->c2 s1 Restart with Axenic Culture c1->s1 c3 Analyze Media Composition c2->c3 s2 Adjust Physical Parameters c2->s2 s3 Use Freshly Prepared BG-11 c3->s3 s5 Harvest at Late Stationary Phase s4->s5 s7 Consider Strain-Specific Low Production s4->s7

Caption: A logical guide for troubleshooting low this compound yields.

References

addressing the lack of commercially available Nostopeptin B standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nostopeptin B

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. Due to the current lack of commercially available standards, this guide provides essential information, experimental protocols, and troubleshooting advice to facilitate its synthesis, purification, and use in experimental settings.

This compound is a cyclic depsipeptide originally isolated from the cyanobacterium Nostoc minutum. It is a potent inhibitor of the serine proteases elastase and chymotrypsin, making it a molecule of interest for research into inflammatory diseases and other pathological conditions where these enzymes are implicated.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in working with this compound? A: The main challenge is its commercial unavailability. Researchers must either isolate it from Nostoc minutum cultures, a process that is often low-yield and labor-intensive, or perform a complex chemical synthesis.[1][3] This guide focuses on addressing the challenges of chemical synthesis.

Q2: What are the key structural features of this compound that make its synthesis complex? A: this compound's structure includes a macrocyclic depsipeptide core, an ester linkage, and several non-proteinogenic amino acids, most notably 3-amino-6-hydroxy-2-piperidone (Ahp).[1][2][4] The incorporation of Ahp and the macrocyclization step are the most challenging aspects of the synthesis.

Q3: What is the known biological activity of this compound? A: this compound is a potent inhibitor of elastase and chymotrypsin.[1][2][5] These proteases are involved in various physiological and pathological processes, including inflammation, tissue remodeling, and cancer progression.[6][7] Its inhibitory action makes it a valuable tool for studying these pathways.

Q4: Can I use a related compound, like Nostopeptin A or other cyanopeptolins, as a substitute? A: While structurally related, these compounds can have different inhibitory profiles. For example, Nostopeptins A and B both inhibit elastase and chymotrypsin, but are inactive against trypsin and plasmin.[8] The specific amino acid sequence significantly impacts biological activity and target selectivity. Therefore, substitution should be approached with caution and may not be suitable for all experimental aims.

Troubleshooting Guide: Synthesis & Purification

This guide addresses common issues encountered during the solid-phase peptide synthesis (SPPS) and purification of this compound and similar cyclic depsipeptides.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Linear Peptide 1. Incomplete Coupling: Steric hindrance from bulky amino acids or peptide aggregation on the resin.[9][10]2. Premature Chain Termination: Formation of pyroglutamate (B8496135) at the N-terminus.[11]1. Use stronger coupling reagents (e.g., HATU, HBTU) with an additive like HOAt. Increase coupling time and temperature. Consider using pseudoprolines to disrupt aggregation.[12][13]2. Ensure the N-terminal amino group is fully protonated after deprotection before proceeding to the next coupling step.
Low Yield of Cyclic Peptide 1. Oligomerization: Intermolecular reactions (dimerization, trimerization) are favored over intramolecular cyclization.[12]2. Unfavorable Conformation: The linear peptide precursor is not in a conformation suitable for cyclization.3. Epimerization: Racemization at the C-terminal amino acid during activation for cyclization.1. Perform the cyclization reaction under high-dilution conditions (typically 0.1-1 mM) to favor the intramolecular reaction.2. Introduce turn-inducing residues (e.g., Proline, D-amino acids) if possible, or screen different solvents to find one that promotes a favorable conformation.[12]3. Use coupling reagents known to suppress epimerization, such as COMU or TBTU, and keep the reaction temperature low.
Difficulty Incorporating Ahp 1. Synthesis of the Ahp building block: The 3-amino-6-hydroxy-2-piperidone (Ahp) moiety is not a standard reagent and must be synthesized or incorporated via a precursor.[14][15]2. Side Reactions: The hydroxyl group on Ahp can cause unwanted side reactions if not properly protected.1. Follow a validated protocol for Ahp synthesis. An alternative strategy is to incorporate a precursor like homoserine into the peptide chain and perform an oxidative cyclization in a later step to form the Ahp ring.[16][17]2. Ensure the hydroxyl group is protected with a suitable protecting group (e.g., TBDMS) that can be removed orthogonally to other protecting groups.
Poor HPLC Purification 1. Co-elution of Impurities: Deletion sequences, diastereomers, or oligomers have similar retention times to the desired product.2. Peptide Aggregation: The purified peptide aggregates in the HPLC solvent system.1. Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can improve resolution. Use a high-resolution column.2. Add organic modifiers like isopropanol (B130326) or a small amount of formic acid to the mobile phase to disrupt aggregation. Lyophilize the final product from a tert-butanol/water mixture.
Unexpected Mass in Final Product 1. Incomplete Deprotection: Side-chain protecting groups (e.g., from Lys, Tyr) have not been fully removed.2. Adduct Formation: The peptide has formed adducts with salts (e.g., Na+, K+) or solvents from the HPLC mobile phase (e.g., TFA).1. Extend the final cleavage/deprotection time with TFA. Ensure a sufficient volume of the cleavage cocktail is used.2. This is common in mass spectrometry. Confirm the molecular weight by identifying the correct [M+H]+ peak and checking for common adducts. If necessary, perform salt exchange during purification.

Experimental Protocols

Generalized Protocol for Solid-Phase Synthesis of the this compound Linear Precursor

This protocol is a generalized procedure based on established methods for synthesizing similar Ahp-containing cyclic depsipeptides.[13][14][15] Optimization will be required.

Materials:

  • Fmoc-protected amino acids (including Fmoc-N-Me-Tyr(tBu)-OH and a suitable precursor for Ahp)

  • Rink Amide resin

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% Piperidine (B6355638) in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling: Couple the C-terminal amino acid (Ile) to the resin using HATU/DIPEA in DMF. Allow the reaction to proceed for 2 hours. Confirm completion with a Kaiser test.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Chain Elongation: Sequentially couple the remaining amino acids in the this compound sequence (N-Me-Tyr, Ile, Ahp precursor, Leu, Hmp, Gln) using the same coupling and deprotection steps. For the ester bond, a suitable protected hydroxy acid (Hmp) is coupled to the N-terminus of the peptide chain using standard esterification conditions (e.g., DIC/DMAP).

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage from Resin: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the crude linear peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the peptide. Dissolve the peptide in a water/acetonitrile mixture and lyophilize.

Generalized Protocol for Macrocyclization and Purification

Materials:

  • Crude linear peptide

  • Cyclization Reagent: DPPA (Diphenylphosphoryl azide) or PyBOP

  • Base: NaHCO₃ or DIPEA

  • Solvent: Anhydrous, high-purity DMF

  • Purification: Preparative Reverse-Phase HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • High-Dilution Setup: Dissolve the lyophilized linear peptide in a large volume of DMF to achieve a final concentration of approximately 0.5 mM.

  • Cyclization Reaction: Cool the solution in an ice bath. Add the cyclization reagent (e.g., DPPA) and base (e.g., NaHCO₃) slowly while stirring. Let the reaction warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using LC-MS by observing the disappearance of the linear precursor's mass and the appearance of the cyclized product's mass.

  • Work-up: Once the reaction is complete, quench any excess reagents by adding a small amount of water. Remove the DMF under reduced pressure.

  • Purification: Dissolve the crude cyclized product in a minimal amount of DMF or DMSO and dilute with the HPLC mobile phase. Purify the peptide using preparative RP-HPLC with a suitable gradient (e.g., 20-60% Acetonitrile over 40 minutes).

  • Fraction Analysis and Lyophilization: Collect fractions and analyze them via LC-MS. Pool the pure fractions containing this compound, freeze, and lyophilize to obtain the final product as a white powder.

Quantitative Data Summary

The following table presents analogous data from the synthesis of similar cyclic peptides, as specific quantitative data for this compound synthesis is not widely published. This data can serve as a benchmark for researchers.

Parameter Compound Class Reported Value Reference
Overall Synthesis Yield Anabaenopeptins2.4% - 3.9%[18]
Overall Synthesis Yield Aurilide (Cyclic Depsipeptide)11%[19]
Elastase Inhibition (IC₅₀) Nostopeptin A0.4 µg/mL[2]
Chymotrypsin Inhibition (IC₅₀) Nostopeptin A0.3 µg/mL[2]
Elastase Inhibition (IC₅₀) This compound1.0 µg/mL[2]
Chymotrypsin Inhibition (IC₅₀) This compound0.3 µg/mL[2]

Visualizations

Logical Workflow for Troubleshooting Low Cyclization Yield

G start Low Yield of Cyclic Product check_linear Is linear precursor consumed? start->check_linear oligomers Are oligomers (dimers, etc.) the main byproduct? check_linear->oligomers No side_reactions Are other unexpected masses observed? check_linear->side_reactions Yes sol_activation Solution: Improve Activation - Screen coupling reagents (HATU, PyBOP) - Increase reagent equivalents oligomers->sol_activation No sol_dilution Solution: Favor Intramolecular Rxn - Decrease concentration (high dilution) - Slow addition of reagents oligomers->sol_dilution Yes sol_purification Solution: Check for Side Reactions - Aspartimide formation? - Incomplete deprotection? - Epimerization? side_reactions->sol_purification Yes sol_conformation Solution: Alter Conformation - Screen different solvents - Cautiously increase temperature sol_activation->sol_conformation

Caption: A decision tree for diagnosing and resolving low-yield issues during peptide macrocyclization.

Proposed Signaling Pathway Inhibition by this compound

This compound inhibits neutrophil elastase (NE), a key enzyme released during inflammation. By blocking NE, it can interfere with downstream signaling cascades that promote the expression of pro-inflammatory factors and mucins in epithelial cells.

G cluster_pathway Inflammatory Signaling Cascade NE Neutrophil Elastase (NE) PKC PKCδ NE->PKC TACE TACE (ADAM17) PKC->TACE TNFa TNF-α Release TACE->TNFa TNFR TNFR1 Activation TNFa->TNFR ERK ERK1/2 Pathway TNFR->ERK Transcription ↑ Pro-inflammatory Gene & Mucin Transcription ERK->Transcription NostopeptinB This compound NostopeptinB->Inhibition Inhibition->NE caption Based on the pathway described for NE-induced MUC1 transcription[20]

References

Technical Support Center: Gram-Scale Production of Nostoc minutum

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for scaling up the cultivation of Nostoc minutum to achieve gram-scale biomass production. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and process diagrams to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the scaling-up process, presented in a question-and-answer format.

Question 1: My Nostoc minutum culture is growing very slowly or has stopped growing. What are the possible causes and solutions?

Answer: Slow or stalled growth is a common issue that can be attributed to several factors related to culture conditions and nutrient availability.

  • Suboptimal Temperature: Nostoc species generally have an optimal temperature range for growth. For many, including Nostoc flagelliforme, 25°C is considered optimal.[1] Temperatures above 30°C or below 20°C can significantly slow down metabolic processes.[2][3]

    • Solution: Ensure your incubator or culture room is consistently maintaining a temperature of approximately 25°C. Use a calibrated thermometer to verify the temperature.

  • Inadequate Light Intensity: Light is crucial for photosynthesis. The optimal light intensity for similar Nostoc species is around 35-45 μmol photons m⁻² s⁻¹.[1][4] Both insufficient and excessive light can inhibit growth.

    • Solution: Measure the light intensity at the culture surface and adjust the distance from the light source or the intensity setting. A 12h:12h or 14h:10h light:dark cycle is commonly used.[4]

  • Nutrient Limitation: The growth of Nostoc minutum can be limited by the depletion of essential nutrients in the medium. Nitrogen (N), Phosphorus (P), and Calcium (Ca) have been identified as critical for robust growth.[1] Phosphorus, in particular, is often the most limiting nutrient.[5]

    • Solution: Ensure you are using a well-formulated medium like BG11. For larger, scaled-up cultures, periodic replenishment of the medium may be necessary to compensate for nutrient uptake.[6]

  • Incorrect pH: The pH of the culture medium affects nutrient availability and cellular function. The ideal pH for most cyanobacteria is slightly alkaline, typically between 7.5 and 9.0.

    • Solution: Monitor the pH of the culture medium regularly. Adjust as necessary using sterile, dilute solutions of NaOH or HCl. The presence of sodium carbonate in some media recipes helps to buffer the pH.[7]

Question 2: My culture is contaminated with a fungus or other bacteria. What should I do?

Answer: Contamination is a significant risk in any microbial culture. The source can be improperly sterilized equipment, airborne spores, or contaminated stock cultures.[8]

  • Initial Assessment: First, identify the type of contamination. Fungal contamination often appears as filamentous, fuzzy growths (mold) or as budding, oval cells (yeast).[9] Bacterial contamination may cause the media to become cloudy and the pH to drop, turning it yellowish.[9]

  • For Fungal Contamination:

    • Recommended Action: The best practice is to discard the contaminated culture to prevent it from spreading to other experiments.[9]

    • Rescue Attempt (High Risk): If the culture is invaluable, you can attempt to rescue it by transferring a small, visibly clean portion of the Nostoc biomass to fresh, sterile medium. Consider using a medium supplemented with an antifungal agent like nystatin (B1677061) or amphotericin B, but be aware these can also have some effect on the cyanobacteria.[9][10]

  • For Bacterial Contamination:

    • Recommended Action: For heavy contamination, discard the culture and decontaminate the incubator and all work areas thoroughly.[9][11]

    • Rescue Attempt (High Risk): For very mild contamination, you can try washing the biomass with sterile phosphate-buffered saline (PBS) and re-culturing in fresh medium containing a broad-spectrum antibiotic cocktail (e.g., penicillin/streptomycin).[9] This is a temporary solution and not recommended for routine work.[9]

  • Prevention: The most effective strategy is prevention. Strictly adhere to aseptic techniques, sterilize all media and equipment via autoclaving, and work in a laminar flow hood or sterile biosafety cabinet.[11] Regularly clean and disinfect incubators and all work surfaces.[9]

Question 3: The color of my Nostoc culture has changed from a healthy dark green to yellowish-green or brown. What does this indicate?

Answer: A color change often signals physiological stress.

  • Nutrient Deficiency: A yellowish-green color can be a sign of molybdenum deficiency, which is crucial for nitrogen fixation.[12] General nitrogen limitation can also cause a decrease in chlorophyll (B73375) and phycobiliprotein pigments, leading to a paler appearance.[13]

    • Solution: Replenish the culture with fresh, sterile medium. Ensure your trace element solution is correctly prepared and added.

  • High Light Stress: Excessive light intensity can cause photo-oxidative damage, leading to a yellowish-brown appearance as the cells produce more photoprotective pigments like carotenoids.[1]

    • Solution: Reduce the light intensity or provide some shading to the culture vessel.

  • Culture Age: In older, stationary-phase cultures, cell senescence can lead to a color change as pigments degrade.

    • Solution: Harvest the culture or transfer an inoculum to fresh medium to start a new batch.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the cultivation of Nostoc minutum and related species.

Table 1: Optimal Growth Conditions

ParameterOptimal RangeSource
Temperature25°C - 27°C[1][14]
Light Intensity35 - 45 µmol m⁻² s⁻¹[1][4]
Photoperiod12:12 to 14:10 (Light:Dark)[4]
pH7.5 - 9.0[6]

Table 2: Composition of Modified BG11 Medium

ComponentQuantity per 1 LiterSource
NaNO₃1.5 g[15]
K₂HPO₄0.04 g[7]
MgSO₄·7H₂O0.075 g[7]
CaCl₂·2H₂O0.036 g[7]
Citric Acid0.006 g-
Ferric Ammonium (B1175870) Citrate0.006 g-
EDTA (disodium salt)0.001 g-
Na₂CO₃0.02 g[7]
Trace Metal Solution1 mL[7]

Note: The exact composition can vary. Researchers often use modified versions based on the specific strain and experimental goals.

Experimental Protocols

Protocol 1: Preparation of Modified BG11 Medium
  • Prepare Stock Solutions: Prepare separate, concentrated stock solutions for each major component (e.g., NaNO₃, K₂HPO₄, MgSO₄·7H₂O, CaCl₂·2H₂O) and a combined trace metal solution. This prevents precipitation and simplifies medium preparation.

  • Dissolve Components: In a 1L volumetric flask or beaker, add approximately 800 mL of deionized or distilled water.

  • Add Macronutrients: Add the required volume from each stock solution while stirring.

  • Add Trace Elements: Add 1 mL of the trace metal stock solution.

  • Add Iron and Chelator: Add the citric acid, ferric ammonium citrate, and EDTA.

  • Adjust pH: Check the pH and adjust to 7.5 if necessary using 1N NaOH or HCl.

  • Final Volume: Bring the total volume to 1 Liter with deionized water.

  • Sterilization: Dispense the medium into appropriate culture vessels (e.g., flasks, carboys) and sterilize by autoclaving at 121°C for 20 minutes.[6] Allow the medium to cool completely before use.

Protocol 2: Scaling Up Nostoc minutum Culture
  • Stage 1: Starter Culture (50-100 mL): Inoculate 50 mL of sterile BG11 medium in a 250 mL Erlenmeyer flask with a healthy, axenic culture of Nostoc minutum. Incubate under optimal conditions (25°C, 35-45 µmol m⁻² s⁻¹, 12:12 L:D cycle) for 1-2 weeks, or until a dense, dark green culture is achieved.

  • Stage 2: Intermediate Culture (1-2 L): Aseptically transfer the entire starter culture into a larger vessel containing 1 L of sterile BG11 medium. A 2L flask or bottle is suitable. If desired, provide gentle aeration with filtered air to improve mixing and gas exchange. Continue to incubate for another 1-2 weeks.

  • Stage 3: Gram-Scale Production (10-20 L): Transfer the 1L intermediate culture into a 20L carboy or photobioreactor containing 10-15 L of sterile BG11 medium. This represents a 1:10 to 1:15 inoculation ratio.

  • Monitoring: Throughout the cultivation period, monitor the culture for growth (visual inspection, optical density) and signs of contamination. Optimal growth is typically observed between 16 to 21 days.[6]

  • Large-Scale Systems: For production beyond 20L, specialized photobioreactors or large, shallow open tray systems can be used.[6][16] Open systems have a higher risk of contamination and require a controlled environment like a greenhouse.[5]

Protocol 3: Harvesting and Drying Biomass
  • Harvesting: Once the culture has reached the desired density (typically in late-logarithmic or early stationary phase, around 18-20 days), harvest the biomass.[6]

    • Centrifugation: For smaller to medium volumes, centrifuge the culture (e.g., 5000 rpm for 10 minutes) to pellet the cells.[6] Discard the supernatant and collect the biomass paste.

    • Filtration: For larger volumes, filtration through a fine mesh cloth or filter paper (e.g., Whatman No. 1) can be effective.[17]

  • Washing: Wash the collected biomass paste with distilled water or PBS to remove residual media salts. Centrifuge again and discard the supernatant.

  • Drying:

    • Oven Drying: Spread the biomass paste in a thin layer on a tray and dry in an oven at a relatively low temperature (e.g., 45°C) for several hours until a constant weight is achieved.[6] This method is cost-effective but may degrade some heat-sensitive compounds.

    • Freeze-Drying (Lyophilization): For preserving biochemical integrity, freeze-drying is the preferred method. Freeze the biomass paste at -80°C and then place it in a freeze-dryer until all water has sublimated.[18] This results in a fine, dry powder.

  • Storage: Store the dried biomass in an airtight, dark container at a low temperature (e.g., 4°C or -20°C) to prevent degradation.

Visualizations and Workflows

General Cultivation Workflow

G cluster_prep Phase 1: Preparation cluster_culture Phase 2: Cultivation & Scaling cluster_harvest Phase 3: Harvesting & Processing prep_media Prepare & Sterilize BG11 Medium starter Inoculate 100mL Starter Culture prep_media->starter prep_glass Sterilize Glassware (Flasks, Bioreactor) prep_glass->starter intermediate Scale to 1L Intermediate Culture starter->intermediate 1-2 Weeks production Scale to 10-20L Production Culture intermediate->production 1-2 Weeks harvest Harvest Biomass (Centrifugation/Filtration) production->harvest 2-3 Weeks wash Wash Biomass harvest->wash dry Dry Biomass (Freeze-Dry/Oven-Dry) wash->dry store Store Dry Biomass dry->store

Caption: Workflow for scaling Nostoc minutum cultivation.

Troubleshooting Logic Diagram

G start Problem Identified slow_growth Slow/No Growth start->slow_growth contamination Contamination Suspected start->contamination color_change Culture Color Change start->color_change check_temp Is Temp 25-27°C? slow_growth->check_temp Yes identify_contam Identify Type (Microscopy) contamination->identify_contam Yes is_yellow Color Yellowish? color_change->is_yellow Yes is_brown Color Brownish? color_change->is_brown Yes check_light Is Light 35-45 µmol/m²/s? check_temp->check_light Yes adjust_temp Action: Adjust Thermostat check_temp->adjust_temp No check_nutrients Nutrients Depleted? check_light->check_nutrients Yes adjust_light Action: Adjust Light Source Distance check_light->adjust_light No add_media Action: Replenish Culture Medium check_nutrients->add_media Yes is_fungal Fungal? identify_contam->is_fungal is_bacterial Bacterial? identify_contam->is_bacterial discard_fungal Action: Discard Culture & Sanitize is_fungal->discard_fungal Yes discard_bacterial Action: Discard Heavy Contamination is_bacterial->discard_bacterial Yes check_nutrient_def Action: Check for Nutrient Deficiency is_yellow->check_nutrient_def Yes check_light_stress Action: Check for High Light Stress is_brown->check_light_stress Yes

Caption: Decision tree for troubleshooting common cultivation issues.

References

Technical Support Center: Optimizing Chromatographic Resolution of Nostopeptin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Nostopeptin B and its analogs. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC and UPLC method development.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues related to the chromatographic resolution of this compound analogs.

Problem 1: Poor Resolution or Co-elution of Analogs

Q: My this compound analogs are co-eluting or showing very poor separation. What are the likely causes and how can I improve the resolution?

A: Poor resolution is a common challenge when separating structurally similar peptide analogs. The primary factors influencing resolution are efficiency, selectivity, and retention. Here’s a step-by-step approach to troubleshoot this issue:

  • Optimize the Gradient Profile: A steep gradient may not provide sufficient time for separation.

    • Solution: Decrease the gradient steepness. A shallower gradient, for instance, increasing the organic solvent by 0.5-1% per minute, can significantly enhance resolution between closely eluting peaks.[1][2]

  • Adjust the Mobile Phase Composition: The choice of organic modifier and the mobile phase pH are critical for peptide selectivity.[2][3]

    • Solution:

      • Organic Modifier: If you are using acetonitrile, consider switching to methanol (B129727) or isopropanol, or using a combination. Different organic solvents can alter elution patterns.[4]

      • pH: Modify the mobile phase pH. Since Nostopeptins are peptides, their charge state is pH-dependent. Adjusting the pH with additives like trifluoroacetic acid (TFA) or formic acid can change the retention behavior and improve selectivity.[3][5] Operating at a low pH (e.g., pH 2-3 with 0.1% TFA or formic acid) is common for peptides to protonate acidic residues and provide good peak shape.[3]

  • Change the Stationary Phase: The column chemistry plays a pivotal role in separation.

    • Solution: If you are using a standard C18 column, try a different stationary phase. Options include:

      • A C8 column for less hydrophobic analogs.

      • A phenyl-hexyl column for analogs with aromatic residues.

      • A column with a different particle size (e.g., moving from 5 µm to 3 µm or sub-2 µm particles for higher efficiency).[6][7]

      • Ensure you are using a column with a suitable pore size (e.g., 100-300 Å) for peptides.[8]

  • Modify the Column Temperature: Temperature affects mobile phase viscosity and can alter selectivity.

    • Solution: Experiment with different column temperatures, for example, in the range of 30-60°C.[2] Increased temperature can sometimes improve peak shape and change elution order.[8][9]

Problem 2: Peak Tailing

Q: I am observing significant peak tailing for my this compound analogs. What could be causing this and how can I achieve more symmetrical peaks?

A: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or by issues with the chromatographic system itself.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues in the peptides, causing tailing.[1][3]

    • Solution:

      • Use a Low pH Mobile Phase: Add 0.1% TFA or formic acid to the mobile phase. The acidic conditions protonate the silanol groups, minimizing these secondary interactions.[3]

      • Use an End-capped Column: Employ a high-quality, end-capped column where the residual silanols have been chemically deactivated.

      • Use a Hybrid Particle Column: Consider columns with hybrid silica-organic particles (e.g., BEH columns) which are known to reduce silanol interactions and offer a wider pH stability range.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion and tailing.[1][10]

    • Solution: Dilute your sample and inject a smaller amount. If peak shape improves, you were likely overloading the column.[1][10]

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak tailing.[1][10]

    • Solution:

      • Replace the guard column.

      • If the problem persists, try reversing and flushing the analytical column (if permitted by the manufacturer).[1]

      • If a void is suspected, the column may need to be replaced.[1]

  • Extra-Column Volume: Excessive volume in tubing and connections between the injector, column, and detector can lead to peak broadening and tailing.

    • Solution: Use tubing with a small internal diameter and ensure all connections are made properly with minimal dead volume.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound analogs?

A1: A robust starting point for separating this compound and its analogs would be a reverse-phase HPLC method. A typical setup is as follows:

ParameterRecommendation
Column C18, 2.1-4.6 mm ID, 100-150 mm length, sub-2 µm to 5 µm particle size, 120 Å pore size
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in Water
Mobile Phase B 0.1% Formic Acid or 0.1% TFA in Acetonitrile
Gradient Start with a shallow gradient, e.g., 5-65% B over 30 minutes
Flow Rate 0.2-1.0 mL/min (depending on column ID)
Column Temperature 30-40 °C
Detection UV at 214 nm and 280 nm
Injection Volume 5-20 µL

This method can then be optimized by adjusting the parameters as described in the troubleshooting guide.

Q2: How does the choice of acid modifier (TFA vs. Formic Acid) affect the separation?

A2: Both trifluoroacetic acid (TFA) and formic acid are used to acidify the mobile phase and act as ion-pairing agents to improve peak shape.[3]

  • TFA (0.1%) is a strong ion-pairing agent that can significantly improve peak shape for basic compounds and often increases retention. However, it is an ion-suppressing agent and can reduce sensitivity in mass spectrometry (MS) detection.[8]

  • Formic Acid (0.1%) is a weaker ion-pairing agent but is much more compatible with MS detection. It generally provides good peak shape, although sometimes not as sharp as with TFA. For LC-MS applications, formic acid is the preferred choice.

Q3: Can I use the same method for both analytical and preparative chromatography?

A3: While the principles are the same, methods need to be adapted for different scales. An analytical method can be scaled up for preparative purification. Key considerations for scaling up include:

  • Column Size: Use a column with a larger diameter and potentially larger particle size.

  • Flow Rate: The flow rate must be increased proportionally to the column cross-sectional area.

  • Sample Loading: The amount of sample injected will be significantly higher. You will need to perform loading studies to determine the optimal amount that does not compromise resolution.

  • Gradient: The gradient duration may need to be adjusted to maintain separation while minimizing run time.

Experimental Protocols

Protocol 1: Generic Method for Resolution Screening of this compound Analogs

This protocol outlines a general procedure for initial screening of chromatographic conditions.

  • Sample Preparation: Dissolve the this compound analog mixture in a solvent compatible with the initial mobile phase conditions (e.g., 10% Acetonitrile/90% Water with 0.1% Formic Acid) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System Setup:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection: UV at 214 nm

  • Gradient Elution Program:

    Time (min) % Mobile Phase B
    0.0 10
    30.0 70
    31.0 95
    35.0 95
    36.0 10

    | 40.0 | 10 |

  • Injection: Inject 10 µL of the prepared sample.

  • Data Analysis: Analyze the resulting chromatogram for peak resolution, peak shape, and retention times. Use this data as a baseline for further method optimization.

Visualizations

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution or Co-elution Observed check_gradient Is the gradient shallow enough? start->check_gradient adjust_gradient Decrease Gradient Steepness (e.g., 0.5-1% B/min) check_gradient->adjust_gradient No check_mobile_phase Is mobile phase selectivity optimal? check_gradient->check_mobile_phase Yes adjust_gradient->check_mobile_phase adjust_mobile_phase Change Organic Modifier (ACN -> MeOH) or Adjust pH check_mobile_phase->adjust_mobile_phase No check_column Is the column chemistry appropriate? check_mobile_phase->check_column Yes adjust_mobile_phase->check_column change_column Try Different Stationary Phase (C8, Phenyl) or Particle Size check_column->change_column No check_temp Has temperature been optimized? check_column->check_temp Yes change_column->check_temp adjust_temp Vary Column Temperature (e.g., 30-60°C) check_temp->adjust_temp No end_good Resolution Improved check_temp->end_good Yes adjust_temp->end_good end_bad Issue Persists: Consult Further adjust_temp->end_bad

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Mechanism of Action: Nostopeptin Protease Inhibition

Nostopeptins, such as Nostopeptin A and B, are known to be potent inhibitors of serine proteases like elastase and chymotrypsin.[11] This inhibitory activity is a key aspect of their biological function.

G nosto This compound Analog binding Binding to Active Site nosto->binding protease Serine Protease (e.g., Elastase, Chymotrypsin) protease->binding no_cleavage Substrate is Not Cleaved substrate Protein Substrate substrate->protease  Target for Cleavage inhibition Inhibition of Proteolytic Activity binding->inhibition inhibition->no_cleavage

References

strategies to increase the efficiency of Nostopeptin B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the efficiency of Nostopeptin B and related peptide syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for this compound and its analogues?

A1: this compound is a cyclic depsipeptide, part of the cyanopeptolin class, characterized by a six-amino acid ring containing a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue.[1][2] Its synthesis involves complex steps including solid-phase peptide synthesis (SPPS), potential solution-phase fragment condensation, and macrocyclization.

Detailed synthetic literature is available for the related linear tripeptide, Nostosin B, which shares structural motifs.[3] The strategies employed for Nostosin B can be adapted and combined with macrocyclization techniques used for other cyanopeptolins like Anabaenopeptins.[4]

The main strategies include:

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common method for assembling the linear peptide backbone on a polymer resin.[5] It allows for the use of excess reagents to drive reactions to completion and simplifies purification after each step.[6]

  • Solution-Phase Peptide Synthesis (LPPS): This method is often used for synthesizing specific fragments that are later coupled together, or for the synthesis of short peptides.[5][7]

  • Convergent Synthesis: This approach involves synthesizing different fragments of the molecule separately and then combining them. For instance, the synthesis of Nostosin B utilized a 1+2 strategy where the Hhpba fragment was introduced late in the synthesis.[3] This can improve overall yield compared to a purely linear approach.[8]

  • Macrocyclization: This is the crucial step for forming the cyclic structure of this compound. The reaction is typically performed after the linear peptide is cleaved from the resin, although on-resin cyclization is also possible.[4] Optimization of this step is critical for good yields.

A retrosynthetic analysis for the related compound Nostosin B is illustrated below, showcasing a convergent strategy.

G NostosinB Nostosin B Fragments Hhpba + Dipeptide (Ile-Arg) NostosinB->Fragments 1+2 Disconnection (Amide Bond) Hhpba Hhpba Fragment Fragments->Hhpba Dipeptide Dipeptide Fragment Fragments->Dipeptide MalicAcid L-Malic Acid Derivative Hhpba->MalicAcid Friedel-Crafts Reaction AminoAcids Protected Amino Acids (L-Arg, L-Ile) Dipeptide->AminoAcids SPPS/LPPS G cluster_workflow SPPS Cycle Start Resin-Bound Peptide Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (e.g., DMF, DCM) Deprotection->Wash1 Activation 3. Amino Acid Activation (Coupling Reagent + AA) Wash1->Activation Coupling 4. Coupling (Activated AA + Resin) Activation->Coupling Wash2 5. Washing (e.g., DMF, DCM) Coupling->Wash2 End Resin-Bound Peptide (n+1) Wash2->End G decision decision process process result result start Low Final Yield d1 Major impurity detected? start->d1 Analyze crude product (LC-MS) p1 Identify impurity mass d1->p1 Yes d2 Check key reaction steps. Was cyclization efficient? d1->d2 No (Generally low signal) d_imp Mass corresponds to... Deletion? Side Product? p1->d_imp p_cyc Optimize cyclization pH, concentration, and time. d2->p_cyc No (if applicable) p_pur Review cleavage and purification protocols. Optimize HPLC gradient. d2->p_pur Yes / Not applicable p_del Review coupling/deprotection steps for that residue. Implement double coupling or stronger deprotection. d_imp->p_del Deletion Sequence p_side Modify protecting group strategy or reaction conditions (e.g., different solvent/base). d_imp->p_side Known Side Product (e.g., Aspartimide) r1 Improved Yield p_del->r1 Re-synthesize p_side->r1 Re-synthesize p_cyc->r1 Re-synthesize r2 Improved Purity p_pur->r2 Re-purify

References

Technical Support Center: Method Refinement for Consistent Bioactivity Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their bioactivity assays.

Troubleshooting Guides & FAQs

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

General Assay Variability

Q1: My assay results show high variability between replicate wells. What are the common causes and solutions?

A: High variability between replicates is a frequent issue that can stem from several sources. Pipetting inaccuracy is a primary culprit; even small errors in dispensing volumes of cells, reagents, or test compounds can lead to significant differences in results.[1] Ensuring pipettes are regularly calibrated and using fresh tips for each replicate can mitigate this.[1] Another factor is uneven cell distribution in the microplate, which can cause well-to-well variation.[1] To address this, ensure a homogenous single-cell suspension before seeding and gently swirl the suspension periodically to prevent settling.[1] "Edge effects," where wells on the perimeter of the plate experience more evaporation and temperature fluctuations, can also contribute to variability.[1][2] A common practice to minimize edge effects is to avoid using the outermost wells for experimental samples and instead fill them with sterile water or PBS to maintain a humid environment.[1][2]

Q2: How can I ensure long-term reproducibility for my ligand-binding assays?

A: Achieving long-term reproducibility requires a systematic approach.[3] Key practices include meticulous documentation of all assay procedures, reagent batch numbers, and calibration data.[3] Consistent training for all personnel involved in the assay is crucial to ensure uniform performance.[3] Implementing a process of continuous improvement, where assay conditions are regularly reviewed and optimized, is also vital.[3] To minimize batch-to-batch variability, it is recommended to prepare reagents in large batches and aliquot them for storage.[3]

Cell-Based Assays

Q3: I'm observing inconsistent results in my MTT cell viability assay. What are the potential causes?

A: Inconsistent MTT assay results can arise from several factors. One common issue is interference from the test compound itself. Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[4][5] To check for this, run a control with your compound in cell-free medium with the MTT reagent.[4][5] Incomplete solubilization of the formazan (B1609692) crystals is another frequent problem that leads to inaccurate readings.[5] Ensure you are using a sufficient volume of a suitable solubilization solvent, such as DMSO or an acidified isopropanol (B130326) solution, and allow for adequate mixing and incubation time.[5] High background absorbance can also skew results and may be caused by contamination of the culture medium or degradation of the MTT solution. Using fresh, high-quality reagents and a serum-free medium during the MTT incubation step is recommended.[5]

Q4: What are the best practices for cell culture to reduce variability in cell-based assays?

A: Consistency in cell culture techniques is paramount for reproducible assay results. It is crucial to obtain cells from a trusted and authenticated source to avoid issues with misidentified cell lines.[6] Routine testing for contamination from bacteria, yeast, and mycoplasma is also essential.[6] Maintaining consistent culture conditions, such as cell density and the time from the last passage to the start of the assay, is critical as these factors can affect cellular responsiveness.[6] Using cryopreserved cell banks and limiting the number of passages helps to prevent phenotypic drift in cell populations over time.[6]

Enzyme & Binding Assays

Q5: My ELISA results have a high background. What are the likely causes and how can I troubleshoot this?

A: High background in an ELISA can be caused by several factors related to the assay setup and execution. Insufficient blocking of non-specific binding sites is a common culprit.[4] Increasing the blocking incubation period or changing the blocking agent (e.g., to 5-10% normal serum of the same species as the secondary antibody) can help. The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Titrating antibodies to their optimal concentration is recommended. Inadequate washing between steps can leave residual unbound antibodies, causing a false positive signal.[7] Ensure thorough washing with the recommended buffer volume and number of cycles.[7]

Q6: What factors should I consider when optimizing an enzyme assay for consistency?

A: Several variables must be strictly controlled for consistent and reproducible enzyme assay results.[7] Temperature is a critical factor, as a change of just one degree can alter enzyme activity by 4-8%.[7] The pH and ionic strength of the buffer are also crucial as they affect enzyme activity and the charge and shape of the substrate.[7] It is important to determine and maintain the optimal pH for the specific enzyme.[7] The quality and concentration of reagents, including the enzyme, substrate, and any necessary cofactors, must be consistent.[8]

Data Presentation

Table 1: Troubleshooting Common Bioassay Issues

IssuePotential CauseRecommended Solution
High Variability Between Replicates Pipetting InaccuracyCalibrate pipettes; use fresh tips for each replicate.[1]
Uneven Cell SeedingEnsure a homogenous cell suspension; mix between seeding.[1]
Edge EffectsAvoid using outer wells; fill with sterile water/PBS.[1][2]
Inconsistent MTT Assay Results Compound InterferenceRun a cell-free control with the compound and MTT reagent.[4][5]
Incomplete Formazan SolubilizationIncrease solubilization time and mixing; consider a different solvent.[5]
High BackgroundUse fresh reagents; use serum-free medium during incubation.[5]
High Background in ELISA Insufficient BlockingIncrease blocking incubation time; try a different blocking agent.[4]
Antibody Concentration Too HighTitrate antibodies to determine optimal concentration.
Inadequate WashingIncrease the number of wash steps and ensure complete aspiration.[7]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom microplate

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.[8][9]

  • Compound Treatment: After allowing cells to adhere (typically overnight), treat them with various concentrations of the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Following the treatment period, carefully add 10 µL of the 5 mg/mL MTT solution to each well.[8][10]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[8][9]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader.[9][12]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This is a general protocol for a sandwich ELISA.

Materials:

  • 96-well high-binding ELISA plate

  • Capture antibody specific for the cytokine of interest

  • Recombinant cytokine standard

  • Detection antibody (biotinylated) specific for the cytokine

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent/blocking buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.[13][14]

  • Blocking: Aspirate the coating solution and wash the plate 2-3 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[13]

  • Sample and Standard Incubation: Wash the plate. Prepare serial dilutions of the cytokine standard. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[13]

  • Detection Antibody Incubation: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[13]

  • Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[14]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation Treatment Compound Treatment Reagent_Prep->Treatment Cell_Culture Cell Culture & Seeding Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Detection Detection Step (e.g., MTT, TMB) Incubation->Detection Readout Plate Reading (Absorbance/Fluorescence) Detection->Readout Data_Processing Data Processing & QC Readout->Data_Processing Results Results & Interpretation Data_Processing->Results

Caption: A generalized experimental workflow for a typical bioactivity assay.

Troubleshooting_Flow Start Inconsistent Results Check_Replicates High Variability between Replicates? Start->Check_Replicates Check_Controls Issues with Controls? Check_Replicates->Check_Controls No Sol_Replicates Review Pipetting Technique & Cell Seeding Protocol Check_Replicates->Sol_Replicates Yes Check_Signal Low Signal or High Background? Check_Controls->Check_Signal No Sol_Controls Verify Compound Integrity & Control Concentrations Check_Controls->Sol_Controls Yes Sol_Signal Optimize Antibody/Reagent Concentrations & Washing Steps Check_Signal->Sol_Signal Yes Review_Protocol Review Entire Protocol & Instrument Settings Check_Signal->Review_Protocol No Sol_Replicates->Review_Protocol Sol_Controls->Review_Protocol Sol_Signal->Review_Protocol

Caption: A logical flow for troubleshooting inconsistent bioactivity assay results.

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

References

Validation & Comparative

Nostopeptin B and Nostopeptin A: A Comparative Analysis of Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison of the inhibitory activities of Nostopeptin B and Nostopeptin A, two cyclic depsipeptides isolated from the cyanobacterium Nostoc minutum. This guide provides a detailed analysis of their potency against key serine proteases, supported by experimental data, detailed methodologies, and a visualization of their mechanism of action.

Nostopeptin A and B are recognized for their potent inhibitory effects on elastase and chymotrypsin (B1334515).[1] Notably, they have been reported to be inactive against papain, trypsin, thrombin, and plasmin, highlighting their selectivity.[1] The structural difference between the two lies in their side chains, which influences their inhibitory potency.

Quantitative Comparison of Inhibitory Activity

The inhibitory activities of Nostopeptin A and this compound against elastase and chymotrypsin have been quantified, with the half-maximal inhibitory concentrations (IC50) presented below. The data reveals that while both are potent inhibitors, Nostopeptin A demonstrates stronger inhibition of elastase, whereas their activity against chymotrypsin is comparable.

CompoundTarget EnzymeIC50 (µg/mL)IC50 (µM)
Nostopeptin AElastase1.3~1.36
This compoundElastase11.0~11.8
Nostopeptin AChymotrypsin1.4~1.47
This compoundChymotrypsin1.6~1.72

Note: Molar concentrations are estimated based on the molecular weights of Nostopeptin A (C48H74N8O12, MW: 955.1 g/mol ) and this compound (C46H70N8O12, MW: 927.1 g/mol ).[1]

Experimental Protocols

The following methodologies are representative of the assays used to determine the inhibitory activities of Nostopeptin A and B.

Elastase Inhibition Assay

This assay quantifies the inhibition of porcine pancreatic elastase by measuring the hydrolysis of a chromogenic substrate.

Materials:

  • Porcine Pancreatic Elastase (PPE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S-AAA-pNA)

  • Tris-HCl Buffer (0.1 M, pH 8.0)

  • Nostopeptin A or this compound (inhibitor)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the elastase substrate (S-AAA-pNA) in the Tris-HCl buffer.

  • Prepare serial dilutions of Nostopeptin A and this compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the inhibitor solution (or buffer for control), and the elastase solution.

  • Pre-incubate the plate at 25°C for a specified period (e.g., 10-15 minutes).

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the absorbance at 410 nm and continue to monitor the change in absorbance over time.

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Chymotrypsin Inhibition Assay

This assay measures the inhibition of bovine pancreatic α-chymotrypsin through the hydrolysis of a specific substrate.

Materials:

  • Bovine Pancreatic α-Chymotrypsin

  • N-Benzoyl-L-tyrosine ethyl ester (BTEE) or other suitable chromogenic substrate

  • Tris-HCl Buffer (e.g., 80 mM, pH 7.8) containing CaCl2 (e.g., 100 mM)

  • Nostopeptin A or this compound (inhibitor)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the chymotrypsin substrate (e.g., BTEE) in a suitable solvent (e.g., 50% methanol (B129727) in water).

  • Prepare serial dilutions of Nostopeptin A and this compound in the assay buffer.

  • In a 96-well plate or cuvettes, add the assay buffer, the inhibitor solution (or buffer for control), and the α-chymotrypsin solution.

  • Equilibrate the mixture to 25°C.

  • Initiate the reaction by adding the substrate solution.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 256 nm for BTEE) over time.

  • Determine the reaction rate from the initial linear portion of the curve.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Mechanism of Action: Serine Protease Inhibition

Nostopeptins, as cyclic depsipeptides, act as competitive inhibitors of serine proteases. They bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the catalytic activity. The following diagram illustrates this general mechanism.

G General Mechanism of Serine Protease Inhibition cluster_0 Enzyme Active Site cluster_1 Molecules cluster_2 Reaction States Enzyme Serine Protease (e.g., Elastase, Chymotrypsin) ActiveSite Active Site Binding Binding Substrate Natural Substrate Substrate->Binding Inhibitor Nostopeptin (A or B) (Competitive Inhibitor) Inhibitor->Binding Inhibition Inhibition (No Product Formation) Binding->Inhibition Inhibitor Bound Hydrolysis Hydrolysis (Product Formation) Binding->Hydrolysis Substrate Bound

Caption: Competitive inhibition of a serine protease by Nostopeptin.

References

A Comparative Guide to Cyanobacterial Elastase Inhibitors: Nostopeptin B and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Nostopeptin B with other prominent elastase inhibitors derived from cyanobacteria. The focus is on objective performance metrics, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of compounds for further research and development. Many cyanobacterial peptides, particularly those belonging to the cyanopeptolin family, are recognized for their potent inhibition of serine proteases like elastase.[1][2]

Introduction to Cyanobacterial Elastase Inhibitors

Elastase, a serine protease, is implicated in a variety of inflammatory diseases, including pulmonary emphysema and rheumatoid arthritis, making its inhibitors valuable therapeutic candidates.[3][4] Cyanobacteria have proven to be a rich source of potent and structurally diverse peptidic enzyme inhibitors.[2][4] These compounds, often cyclic depsipeptides, frequently contain the unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue, which is crucial for their inhibitory activity.[5][6] This guide centers on this compound, a cyclic depsipeptide from the cyanobacterium Nostoc minutum, and compares its efficacy against a range of other cyanobacterial metabolites.[3][7]

Performance Comparison of Elastase Inhibitors

The primary metric for comparing the potency of these inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of the elastase enzyme by 50%. The data below has been compiled from various studies to provide a comparative overview. Lower IC50 values indicate higher potency.

Data Summary: IC50 Values of Cyanobacterial Elastase Inhibitors

InhibitorSource OrganismTarget EnzymeIC50 (µM)
This compound Nostoc minutumPorcine Pancreatic Elastase (PPE)1.2 [7][8]
Nostopeptin ANostoc minutumPorcine Pancreatic Elastase (PPE)1.3[7][8]
Lyngbyastatin 4Lyngbya sp.Human Neutrophil Elastase (HNE)0.049[7]
Symplostatin 9Symploca sp.Human Neutrophil Elastase (HNE)0.028[7]
Symplostatin 10Symploca sp.Human Neutrophil Elastase (HNE)0.021[7]
Insulapeptolide DNostoc insulareHuman Leukocyte Elastase (HLE)0.08[8]
MolassamideDichothrix utahensisHuman Neutrophil Elastase (HNE)0.11[9]
Kempopeptin ALyngbya sp.Porcine Pancreatic Elastase (PPE)0.3[7]
Microviridin GNostoc minutumPorcine Pancreatic Elastase (PPE)1.0[7]
Oscillapeptin GOscillatoria agardhiiPorcine Pancreatic Elastase (PPE)1.0[8]
Bouillomide ALyngbya bouilloniiPorcine Pancreatic Elastase (PPE)1.9[7]
OscillapeptinOscillatoria agardhiiPorcine Pancreatic Elastase (PPE)2.5[7]
Microviridin BMicrocystis aeruginosaPorcine Pancreatic Elastase (PPE)2.6[7][8]
Micropeptin HH992Microcystis aeruginosaPorcine Pancreatic Elastase (PPE)16.9[8]
Micropeptin HH978Microcystis aeruginosaPorcine Pancreatic Elastase (PPE)17.6[8]
Sivelestat (Control)SyntheticHuman Neutrophil Elastase (HNE)0.06[9]

Note: The specific type of elastase (e.g., from porcine pancreas, PPE; or human neutrophil, HNE) can influence IC50 values. Direct comparison is most accurate for inhibitors tested against the same enzyme.

Mechanism of Action and Signaling

The primary mechanism of action for these cyanobacterial peptides is the direct competitive inhibition of the elastase enzyme. The inhibitor molecule, particularly the Ahp residue, binds to the active site of the elastase, preventing the natural substrate from binding and being cleaved. This blocks the downstream cascade of tissue damage and inflammation mediated by uncontrolled elastase activity.

Elastase Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Pathway Elastase Elastase (Active Enzyme) Products Cleaved Peptides (Products) Elastase->Products Cleavage Substrate Elastin (Substrate) Substrate->Elastase Binds to Active Site Inhibitor This compound (Inhibitor) Blocked Inactive Complex Inhibitor->Blocked Binding No_Products No Products Formed Blocked->No_Products Prevents Cleavage Elastase_I Elastase (Active Enzyme) Elastase_I->Blocked

Caption: Mechanism of competitive elastase inhibition by cyanobacterial peptides.

Experimental Protocols

In Vitro Elastase Inhibition Assay (Colorimetric)

This protocol is a generalized method based on common practices for determining elastase inhibitory activity using a chromogenic substrate.

1. Principle: The assay measures the ability of a test compound to inhibit the cleavage of a synthetic substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA), by elastase. When cleaved, the substrate releases p-nitroaniline, a yellow-colored compound that can be quantified by measuring its absorbance at approximately 410 nm.[10] The reduction in p-nitroaniline production in the presence of the inhibitor is proportional to its inhibitory activity.

2. Reagents and Materials:

  • Porcine Pancreatic Elastase (PPE) or Human Neutrophil Elastase (HNE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) substrate

  • Tris-HCl buffer (e.g., 0.1 M or 0.2 M, pH 8.0)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Oleanolic acid or Sivelestat)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the elastase enzyme in cold Tris-HCl buffer.

    • Prepare a stock solution of the SANA substrate in the same buffer.

    • Prepare serial dilutions of the test inhibitor and the positive control.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Sample Wells: A specific volume of Tris-HCl buffer, followed by the test inhibitor solution.

    • Control Wells: Tris-HCl buffer and the inhibitor solvent (e.g., DMSO) without the inhibitor.

    • Blank Wells: Tris-HCl buffer, inhibitor solvent, and no enzyme (to correct for background absorbance).

  • Pre-incubation: Add the elastase solution to all wells except the blanks. Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).[10][11]

  • Initiate Reaction: Add the SANA substrate solution to all wells to start the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).[10] Measure the absorbance of each well at 410 nm using a microplate reader.[10][12]

  • Calculation: The percentage of elastase inhibition is calculated using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] * 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow cluster_workflow Elastase Inhibition Assay Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) plate 2. Plate Setup Add Buffer, Inhibitor/Control to wells prep->plate enzyme_add 3. Add Elastase Enzyme (to all wells except blank) plate->enzyme_add pre_incubate 4. Pre-incubate (e.g., 10 min at 25°C) enzyme_add->pre_incubate substrate_add 5. Initiate Reaction Add SANA Substrate pre_incubate->substrate_add incubate_read 6. Incubate & Read (e.g., 30 min at 25°C) Measure Absorbance at 410 nm substrate_add->incubate_read calculate 7. Calculate % Inhibition & Determine IC50 incubate_read->calculate

Caption: A typical workflow for a colorimetric elastase inhibition assay.

Conclusion

This compound, with an IC50 of 1.2 µM, is a potent inhibitor of elastase.[7][8] However, the broader family of cyanobacterial peptides offers compounds with significantly greater potency. For instance, symplostatins and lyngbyastatins exhibit inhibitory activity in the low nanomolar range, making them some of the most powerful small molecule elastase inhibitors discovered.[6][9] The choice of inhibitor for further study will depend on the specific research goals, considering factors such as potency (IC50), selectivity against other proteases, and potential for chemical synthesis or modification. This guide provides the foundational data and methodologies to support such evaluations.

References

Structure-Activity Relationship (SAR) Studies of Nostopeptin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Nostopeptin B, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum. As a potent inhibitor of serine proteases, particularly elastase and chymotrypsin (B1334515), this compound presents a promising scaffold for the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows to facilitate further research and drug discovery efforts.

Comparative Biological Activity of this compound and Related Cyanopeptolins

This compound's inhibitory activity is primarily attributed to its unique cyclic structure containing the 3-amino-6-hydroxy-2-piperidone (Ahp) residue. The SAR of this compound and its analogs is a key area of investigation for optimizing their potency and selectivity. The following table summarizes the inhibitory concentrations (IC50) of this compound and its close analog, Nostopeptin A, against their primary targets, elastase and chymotrypsin. For a broader context, data for other relevant cyanopeptolins are also included.

CompoundTarget EnzymeIC50 (µg/mL)IC50 (µM)Source
This compound Elastase11.0~12.0[1]
Chymotrypsin1.6~1.7[1]
Nostopeptin A Elastase1.3~1.4[1]
Chymotrypsin1.4~1.5[1]
Insulapeptolide A Human Leukocyte Elastase-0.1[2]
Insulapeptolide D Human Leukocyte Elastase-0.08[2]
Micropeptin 982 (l-allo-Thr) Human Neutrophil Elastase-0.12 ± 0.002[3]
Micropeptin 996 Human Neutrophil Elastase-0.83 ± 0.02[3]

Key Observations from SAR Studies:

  • Side Chain Modification: The difference between Nostopeptin A and B lies in the N-terminal fatty acid side chain, with Nostopeptin A possessing a butanoic acid moiety and this compound an acetic acid group. The longer fatty acid chain in Nostopeptin A appears to contribute to its enhanced inhibitory activity against both elastase and chymotrypsin.[1]

  • Amino Acid at Position 2: In the broader class of cyanopeptolins, the amino acid adjacent to the Ahp residue (position 2) is a critical determinant of enzyme specificity. A basic amino acid like arginine at this position confers potent trypsin inhibition, while a hydrophobic residue such as tyrosine or leucine (B10760876) leads to chymotrypsin and/or elastase inhibition.[4][5]

  • Role of the Ahp Moiety: The 3-amino-6-hydroxy-2-piperidone (Ahp) unit is a hallmark of cyanopeptolins and is essential for their protease inhibitory activity.[3][4]

  • Modifications at Other Positions: Alterations in other amino acid residues within the cyclic structure can also influence potency. For instance, the presence of l-allo-threonine (B1666885) in micropeptin 982 resulted in significantly higher potency against human neutrophil elastase compared to other micropeptins.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are the standard protocols for the key enzyme inhibition assays cited in this guide.

Elastase Inhibition Assay

Principle: This assay spectrophotometrically measures the inhibition of porcine pancreatic elastase activity. The enzyme hydrolyzes the substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide, releasing p-nitroaniline, which can be quantified by measuring its absorbance at 410 nm.

Materials:

  • Porcine Pancreatic Elastase

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Substrate)

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

  • In a 96-well plate, add 10 µL of the test compound solution to each well. For the control, add 10 µL of DMSO.

  • Add 130 µL of 0.2 M Tris-HCl buffer (pH 8.0) to each well.

  • Add 50 µL of a 0.8 mM solution of the substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide, in the Tris-HCl buffer to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of elastase solution (0.0375 units/mL) to each well.

  • Incubate the plate at 25°C for 30 minutes.

  • Measure the absorbance at 410 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.

Chymotrypsin Inhibition Assay

Principle: This assay is based on the inhibition of α-chymotrypsin-catalyzed hydrolysis of a specific chromogenic substrate, such as N-Suc-Gly-Gly-Phe-p-nitroanilide. The release of p-nitroaniline is monitored spectrophotometrically at 405-410 nm.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Suc-Gly-Gly-Phe-p-nitroanilide (Substrate)

  • Tris-HCl buffer (50 mM, pH 7.5, containing 100 mM NaCl and 1 mM CaCl2)

  • DMSO for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the test compound at various concentrations. For the control, use DMSO.

  • Add the α-chymotrypsin solution (final concentration typically 0.1 mg/mL in buffer) to each well.

  • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding the substrate solution (final concentration typically 2 mM in buffer).

  • Continuously monitor the increase in absorbance at 405-410 nm over time using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

  • Calculate the IC50 value from the dose-response curve.

Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate the general workflow for evaluating protease inhibitors and a conceptual representation of this compound's mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound & Analogs) Incubation Incubation (Enzyme + Inhibitor) Compound_Prep->Incubation Enzyme_Prep Enzyme Solution (Elastase/Chymotrypsin) Enzyme_Prep->Incubation Substrate_Prep Substrate Solution Reaction Reaction Initiation (+ Substrate) Substrate_Prep->Reaction Incubation->Reaction Measurement Spectrophotometric Measurement (Absorbance) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: General experimental workflow for protease inhibitor screening.

mechanism_of_action Protease Serine Protease (e.g., Elastase) Products Cleavage Products Protease->Products hydrolyzes InactiveComplex Inactive Protease- This compound Complex Protease->InactiveComplex Substrate Substrate Substrate->Protease NostopeptinB This compound NostopeptinB->Protease binds to active site InactiveComplex->InactiveComplex No reaction

Caption: Conceptual diagram of competitive inhibition of a serine protease by this compound.

References

Nostopeptin B: A Potent Elastase Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the elastase inhibitory activity of Nostopeptin B, featuring a comparative analysis with other inhibitors and detailed experimental protocols.

This compound, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, has been identified as a potent inhibitor of elastase, a serine protease implicated in a variety of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and rheumatoid arthritis.[1][2] This guide provides a detailed comparison of this compound's inhibitory activity against elastase with that of other natural and synthetic inhibitors, supported by experimental data. It also outlines the methodologies for determining the half-maximal inhibitory concentration (IC50) of elastase inhibitors, offering a valuable resource for researchers and professionals in drug development.

Comparative Analysis of Elastase Inhibitors

This compound exhibits significant inhibitory potency against elastase with a reported IC50 value of 1.2 µM.[3] To contextualize its efficacy, the following table provides a comparative summary of the IC50 values of this compound and other selected elastase inhibitors.

InhibitorTypeSource/OrganismIC50 Value (µM)
This compound Cyclic DepsipeptideNostoc minutum1.2 [3]
Nostopeptin ACyclic DepsipeptideNostoc minutum1.3[3]
Insulapeptolide DCyclic DepsipeptideNostoc insulare0.08[3]
Microviridin GMicroviridinNostoc minutum1.0[3]
Bouillomide ADepsipeptideLyngbya bouillonii1.9[3]
Kempopeptin ACyclodepsipeptideLyngbya spp.0.3[3]
Lyngbyastatin 7DepsipeptideNot Specified0.003 (PPE), 0.0023 (HNE)[3]
Sivelestat (ONO-5046)Synthetic-0.044
Alvelestat (AZD9668)Synthetic-0.012
BAY-85-8501Synthetic-0.000065

PPE: Porcine Pancreatic Elastase, HNE: Human Neutrophil Elastase

Experimental Protocol: Determination of Elastase IC50

The following is a generalized protocol for determining the IC50 value of an elastase inhibitor, based on common spectrophotometric methods.

Objective: To measure the concentration of an inhibitor required to reduce the activity of elastase by 50%.

Materials:

  • Porcine Pancreatic Elastase (PPE) or Human Neutrophil Elastase (HNE)

  • Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) or MeOSuc-Ala-Ala-Pro-Val-AMC (fluorogenic)[4]

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0[5]

  • Inhibitor (e.g., this compound)

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the elastase enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the elastase solution to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C or 37°C) for a specific duration.

  • Initiation of Reaction:

    • Add the substrate solution to each well to start the enzymatic reaction.

  • Measurement:

    • For a chromogenic substrate like SANA, measure the increase in absorbance at 410 nm over time.[5]

    • For a fluorogenic substrate, measure the increase in fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental_Workflow_for_IC50_Determination cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_enzyme Prepare Elastase Solution add_enzyme Add Elastase to Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor pre_incubate Pre-incubate add_enzyme->pre_incubate add_inhibitor->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate measure Measure Absorbance/Fluorescence add_substrate->measure calculate_velocity Calculate Initial Velocity measure->calculate_velocity plot_curve Plot Dose-Response Curve calculate_velocity->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 value of an elastase inhibitor.

Mechanism of Action and Signaling Pathways

While the precise signaling pathways modulated by this compound's inhibition of elastase are a subject of ongoing research, the general mechanism of elastase inhibitors involves blocking the active site of the enzyme. This prevents the degradation of elastin (B1584352) and other extracellular matrix proteins, thereby mitigating the inflammatory cascade and tissue damage associated with excessive elastase activity.

Elastase_Inhibition_Pathway cluster_inflammation Inflammatory Stimuli cluster_cells Cellular Response cluster_degradation Tissue Degradation cluster_inhibition Inhibitory Action Inflammatory_Stimuli e.g., Pathogens, Injury Neutrophils Neutrophils Inflammatory_Stimuli->Neutrophils Elastase_Release Elastase Release Neutrophils->Elastase_Release Elastin Elastin Elastase_Release->Elastin degrades ECM_Degradation ECM Degradation Elastin->ECM_Degradation Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage Nostopeptin_B This compound Inhibition Inhibition Nostopeptin_B->Inhibition Inhibition->Elastase_Release

Caption: Simplified pathway of elastase-mediated tissue damage and its inhibition by this compound.

References

Potent Chymotrypsin Inhibition by Nostopeptin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the inhibitory effects of Nostopeptin B on chymotrypsin (B1334515), benchmarked against other known inhibitors.

This guide provides a comprehensive comparison of the inhibitory potency of this compound against the serine protease chymotrypsin. The data presented herein is curated from peer-reviewed scientific literature to facilitate objective evaluation and inform future research and development endeavors.

Quantitative Comparison of Chymotrypsin Inhibitors

This compound, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, demonstrates significant inhibitory activity against chymotrypsin.[1] To provide a clear perspective on its efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected peptide and small molecule inhibitors of chymotrypsin.

InhibitorTypeIC50 (µM)Source
This compound Cyclic Depsipeptide1.73 [1]
Nostopeptin ACyclic Depsipeptide1.4[1]
Cyanopeptolin (CPs-Tyr²)Cyclic Depsipeptide0.26[2][3]
Cyanopeptolin (CPs-Arg²)Cyclic Depsipeptide3.1 - 3.8[2][3]
Symplocamide ACyclic Depsipeptide0.38[4]

Note: The IC50 value for this compound was converted from 1.6 µg/mL using its molecular weight of 927.11 g/mol .

Experimental Protocol: Chymotrypsin Inhibition Assay

The determination of the IC50 value for chymotrypsin inhibitors is typically performed using a spectrophotometric enzyme activity assay. The following is a generalized protocol based on established methodologies.[5][6][7]

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as substrate

  • Tris-HCl buffer (e.g., 80 mM, pH 7.8)

  • Calcium Chloride (CaCl₂) solution (e.g., 0.1 M)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 256 nm

Procedure:

  • Preparation of Reagents: All solutions are prepared using ultrapure water and high-purity reagents. The buffer is adjusted to the optimal pH for chymotrypsin activity.

  • Enzyme and Inhibitor Pre-incubation: A solution of α-chymotrypsin is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, BTEE.

  • Measurement of Activity: The hydrolysis of BTEE by chymotrypsin results in an increase in absorbance at 256 nm. This change in absorbance is monitored over time using a spectrophotometer.

  • Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the rate of reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Workflow

The following diagram illustrates the general workflow of a chymotrypsin inhibition assay.

Chymotrypsin_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate) Preincubation Pre-incubate Enzyme and Inhibitor Enzyme Prepare Enzyme Solution (α-Chymotrypsin) Enzyme->Preincubation Inhibitor Prepare Inhibitor Solutions (e.g., this compound) Inhibitor->Preincubation Reaction Initiate Reaction with Substrate (BTEE) Preincubation->Reaction Add Substrate Measurement Measure Absorbance at 256 nm Reaction->Measurement Monitor Absorbance Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Determine % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Calculate IC50 Value Inhibition_Calc->IC50_Calc

Caption: Workflow of a typical chymotrypsin enzyme inhibition assay.

References

A Comparative Analysis of Nostopeptin B and Synthetic Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Nostopeptin B, a naturally occurring cyclic depsipeptide, with commonly used synthetic protease inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate protease inhibitors for their experimental needs. This document summarizes quantitative efficacy data, details experimental methodologies, and illustrates the mechanisms of action.

Introduction to Protease Inhibitors

Proteases are a class of enzymes crucial to numerous physiological and pathological processes. Their activity is tightly regulated, and dysregulation can lead to various diseases. Protease inhibitors, therefore, represent a significant area of research for therapeutic development and as tools in biochemical research. This guide focuses on the comparative efficacy of this compound, a natural product, against three widely used synthetic protease inhibitors: 4-(2-aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF), Phenylmethylsulfonyl fluoride (PMSF), and Ulinastatin.

This compound is a cyclic depsipeptide originally isolated from the cyanobacterium Nostoc minutum. It is recognized as a potent inhibitor of serine proteases, particularly elastase and chymotrypsin (B1334515).[1][2] Its complex structure, containing the unusual amino acid 3-amino-6-hydroxy-2-piperidone (Ahp), contributes to its inhibitory activity.[1]

Synthetic Protease Inhibitors included in this comparison are:

  • AEBSF: A water-soluble, irreversible inhibitor of serine proteases such as trypsin, chymotrypsin, plasmin, and thrombin.[3][4][5] It is known for its lower toxicity and greater stability in aqueous solutions compared to PMSF.[5]

  • PMSF: A widely used, non-specific, and irreversible inhibitor of serine proteases.[6][7] It acts by covalently modifying the active site serine residue.[6][8] However, it has limited solubility in aqueous solutions and a short half-life.[9]

  • Ulinastatin: A glycoprotein (B1211001) isolated from human urine that acts as a broad-spectrum serine protease inhibitor, targeting enzymes like trypsin, chymotrypsin, and elastase.[10][11][12] It is used clinically in some countries for conditions such as pancreatitis and septic shock.[11][12]

Comparative Efficacy

The following table summarizes the available quantitative data on the inhibitory efficacy of this compound and the selected synthetic protease inhibitors against elastase and chymotrypsin. It is important to note that the IC50 values presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

InhibitorTarget EnzymeIC50 (µM)Source
This compound Elastase1.2[13]
Chymotrypsin1.6 µg/mL[1]
AEBSF ChymotrypsinVaries[3][4]
PMSF ChymotrypsinHalf-life of 2.8s at 1mM[14]
Ulinastatin ElastaseInhibition at 100 U/mL[15]
ChymotrypsinInhibition at 100 U/mL[15]

Note: The efficacy of AEBSF and Ulinastatin is often reported in terms of effective concentrations or percentage inhibition under specific assay conditions rather than precise IC50 values in all literature. For PMSF, the rate of inhibition is often highlighted.

Mechanism of Action

The inhibitory mechanisms of this compound and the synthetic inhibitors differ significantly. This compound, as a peptide-based natural product, is believed to act as a competitive inhibitor, binding to the active site of the protease. In contrast, AEBSF and PMSF are irreversible inhibitors that covalently modify the active site serine residue. Ulinastatin, being a larger glycoprotein, acts as a competitive inhibitor.

Inhibition_Mechanisms cluster_nostopeptin This compound (Competitive Inhibition) cluster_synthetic Synthetic Inhibitors (Irreversible Inhibition) cluster_ulinastatin Ulinastatin (Competitive Inhibition) Nostopeptin_B This compound Protease_Active_Site_N Protease Active Site Nostopeptin_B->Protease_Active_Site_N Binds reversibly Synthetic_Inhibitor AEBSF / PMSF Protease_Active_Site_S Protease Active Site (Serine Residue) Synthetic_Inhibitor->Protease_Active_Site_S Forms covalent bond Ulinastatin Ulinastatin Protease_Active_Site_U Protease Active Site Ulinastatin->Protease_Active_Site_U Binds reversibly

Caption: Mechanisms of protease inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Elastase Inhibition Assay

This protocol is based on the spectrophotometric measurement of the release of p-nitroaniline from a synthetic substrate.

Materials:

  • Porcine pancreatic elastase

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (substrate)

  • Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

  • Inhibitor stock solutions (this compound, AEBSF, PMSF, Ulinastatin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the inhibitor solution to each well.

  • Add the elastase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the absorbance at 410 nm at regular intervals for a set period (e.g., 10-20 minutes).

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Elastase_Assay_Workflow start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_elastase Add Elastase Solution add_inhibitor->add_elastase incubate Incubate add_elastase->incubate add_substrate Add Substrate incubate->add_substrate measure Measure Absorbance (410 nm) add_substrate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Workflow for the elastase inhibition assay.

Chymotrypsin Inhibition Assay

This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate.

Materials:

  • Bovine pancreatic α-chymotrypsin

  • N-Benzoyl-L-tyrosine ethyl ester (BTEE) or other suitable substrate

  • Tris-HCl buffer (e.g., 80 mM, pH 7.8) containing CaCl2

  • Inhibitor stock solutions

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a suitable reaction vessel (e.g., cuvette or microplate well), add the assay buffer and the inhibitor solution.

  • Add the chymotrypsin solution and pre-incubate for a defined period at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate solution.

  • Monitor the change in absorbance at the appropriate wavelength (e.g., 256 nm for BTEE) over time.

  • Determine the initial reaction velocity from the linear phase of the reaction.

  • Calculate the percentage of inhibition and the IC50 value for each inhibitor.

Chymotrypsin_Assay_Workflow start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_buffer_inhibitor Add Buffer and Inhibitor prep_inhibitor->add_buffer_inhibitor add_chymotrypsin Add Chymotrypsin add_buffer_inhibitor->add_chymotrypsin pre_incubate Pre-incubate add_chymotrypsin->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate measure_absorbance Measure Absorbance add_substrate->measure_absorbance calculate_results Calculate % Inhibition and IC50 measure_absorbance->calculate_results end End calculate_results->end

Caption: Workflow for the chymotrypsin inhibition assay.

Conclusion

This compound demonstrates potent inhibitory activity against elastase and chymotrypsin, with IC50 values in the low micromolar range. Its efficacy is comparable to that of some synthetic inhibitors. However, the choice of inhibitor will ultimately depend on the specific requirements of the experiment, including the target protease, the need for reversible or irreversible inhibition, and considerations of solubility, stability, and toxicity. While synthetic inhibitors like AEBSF and PMSF offer broad-spectrum, irreversible inhibition, this compound provides a naturally derived alternative with a more specific inhibitory profile. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive assessment of their relative potencies.

References

A Comparative Analysis of Ahp-Containing Cyclic Depsipeptides: Potent Serine Protease Inhibitors with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Ahp-containing cyclic depsipeptides, a prominent class of natural products with significant therapeutic promise. This document details their performance as serine protease inhibitors, presents supporting experimental data, and outlines methodologies for their synthesis and evaluation.

Ahp-containing cyclic depsipeptides are a diverse family of natural products, primarily isolated from cyanobacteria, characterized by the presence of a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue.[1][2] This structural feature is crucial for their potent inhibitory activity against a range of serine proteases, making them attractive candidates for the development of novel therapeutics for various diseases, including cancer and inflammatory disorders.[3][4] This guide offers a comparative overview of prominent members of this class, such as cyanopeptolins and micropeptins, focusing on their biological activity, synthesis, and mechanism of action.

Performance Comparison: Inhibitory Activity of Ahp-Containing Cyclic Depsipeptides

The inhibitory potency of Ahp-containing cyclic depsipeptides is typically quantified by their half-maximal inhibitory concentration (IC50) against specific serine proteases. The data presented below showcases the activity of representative compounds against common serine proteases like chymotrypsin (B1334515), trypsin, and elastase, as well as their cytotoxic effects on cancer cell lines.

Serine Protease Inhibition
CompoundTarget ProteaseIC50 (nM)Source Organism/MethodReference
Micropeptin EI-964Chymotrypsin1.2Not Specified[4]
Micropeptin EI-964Trypsin0.14Not Specified[4]
Cyanopeptolin 963AChymotrypsin900Microcystis PCC 7806[5]
Kempopeptin CTrypsin190Marine Cyanobacterium[6]
Kempopeptin CPlasmin360Marine Cyanobacterium[6]
Kempopeptin CMatriptase280Marine Cyanobacterium[6]
Arginine-containing Cyanopeptolins (CPs-Arg²)Trypsin240 - 260Nostoc edaphicum CCNP1411[7]
Tyrosine-containing Cyanopeptolins (CPs-Tyr²)Chymotrypsin260Nostoc edaphicum CCNP1411[7]
Cytotoxicity Against Cancer Cell Lines
CompoundCell LineIC50 (µM)Cancer TypeReference
Veraguamides A-GHT290.84 - 49Colon Cancer[1]
Veraguamides A-GHeLa0.54 - 49Cervical Cancer[1]

Experimental Protocols

Synthesis of Ahp-Containing Cyclic Depsipeptides

A common and effective method for the synthesis of Ahp-containing cyclic depsipeptides is a mixed solid-phase and solution-phase approach.[8] This strategy allows for the efficient assembly of the linear peptide backbone on a solid support, followed by cyclization in solution.

A representative protocol for the synthesis of a generic Ahp-containing cyclic depsipeptide:

  • Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent like dichloromethane (B109758) (DCM).

  • Attachment of the First Amino Acid: Attach the C-terminal Fmoc-protected amino acid to the resin.

  • Solid-Phase Peptide Synthesis (SPPS):

    • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine (B6355638) in dimethylformamide (DMF).

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA).

    • Repeat: Repeat the deprotection and coupling steps for each amino acid in the linear sequence, including the protected Ahp precursor.

  • Cleavage from Resin: Cleave the linear peptide from the resin using a mild acidic solution (e.g., trifluoroacetic acid in DCM).

  • Purification of Linear Peptide: Purify the crude linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Macrolactamization (Cyclization):

    • Dissolve the purified linear peptide in a suitable solvent (e.g., DMF) under high dilution conditions.

    • Add a cyclization reagent (e.g., HATU or DPPA) to promote the formation of the cyclic depsipeptide.

  • Final Purification: Purify the final cyclic depsipeptide by RP-HPLC.

Serine Protease Inhibition Assay

The inhibitory activity of Ahp-containing cyclic depsipeptides against serine proteases can be determined using a colorimetric or fluorometric assay.

A general protocol for a chymotrypsin inhibition assay:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (Ahp-containing cyclic depsipeptide) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of α-chymotrypsin in a suitable buffer (e.g., Tris-HCl, pH 7.8).

    • Prepare a solution of a chromogenic or fluorogenic substrate for chymotrypsin (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

  • Assay Procedure:

    • In a 96-well plate, add a defined amount of the chymotrypsin solution to each well.

    • Add varying concentrations of the test compound to the wells.

    • Incubate the enzyme and inhibitor mixture for a specific period at a controlled temperature (e.g., 15 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Data Acquisition:

    • Measure the absorbance or fluorescence at regular intervals using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[9][10]

Signaling Pathways and Mechanisms of Action

Ahp-containing cyclic depsipeptides exert their biological effects, particularly their anticancer activity, by modulating key cellular signaling pathways. A primary mechanism is the induction of apoptosis (programmed cell death) in cancer cells.[4] This process is often initiated through the intrinsic pathway, involving the activation of caspases.

Furthermore, there is evidence suggesting that these compounds can interfere with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in many cancers. By inhibiting this pathway, Ahp-containing cyclic depsipeptides can suppress pro-survival signals in cancer cells, thereby promoting apoptosis.

The diagram below illustrates the general workflow for evaluating the protease inhibitory activity of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_assay Protease Inhibition Assay cluster_analysis Data Analysis synthesis Synthesis of Ahp-containing Cyclic Depsipeptide purification Purification (RP-HPLC) synthesis->purification inhibitor_prep Prepare Test Compound (Serial Dilutions) purification->inhibitor_prep Purified Compound enzyme_prep Prepare Serine Protease (e.g., Chymotrypsin) incubation Incubate Enzyme with Inhibitor enzyme_prep->incubation inhibitor_prep->incubation substrate_add Add Chromogenic/ Fluorogenic Substrate incubation->substrate_add data_acq Measure Absorbance/ Fluorescence substrate_add->data_acq calc_inhibition Calculate % Inhibition data_acq->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for assessing protease inhibition.

The following diagram depicts a simplified model of how Ahp-containing cyclic depsipeptides may induce apoptosis by inhibiting serine proteases and potentially modulating the NF-κB signaling pathway.

signaling_pathway Ahp_peptide Ahp-containing Cyclic Depsipeptide Serine_Protease Serine Protease Ahp_peptide->Serine_Protease Inhibits NFkB_Pathway NF-κB Signaling Pathway Ahp_peptide->NFkB_Pathway Potentially Inhibits Cell_Survival_Proteins Pro-survival Proteins Serine_Protease->Cell_Survival_Proteins Activates/Cleaves Caspase_Activation Caspase Activation Serine_Protease->Caspase_Activation Inhibits Apoptosis_Induction Induction of Apoptosis Cell_Survival_Proteins->Apoptosis_Induction Inhibits Pro_inflammatory_Genes Pro-inflammatory & Anti-apoptotic Genes NFkB_Pathway->Pro_inflammatory_Genes Activates Transcription Pro_inflammatory_Genes->Apoptosis_Induction Inhibits Caspase_Activation->Apoptosis_Induction

Caption: Potential mechanism of action for Ahp-peptides.

References

Nostopeptin B Demonstrates High Selectivity for Elastase Over Trypsin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Nostopeptin B, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, exhibits potent and selective inhibition of elastase, with negligible activity against trypsin, according to published research. This high degree of selectivity positions this compound as a valuable tool for researchers in drug discovery and development, particularly for applications targeting elastase-mediated pathologies such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and other inflammatory conditions.

This compound's inhibitory activity has been quantified, revealing a half-maximal inhibitory concentration (IC50) of 11.0 µg/mL against elastase. In stark contrast, the compound showed no inhibitory effect on trypsin, even at concentrations up to 100 µg/mL, highlighting its remarkable specificity.[1][2] This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects that could arise from the inhibition of other essential proteases like trypsin.

The selective nature of this compound is attributed to its unique chemical structure.[1] The class of compounds to which this compound belongs, cyanopeptolins, are known for their serine protease inhibitory activity. The specificity of these peptides is often determined by the amino acid residue adjacent to the 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, which interacts with the enzyme's specificity pocket.[3]

Comparative Inhibitory Activity

The following table summarizes the quantitative data on the inhibitory potency of this compound against elastase and trypsin.

CompoundTarget EnzymeIC50Reference
This compoundElastase11.0 µg/mL[1][2]
This compoundTrypsin> 100 µg/mL (inactive)[1][4]

Experimental Protocols

The determination of the inhibitory activity of this compound against elastase and trypsin involves well-established enzymatic assays. Below are detailed methodologies representative of those used to assess the inhibitory potential of such compounds.

Elastase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of elastase, typically by measuring the cleavage of a specific substrate.

Materials:

  • Porcine pancreatic elastase

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA), substrate

  • Tris-HCl buffer (pH 8.0)

  • This compound (test compound)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add the Tris-HCl buffer, followed by the this compound solution at various concentrations.

  • Add the elastase solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the SANA substrate solution to each well.

  • Measure the absorbance at 410 nm at regular intervals using a microplate reader to monitor the release of p-nitroaniline, the product of substrate cleavage.[5][6]

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the rate of an uninhibited control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Trypsin Inhibition Assay

This assay is designed to measure the extent to which a compound inhibits the enzymatic activity of trypsin.

Materials:

  • Bovine pancreatic trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), substrate

  • Tris-HCl buffer (pH 8.2) containing CaCl2

  • This compound (test compound)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound.

  • In a 96-well microplate, add the Tris-HCl buffer and the this compound solution at various concentrations.

  • Add the trypsin solution to each well and incubate to allow for inhibitor-enzyme interaction.[7]

  • Start the reaction by adding the L-BAPNA substrate solution.[7]

  • Monitor the increase in absorbance at 410 nm over time, which corresponds to the formation of p-nitroaniline.

  • Calculate the reaction rates and the percentage of inhibition as described for the elastase assay.

  • Determine the IC50 value from the dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the selectivity of an inhibitor like this compound for elastase over trypsin.

G cluster_0 Preparation cluster_1 Enzyme Inhibition Assays cluster_2 Data Acquisition cluster_3 Data Analysis cluster_4 Conclusion A Prepare Stock Solutions (this compound, Enzymes, Substrates) B Elastase Assay (Incubate Elastase with this compound, Add Substrate) A->B C Trypsin Assay (Incubate Trypsin with this compound, Add Substrate) A->C D Measure Absorbance Change (Spectrophotometer) B->D C->D E Calculate % Inhibition D->E F Determine IC50 Values E->F G Assess Selectivity (Compare IC50 values for Elastase and Trypsin) F->G

Workflow for assessing the selectivity of this compound.

The pronounced selectivity of this compound for elastase over trypsin underscores its potential as a lead compound for the development of targeted therapies. Further research into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic promise.

References

A Comparative Guide to Nostopeptin B and Other Natural Peptidic Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nostopeptin B with other prominent natural peptidic protease inhibitors. The following sections detail their inhibitory activities, target specificities, and the experimental protocols used for their evaluation, supported by quantitative data and visual diagrams of relevant biological and experimental pathways.

Introduction to Peptidic Protease Inhibitors

Natural peptidic protease inhibitors are a diverse group of molecules produced by various organisms, including bacteria, fungi, and plants, that regulate the activity of proteases.[1][2] Among these, cyanobacteria are a particularly rich source of structurally unique and biologically active peptides.[3][4] These compounds, such as this compound, are of significant interest to the scientific community for their potential as therapeutic agents in diseases where proteases are dysregulated, including inflammation and cancer.[5][6] This guide focuses on comparing this compound, a cyclic depsipeptide from the cyanobacterium Nostoc minutum, with other cyanobacterial inhibitors like cyanopeptolins, micropeptins, and aeruginosins.[3][7]

Comparative Inhibitory Activity

The inhibitory potency of this compound and its counterparts is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The data presented below has been compiled from various experimental studies.

Inhibitor ClassSpecific Compound(s)Source OrganismTarget ProteaseIC50 Value
Nostopeptin This compoundNostoc minutumElastase11.0 µg/mL
Chymotrypsin (B1334515)1.6 µg/mL
Cyanopeptolin Cyanopeptolin 954Microcystis aeruginosaChymotrypsin45 nM
Arginine-containing CPsNostoc edaphicumTrypsin0.24–0.26 µM
Tyrosine-containing CPsNostoc edaphicumChymotrypsin0.26 µM
Micropeptin Micropeptin T-20Not SpecifiedChymotrypsin2.5 nM
Micropeptin TR1058Microcystis sp.Chymotrypsin6.78 µM
Aeruginosin Aeruginosin 98ANot SpecifiedTrypsin0.4 nM
Thrombin0.03 nM
Plasmin0.02 nM
Suomilide (Aeruginosin)Nodularia sphaerocarpaHuman Trypsin-24.7 nM
Human Trypsin-311.5 nM
Microviridin Microviridin JNot SpecifiedChymotrypsin100 nM
Insulapeptolide Insulapeptolide DNostoc insulareHuman Leukocyte Elastase0.08 µM

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Key Structural and Functional Differences

This compound is a cyclic depsipeptide containing the unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue, which is a common feature in many cyanobacterial protease inhibitors like cyanopeptolins and micropeptins.[3][4] Nostopeptins potently inhibit elastase and chymotrypsin but are inactive against trypsin, thrombin, and plasmin.[3][8]

In contrast, the specificity of cyanopeptolins is highly dependent on the amino acid adjacent to the Ahp residue.[9][10] Variants containing arginine are potent trypsin inhibitors, while those with tyrosine selectively inhibit chymotrypsin.[10] Micropeptins also exhibit variable activity, with some showing potent chymotrypsin inhibition.[11][12]

Aeruginosins are linear peptides, distinguishing them structurally from the cyclic nostopeptins and cyanopeptolins.[13] They are particularly potent inhibitors of trypsin-type serine proteases, with some variants showing nanomolar to sub-nanomolar IC50 values against trypsin and thrombin.[12][14] Microviridins are unique tricyclic peptides that show strong inhibition against elastase and chymotrypsin.[11] Insulapeptolides , structurally similar to nostopeptins, are highly potent and selective inhibitors of human leukocyte elastase.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the inhibitory activity of these peptides.

Protocol 1: Elastase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of elastase, often using a chromogenic substrate.

Reagents and Materials:

  • Porcine Pancreatic Elastase (PPE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA), the substrate

  • 0.2 M Tris-HCl buffer (pH 8.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Oleanolic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Prepare a 0.8 mM solution of the substrate SANA in the Tris-HCl buffer.

  • Add 130 µL of the buffer to the wells of a 96-well microplate.

  • Add 10 µL of the test compound at various concentrations to the respective wells. Include wells for a vehicle control (solvent only) and a positive control.

  • Pre-incubate the microplate for 10 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of elastase stock solution (final concentration of 0.0375 units/mL) to each well.

  • Incubate the plate at 25°C for 30 minutes.

  • Measure the absorbance at 410 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released by substrate hydrolysis.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(OD_control - OD_sample) / OD_control] * 100 where OD_control is the optical density of the vehicle control and OD_sample is the optical density of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Chymotrypsin Inhibition Assay

This method determines the inhibitory effect of a compound on chymotrypsin activity using a specific substrate.

Reagents and Materials:

  • α-Chymotrypsin

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), the substrate

  • 80 mM Trizma-base buffer (pH 7.8 at 25°C)

  • Methanol (B129727)

  • Test compound

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of measuring absorbance at 256 nm

Procedure:

  • Prepare a working solution of α-chymotrypsin in cold 1 mM HCl.

  • Prepare the BTEE substrate solution (e.g., 1.18 mM) in a mixture of methanol and water.

  • In a 96-well plate or cuvette, combine the Trizma buffer and the BTEE substrate solution.

  • Add the test compound at various concentrations to the reaction mixture. Include a control without the inhibitor.

  • Equilibrate the reaction mixture to 25°C for approximately 5 minutes.

  • Initiate the reaction by adding the α-chymotrypsin solution.

  • Immediately monitor the increase in absorbance at 256 nm for about 5 minutes. The rate of increase is proportional to enzyme activity.

  • Calculate the rate of reaction (ΔA256/minute) from the linear portion of the curve for both the control and the inhibited reactions.

  • Determine the percentage of inhibition and the IC50 value as described in the elastase assay protocol.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes.

Experimental Workflow for Inhibitor Screening

G cluster_0 Sample Preparation & Extraction cluster_1 Purification & Isolation cluster_2 Activity & Characterization a Cyanobacterial Culture b Biomass Harvesting a->b c Extraction with Solvent (e.g., Methanol) b->c d Crude Extract c->d e Fractionation (e.g., Flash Chromatography) d->e f HPLC Purification e->f g Pure Peptidic Inhibitor f->g h Protease Inhibition Assays (Elastase, Chymotrypsin, Trypsin) g->h j Structural Elucidation (NMR, Mass Spectrometry) g->j i IC50 Determination h->i

Caption: Workflow for the discovery and characterization of natural protease inhibitors.

Protease-Activated Receptor (PAR) Signaling Pathway

cluster_membrane Cell Membrane PAR Protease-Activated Receptor (PAR) Activation Receptor Activation (Tethered Ligand) PAR->Activation ExtracellularProtease Extracellular Serine Protease (e.g., Thrombin, Trypsin) Cleavage Proteolytic Cleavage ExtracellularProtease->Cleavage Inhibitor Peptidic Inhibitor (e.g., this compound) Inhibitor->ExtracellularProtease Block Inhibition Cleavage->PAR cleaves G_Protein G-Protein Coupling Activation->G_Protein Signaling Downstream Signaling Cascades (e.g., MAPK, Ca2+) G_Protein->Signaling Response Cellular Response (Inflammation, Proliferation) Signaling->Response Block->Cleavage

Caption: Inhibition of Protease-Activated Receptor (PAR) signaling by a peptidic inhibitor.

Conclusion

This compound is a potent inhibitor of elastase and chymotrypsin, representing a significant class of bioactive peptides from cyanobacteria. However, the broader family of natural peptidic inhibitors showcases a remarkable diversity in structure and target specificity. Cyanopeptolins and micropeptins can be highly selective for either trypsin or chymotrypsin, while aeruginosins are exceptionally potent trypsin and thrombin inhibitors. This diversity underscores the vast potential of natural products in drug discovery. The targeted inhibition of specific proteases is a crucial strategy in developing treatments for various diseases, and compounds like this compound and its analogues serve as excellent lead structures for further therapeutic development. The experimental protocols and data presented in this guide offer a foundational resource for researchers in the field to compare and evaluate the performance of these promising natural inhibitors.

References

Evaluating the Impact of Amino Acid Modifications on Nostopeptin B Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nostopeptin B's bioactivity, focusing on how amino acid modifications can influence its inhibitory effects on key proteases. Drawing from available experimental data on this compound and related cyanopeptolins, this document aims to inform rational drug design and future structure-activity relationship (SAR) studies.

Introduction to this compound

This compound is a cyclic depsipeptide originally isolated from the cyanobacterium Nostoc minutum. It belongs to the cyanopeptolin class of natural products, which are potent inhibitors of serine proteases. This compound has demonstrated significant inhibitory activity against elastase and chymotrypsin, making it a molecule of interest for therapeutic development in inflammatory diseases and other conditions where these proteases are implicated. The core structure of this compound features a cyclic hexapeptide with a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue, which is crucial for its bioactivity.

Comparative Inhibitory Activity

While comprehensive data on a systematic series of synthetic this compound analogs is limited in publicly available literature, we can infer the effects of amino acid modifications by comparing the activity of this compound with its natural analog, Nostopeptin A, and other closely related cyanopeptolins.

Nostopeptin A vs. This compound

The primary difference between Nostopeptin A and B lies in the fatty acid side chain attached to the glutamine residue. This modification influences the lipophilicity of the molecule, which can affect its interaction with the target enzymes.

CompoundStructureTarget EnzymeIC50 (µM)
Nostopeptin A Butyryl side chainElastase1.3[1]
Chymotrypsin1.4[2]
This compound Acetyl side chainElastase1.2[1]
Chymotrypsin1.6[2]

Data Interpretation: The subtle difference in the acyl side chain between Nostopeptin A (butyryl) and this compound (acetyl) does not significantly alter their inhibitory potency against elastase and chymotrypsin. This suggests that modifications at this position may be well-tolerated and could be exploited to improve pharmacokinetic properties without compromising activity.

Insights from Other Cyanopeptolins

The amino acid at position 2 (adjacent to the Ahp residue) is a critical determinant of enzyme selectivity and inhibitory potency in cyanopeptolins. By examining related compounds, we can predict how substitutions at this position in this compound might alter its activity profile.

CompoundAmino Acid at Position 2Target EnzymeIC50 (µM)
Micropeptin 982 (l-allo-Thr)allo-ThreonineNeutrophil Elastase0.12[3]
Micropeptin 996ValineNeutrophil Elastase0.83[3]
Cyanopeptolin with TyrTyrosineChymotrypsin0.26
Cyanopeptolin with ArgArginineTrypsin0.24-0.26
Insulapeptolide DLeucine (B10760876)Human Leukocyte Elastase0.08[1]

Data Interpretation:

  • Hydrophobic Residues for Elastase/Chymotrypsin Inhibition: The presence of hydrophobic amino acids like leucine, valine, and tyrosine at position 2 generally confers potent inhibitory activity against elastase and chymotrypsin. This aligns with the native leucine residue found in this compound.

  • Basic Residues for Trypsin Inhibition: The substitution with a basic amino acid like arginine dramatically shifts the selectivity towards trypsin inhibition.

  • Impact of Stereochemistry and Unique Residues: The example of micropeptin 982 with l-allo-threonine (B1666885) demonstrates that subtle stereochemical changes or the introduction of unconventional amino acids can significantly enhance potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of enzyme inhibition. Below are standard protocols for assessing the activity of this compound and its analogs against elastase and chymotrypsin.

Porcine Pancreatic Elastase (PPE) Inhibition Assay

Principle: The assay measures the ability of an inhibitor to block the elastase-catalyzed hydrolysis of a chromogenic substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA). The release of p-nitroaniline is monitored spectrophotometrically.

Materials:

  • Porcine Pancreatic Elastase (PPE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Inhibitor (this compound or analog) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of PPE in Tris-HCl buffer.

  • Prepare a stock solution of SANA in Tris-HCl buffer.

  • Serially dilute the inhibitor in DMSO.

  • In a 96-well plate, add the following to each well:

    • Tris-HCl buffer

    • Inhibitor solution (or DMSO for control)

    • PPE solution

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding the SANA solution to each well.

  • Immediately measure the absorbance at 410 nm every minute for 10-20 minutes.

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percent inhibition is calculated as: (1 - (Rate of inhibited reaction / Rate of uninhibited reaction)) * 100.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Chymotrypsin Inhibition Assay

Principle: This assay is based on the inhibition of chymotrypsin-mediated hydrolysis of a p-nitroanilide substrate. The release of the chromophore is measured spectrophotometrically.

Materials:

  • Bovine Pancreatic α-Chymotrypsin

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

  • Tris-HCl buffer (50 mM, pH 8.0) containing 10 mM CaCl2

  • Inhibitor (this compound or analog) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of α-chymotrypsin in buffer.

  • Prepare a stock solution of the substrate in buffer.

  • Prepare serial dilutions of the inhibitor in DMSO.

  • To each well of a 96-well plate, add:

    • Tris-HCl buffer

    • Inhibitor solution (or DMSO for control)

    • α-Chymotrypsin solution

  • Incubate the plate at 37°C for 15 minutes.

  • Start the reaction by adding the substrate solution.

  • Monitor the increase in absorbance at 405 nm over time.

  • Calculate the reaction velocity for each concentration of the inhibitor.

  • Determine the IC50 value from the dose-response curve.

Visualizing Experimental Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for synthesizing and evaluating this compound analogs.

G cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation A Solid-Phase or Solution-Phase Peptide Synthesis B Introduction of Amino Acid Modifications A->B C Cyclization and Side Chain Acylation B->C D Purification and Characterization (HPLC, MS) C->D E Elastase Inhibition Assay D->E Purified Analogs F Chymotrypsin Inhibition Assay D->F G Determination of IC50 values E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: Workflow for the synthesis and biological evaluation of this compound analogs.

Mechanism of Inhibition

This compound acts as a competitive inhibitor of serine proteases like elastase and chymotrypsin. The diagram below depicts this inhibitory mechanism.

G E Enzyme (Elastase/ Chymotrypsin) P Products E->P Substrate Binding & Catalysis EI Enzyme-Inhibitor Complex (Inactive) S Substrate I Inhibitor (this compound) I->E Competitive Binding to Active Site

Caption: Competitive inhibition of serine proteases by this compound.

Conclusion and Future Directions

The available data strongly indicates that this compound is a potent dual inhibitor of elastase and chymotrypsin. While direct SAR studies on a comprehensive set of this compound analogs are needed, comparisons with related cyanopeptolins provide valuable insights for future drug development. Key takeaways include:

  • The amino acid at position 2 is a critical determinant of potency and selectivity. Substituting the native leucine with other hydrophobic residues could fine-tune its activity, while introducing basic residues would likely shift its selectivity towards trypsin.

  • Modifications to the acyl side chain appear to be well-tolerated and offer a potential avenue for optimizing the molecule's pharmacokinetic profile.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to build a robust SAR model. This will enable the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties for the treatment of protease-driven diseases.

References

Unveiling the Molecular Embrace: A Comparative Guide to the Confirmation of Nostopeptin B's Binding Site on Elastase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Nostopeptin B and its alternatives as elastase inhibitors. We delve into the experimental data confirming its binding site, detail the methodologies for key experiments, and present the information in a clear, structured format to facilitate informed decisions in drug discovery and development.

This compound, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, has emerged as a potent inhibitor of elastase, a serine protease implicated in a variety of inflammatory diseases.[1][2] Understanding the precise mechanism of this inhibition, particularly the conformation of its binding to the active site of elastase, is paramount for the rational design of novel and more effective therapeutic agents. While a definitive crystal structure of the this compound-elastase complex has yet to be published, compelling evidence from structural studies of homologous cyanopeptolins provides a strong model for its binding mode.

Performance Comparison: this compound versus Alternatives

The inhibitory potency of this compound against elastase is significant, with reported IC50 values in the low micromolar range. To provide a broader context for its efficacy, the following table compares the inhibitory activities of this compound with other notable natural and synthetic elastase inhibitors.

InhibitorClassTarget ElastaseIC50 Value (µM)Source/Reference
This compound Cyclic DepsipeptidePorcine Pancreatic Elastase1.2[2]
Nostopeptin ACyclic DepsipeptidePorcine Pancreatic Elastase1.3[2]
Scyptolin ACyclic DepsipeptidePorcine Pancreatic Elastase~2.8 (3.1 µg/ml)
Lyngbyastatin 4Cyclic DepsipeptidePorcine Pancreatic Elastase0.03[3]
Lyngbyastatins 5-7Cyclic DepsipeptidePorcine Pancreatic Elastase0.003 - 0.01[4]
Insulapeptolide DCyclic DepsipeptideHuman Leukocyte Elastase0.085[5]
SivelestatSyntheticHuman Neutrophil ElastaseClinically used[6][7]
Ixorapeptide IICyclic PeptideElastase Release0.27 µg/mL[8]
Cyclotheonellazole ACyclic PeptideElastase0.000034[8]

Confirmation of the Binding Site: Insights from Homologous Structures

Direct experimental confirmation of the this compound binding site on elastase through techniques like X-ray crystallography or NMR spectroscopy of the complex has not been reported in the literature to date. However, the high degree of structural similarity between this compound and other cyanopeptolins, such as Scyptolin A, allows for the construction of a reliable homology-based model of its binding interaction.

A pivotal study on the crystal structure of Scyptolin A in complex with porcine pancreatic elastase revealed that the inhibitor occupies the S1 through S4 subsites of the enzyme's active site.[1] This binding mode is characteristic of many peptide-based serine protease inhibitors and provides a strong foundation for understanding how this compound interacts with elastase. The cyclic nature of these depsipeptides constrains their conformation, predisposing them to fit snugly within the active site cleft and effectively block substrate access.

Experimental Protocols

To facilitate the replication and validation of findings related to elastase inhibition and binding site confirmation, this section provides detailed methodologies for key experiments.

Elastase Inhibition Assay

This protocol is adapted from methodologies used in the characterization of various cyanopeptolin inhibitors.

Materials:

  • Porcine Pancreatic Elastase (PPE) or Human Neutrophil Elastase (HNE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) or other suitable chromogenic/fluorogenic elastase substrate

  • Tris-HCl buffer (e.g., 0.1 M, pH 7.5-8.0)

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor (e.g., this compound) in the assay buffer.

  • In a 96-well plate, add a defined amount of elastase enzyme to each well.

  • Add the various concentrations of the inhibitor to the wells containing the enzyme and incubate for a pre-determined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-37°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate (SANA) to each well.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the chosen substrate (e.g., 405 nm for p-nitroaniline release from SANA).

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Confirmation of Binding Site via X-ray Crystallography (General Workflow)

This generalized protocol outlines the key steps involved in determining the crystal structure of an elastase-inhibitor complex.

1. Protein Expression and Purification:

  • Express recombinant elastase (e.g., human neutrophil elastase) in a suitable expression system (e.g., E. coli, insect cells, or mammalian cells).

  • Purify the expressed elastase to homogeneity using a combination of chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).

2. Crystallization of the Apo-Enzyme or Co-crystallization:

  • Apo-enzyme crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to obtain well-diffracting crystals of the elastase enzyme alone.

  • Co-crystallization: Incubate the purified elastase with a molar excess of the inhibitor (e.g., this compound) prior to setting up crystallization trials. This method is often preferred when the inhibitor induces a conformational change in the protein.

3. Crystal Soaking (for apo-crystals):

  • If high-quality apo-enzyme crystals are obtained, they can be soaked in a solution containing the inhibitor.

  • The soaking solution should be similar to the crystallization mother liquor to maintain crystal integrity, with the addition of the inhibitor at a concentration sufficient to ensure binding.

4. X-ray Diffraction Data Collection:

  • Mount a single crystal and cryo-protect it if necessary.

  • Collect X-ray diffraction data at a synchrotron source.

5. Structure Determination and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using molecular replacement with a known elastase structure as a search model.

  • Build and refine the atomic model of the elastase-inhibitor complex, paying close attention to the electron density corresponding to the bound inhibitor.

Visualizing the Path to Confirmation

To illustrate the process of elucidating the binding site of an inhibitor like this compound, the following diagrams, generated using Graphviz, depict the experimental workflow and the inferred binding relationship.

experimental_workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_binding Inhibitor Binding cluster_analysis Structural Analysis expression Elastase Expression purification Purification expression->purification apo_xtal Apo Crystal Growth purification->apo_xtal cocrystal Co-crystallization with Inhibitor purification->cocrystal soaking Crystal Soaking apo_xtal->soaking diffraction X-ray Diffraction cocrystal->diffraction soaking->diffraction structure Structure Determination diffraction->structure

Experimental workflow for determining the elastase-inhibitor complex structure.

binding_interaction cluster_subsites Substrate Binding Pockets elastase Elastase Active Site S1 S1 S2 S2 S3 S3 S4 S4 nostopeptin This compound nostopeptin->S1 Occupies nostopeptin->S2 nostopeptin->S3 nostopeptin->S4

Inferred binding of this compound to the S1-S4 subsites of the elastase active site.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of Nostopeptin B and related cyanopeptolin compounds. Cyanopeptolins, a class of cyclic depsipeptides produced by cyanobacteria, have garnered significant interest for their diverse biological activities, including potent protease inhibition and, in some cases, significant cytotoxicity against cancer cell lines. This document summarizes key experimental data, details relevant methodologies, and visualizes potential mechanisms of action to facilitate further research and drug development efforts in this area.

Comparative Cytotoxicity Data

CompoundCell LineAssayIC50 / EffectCitation
Symplocamide A H-460 (Human Lung Carcinoma)Not Specified40 nM[1][2]
Neuro-2a (Mouse Neuroblastoma)Not Specified29 nM[1][2]
Cyanopeptolin 949 (Leu²) HeLa (Human Cervical Carcinoma)MTTReduced viability by 71.5% at 200 µg/mL[3]
Cyanopeptolin 919 (Leu²) HeLa (Human Cervical Carcinoma)MTTReduced viability by 97.6% at 200 µg/mL[3]
Cyanopeptolin 978 (Arg²) HeLa (Human Cervical Carcinoma)MTTReduced viability by 62.5% at 200 µg/mL[3]
CP962 and CP985 MCF-7 (Human Breast Adenocarcinoma)Not SpecifiedNo cytotoxic effects observed[2][4]
Nostotrebin 6 BALB/c (Mouse Fibroblasts)MTT/Neutral Red12.15 ± 1.96 µM / 8.48 ± 0.16 µM
Nostoc sp. extract Hep-2 (Human Larynx Carcinoma)Not Specified55.4% toxicity at 4000 µg/mL

Protease Inhibition Profile

The cytotoxicity of cyanopeptolins is often linked to their ability to inhibit serine proteases. Below is a summary of the inhibitory activity of Nostopeptin A and B.

CompoundEnzymeIC50
Nostopeptin A Elastase1.3 µg/mL
Chymotrypsin1.4 µg/mL
This compound Elastase11.0 µg/mL
Chymotrypsin1.6 µg/mL

Experimental Protocols

The following section details the methodology for a commonly used cytotoxicity assay to evaluate the effects of compounds like this compound.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, H-460) seeding Seed cells in 96-well plates cell_culture->seeding compound_prep Compound Preparation (this compound & Analogs) treatment Treat with compounds (various concentrations) compound_prep->treatment seeding->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_add Add MTT reagent incubation->mtt_add formazan_sol Solubilize formazan crystals mtt_add->formazan_sol read_absorbance Read absorbance at 570nm formazan_sol->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability calc_ic50 Determine IC50 values calc_viability->calc_ic50

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Proposed Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways for this compound-induced cytotoxicity are not fully elucidated, evidence from related cyanobacterial peptides, such as microcystins and nocuolin A, suggests the induction of apoptosis, or programmed cell death.[5] A plausible mechanism involves the inhibition of protein phosphatases and the subsequent activation of caspase cascades.

Hypothetical Apoptotic Pathway

The following diagram illustrates a potential intrinsic apoptotic pathway that may be triggered by this compound and its analogs, based on findings from related compounds.

Hypothetical Apoptotic Pathway of this compound

G cluster_cell Cancer Cell Nostopeptin This compound PP1_PP2A PP1/PP2A Inhibition Nostopeptin->PP1_PP2A inhibits Bcl2_p Hyperphosphorylated Bcl-2 PP1_PP2A->Bcl2_p leads to Bax_release Bax Release Bcl2_p->Bax_release promotes Mito Mitochondrion Bax_release->Mito acts on CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Pathway Description:

  • Inhibition of Protein Phosphatases: this compound may enter the cell and inhibit serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[1]

  • Hyperphosphorylation of Bcl-2: Inhibition of these phosphatases leads to the hyperphosphorylation of anti-apoptotic proteins like Bcl-2.[1]

  • Release of Pro-apoptotic Proteins: Hyperphosphorylated Bcl-2 is targeted for degradation, leading to the release of pro-apoptotic proteins such as Bax.[1]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocates to the mitochondria and induces MOMP.

  • Cytochrome c Release: This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspase, caspase-3.

  • Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.[6]

Conclusion and Future Directions

The available data suggest that this compound and its analogs, particularly those with specific amino acid substitutions, are promising candidates for further investigation as cytotoxic agents. The potent activity of compounds like Symplocamide A highlights the potential of this chemical class. However, a systematic comparative analysis of a broader range of Nostopeptin analogs against a diverse panel of cancer cell lines is necessary to establish clear structure-activity relationships for cytotoxicity.

Future research should focus on:

  • Synthesizing a library of this compound analogs to explore the impact of structural modifications on cytotoxicity.

  • Screening these compounds against a comprehensive panel of cancer cell lines to identify selective and potent candidates.

  • Elucidating the detailed molecular mechanisms of action, including the specific protein targets and signaling pathways involved in apoptosis induction.

  • In vivo studies to evaluate the efficacy and safety of the most promising compounds in preclinical cancer models.

By addressing these research gaps, the full therapeutic potential of this compound and related cyanopeptolins as novel anticancer agents can be realized.

References

Nostopeptin B: A Potent Serine Protease Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of Nostopeptin B Against Known Research Inhibitors

For researchers and drug development professionals investigating serine protease-mediated pathologies, the selection of a potent and specific inhibitor is paramount. This compound, a cyclic depsipeptide isolated from the cyanobacterium Nostoc minutum, has emerged as a compelling candidate for the inhibition of key serine proteases, particularly elastase and chymotrypsin (B1334515). This guide provides an objective comparison of this compound's performance against established research inhibitors, supported by experimental data and detailed methodologies.

Performance Benchmarking: this compound vs. Competitor Inhibitors

The inhibitory potency of this compound against its primary targets, elastase and chymotrypsin, has been quantified and compared with other widely used research inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear indication of relative performance. Lower IC50 values denote higher potency.

Table 1: this compound Performance Against Known Elastase Inhibitors

InhibitorTypeTarget EnzymeIC50 (µM)
This compound Natural Product (Cyclic Depsipeptide)Porcine Pancreatic Elastase1.2 / 11.86*
SivelestatSyntheticHuman Neutrophil Elastase0.045
Alpinia katsumadai extractNatural Product (Plant Extract)Porcine Pancreatic Elastase465.7 µg/mL
Curcuma longa extractNatural Product (Plant Extract)Porcine Pancreatic Elastase398.4 µg/mL
Myristica fragrans extractNatural Product (Plant Extract)Porcine Pancreatic Elastase284.1 µg/mL
Areca catechu extractNatural Product (Plant Extract)Porcine Pancreatic Elastase42.4 µg/mL

*Note: Discrepancy in reported IC50 values may be due to different experimental conditions. **Note: IC50 values for plant extracts are reported in µg/mL as the exact molar concentration of the active compound is not specified.

Table 2: this compound Performance Against Known Chymotrypsin Inhibitors

InhibitorTypeTarget EnzymeIC50 (µM)
This compound Natural Product (Cyclic Depsipeptide)Bovine Pancreatic α-Chymotrypsin1.72
ChymostatinNatural Product (Protease Inhibitor)α-Chymotrypsin0.15
TPCKSyntheticChymotrypsin10
DFPSynthetic (Organophosphorus compound)Serine Proteases (including Chymotrypsin)~100

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed methodologies for the key inhibition assays are provided below.

Serine Protease (Elastase and Chymotrypsin) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against serine proteases like elastase and chymotrypsin using a chromogenic or fluorogenic substrate.

Materials:

  • Serine Protease (e.g., Porcine Pancreatic Elastase, Bovine Pancreatic α-Chymotrypsin)

  • Substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide for elastase, N-Benzoyl-Tyr-p-nitroanilide for chymotrypsin)

  • Inhibitor (e.g., this compound)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5-8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in the assay buffer.

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor (e.g., this compound) in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the assay buffer to each well.

    • Add a specific volume of each inhibitor dilution to the respective wells.

    • Add a specific volume of the serine protease solution to each well, except for the blank controls.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Add a specific volume of the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the microplate in a microplate reader.

    • Measure the absorbance or fluorescence at regular intervals for a specific duration. The wavelength will depend on the substrate used (e.g., 405 nm for p-nitroanilide substrates).

  • Data Analysis:

    • Calculate the rate of reaction (enzyme activity) for each inhibitor concentration by determining the slope of the linear portion of the absorbance/fluorescence versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate add_inhibitor Add Inhibitor Dilutions plate->add_inhibitor add_enzyme Add Enzyme add_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add Substrate incubate->add_substrate read_plate Measure Absorbance/ Fluorescence add_substrate->read_plate calculate Calculate % Inhibition read_plate->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: General workflow for a serine protease inhibition assay.

inhibition_mechanism cluster_enzyme Enzyme Action cluster_inhibition Competitive Inhibition E Serine Protease (E) ES Enzyme-Substrate Complex (ES) E->ES Binds S Substrate (S) S->ES ES->E Releases P Products (P) ES->P E_i Serine Protease (E) EI Enzyme-Inhibitor Complex (EI) (Inactive) E_i->EI Binds I This compound (I) I->EI S_i Substrate (S) S_i->EI Blocked

Caption: Mechanism of competitive inhibition by this compound.

Safety Operating Guide

Proper Disposal Procedures for Nostopeptin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Nostopeptin B is not publicly available. The following procedures are based on established best practices for the safe handling and disposal of potent, bioactive cyclic peptides and protease inhibitors in a research environment.[1][2] All personnel must consult with their institution's Environmental Health and Safety (EH&S) department to ensure full compliance with local, state, and federal regulations before handling or disposing of this compound.[2][3]

This compound, a cyclic peptide derived from the cyanobacterium Nostoc minutum, is a potent inhibitor of the proteases elastase and chymotrypsin. Due to its high biological activity, meticulous handling and disposal protocols are imperative to safeguard laboratory personnel and prevent environmental release. All materials contaminated with this compound must be treated as hazardous chemical waste.[1]

I. Essential Safety and Handling Protocols

Prior to working with this compound, researchers must adhere to stringent safety measures to minimize exposure risk.

  • Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. This includes chemical-resistant nitrile gloves, safety glasses or goggles, and a fully buttoned lab coat.[2]

  • Designated Workstation: All handling of this compound, particularly in its lyophilized powder form, must be conducted within a certified chemical fume hood or a biosafety cabinet to prevent the aerosolization and inhalation of particles.[2]

  • Spill Response: In the event of a spill, the area should be secured. The spilled material should be covered with an inert absorbent. This material must then be carefully collected into a sealable, clearly labeled hazardous waste container for proper disposal. The spill area should be decontaminated and thoroughly cleaned afterward.

II. Step-by-Step Disposal Procedures

This section provides a systematic guide for the disposal of pure this compound, solutions, and all contaminated laboratory materials.

Step 1: Waste Segregation and Containment

Proper segregation at the point of generation is critical for a safe waste management stream.

  • Solid Waste:

    • Unused or expired this compound powder should remain in its original, sealed vial or be transferred to a new, clearly labeled, and sealed container.

    • All single-use items contaminated with this compound, such as gloves, pipette tips, microfuge tubes, and absorbent paper, must be placed in a designated, leak-proof hazardous waste container.[2] This container must be prominently labeled "Hazardous Chemical Waste: this compound."

  • Liquid Waste:

    • All aqueous and solvent-based solutions containing this compound, including stock solutions and experimental waste, must be collected in a dedicated, sealed, and shatter-proof hazardous waste container.[1][2]

    • Under no circumstances should this compound solutions be poured down a laboratory sink or drain. [1][4]

Step 2: Chemical Inactivation via Alkaline Hydrolysis (Recommended Best Practice)

Chemically degrading the peptide bond structure of this compound before final disposal is a highly recommended practice to neutralize its biological activity.

  • Within a chemical fume hood, carefully add a 1 M sodium hydroxide (B78521) (NaOH) solution to the collected liquid waste to adjust the pH to a level greater than 10.

  • Allow the alkaline solution to stand for a minimum of 24 hours at room temperature. This extended period facilitates the hydrolysis and breakdown of the cyclic peptide structure.

  • Following the incubation, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid, such as 1 M hydrochloric acid (HCl). Use pH indicator strips or a calibrated pH meter to monitor the neutralization process closely.

  • Even after inactivation and neutralization, the resulting liquid must be managed and disposed of as hazardous chemical waste.

Step 3: Final Waste Disposal

  • Ensure all solid and liquid hazardous waste containers are securely sealed and accurately labeled with their contents.

  • Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][5] Adhere strictly to all institutional protocols for hazardous waste management.[2]

Data Presentation: this compound Handling Profile

The table below summarizes key properties of this compound relevant to its safe handling and disposal.

PropertyDataReference
Molecular Formula C46H70N8O12[2]
Molecular Weight 927.09 g/mol [2]
Physical Appearance Solid
Known Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Biological Activity Potent inhibitor of elastase and chymotrypsin[2]
Storage (Lyophilized) Long-term storage at -20°C or -80°C is recommended.[2]
Storage (In Solution) Recommended for short-term storage at 4°C; avoid multiple freeze-thaw cycles to maintain integrity.[2]

Experimental Protocol: Alkaline Hydrolysis for this compound Inactivation

This protocol provides a detailed methodology for the chemical inactivation of this compound waste streams.

  • Preparation and Safety:

    • Don all required PPE (nitrile gloves, safety glasses, lab coat).

    • Conduct the entire procedure within a certified chemical fume hood.

    • Prepare fresh 1 M sodium hydroxide (NaOH) and 1 M hydrochloric acid (HCl) solutions.

    • Have pH indicator strips or a calibrated pH meter accessible.

  • Inactivation Procedure:

    • In a chemical-resistant waste container, slowly add 1 M NaOH to the liquid this compound waste while gently mixing.

    • Periodically check the pH, continuing to add NaOH until the pH is stable above 10.

    • Securely cap the container and affix a label indicating the contents and the start date of the hydrolysis.

    • Let the container stand undisturbed at room temperature for at least 24 hours.

    • After the incubation, uncap the container and slowly add 1 M HCl while mixing to neutralize the solution.

    • Monitor the pH, targeting a final range of 6.0 to 8.0. Proceed with caution, as neutralization is an exothermic reaction.

    • Once neutralized, securely recap the container. The waste is now chemically inactivated and ready for collection by a certified hazardous waste handler.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the safe and compliant disposal of this compound waste.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Vials, PPE, Powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid ehs_pickup Arrange for Disposal via Institutional EH&S collect_solid->ehs_pickup inactivate Perform Chemical Inactivation? (Alkaline Hydrolysis) collect_liquid->inactivate hydrolysis 1. Add 1M NaOH (pH > 10) 2. Incubate 24h 3. Neutralize with 1M HCl inactivate->hydrolysis Yes (Recommended) inactivate->ehs_pickup No hydrolysis->ehs_pickup end Disposal Complete ehs_pickup->end

References

Essential Safety and Logistics for Handling Nostopeptin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Nostopeptin B, a potent, naturally occurring cyclic peptide inhibitor of elastase and chymotrypsin (B1334515).[1][2][3] Adherence to these procedures is essential for ensuring personal safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile or latex gloves.[5][6] Consider double-gloving when handling concentrated solutions.Prevents skin contact and absorption.
Body Protection Lab CoatStandard laboratory coat, fully buttoned with cuffs tucked into gloves.[7]Protects clothing and skin from splashes and spills.
Eye Protection Safety Glasses or GogglesChemical splash goggles are recommended, especially when working with solutions.[4][6][7]Protects eyes from accidental splashes.
Respiratory Protection RespiratorAn appropriate respirator should be used when handling the lyophilized powder to avoid inhalation of dust.[4]Prevents inhalation of the compound, which could have systemic effects.
Footwear Closed-toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory.[5][6]Protects feet from spills and falling objects.

Step-by-Step Handling and Operational Plan

This section outlines the procedural steps for safely handling this compound from receipt to experimental use.

Experimental Workflow Diagram:

NostopeptinB_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Receiving and Storage (Store at -20°C) B Don Appropriate PPE A->B C Weighing Lyophilized Powder (In a chemical fume hood) B->C D Reconstitution (Use appropriate solvent, e.g., DMSO) C->D E Experimental Use (e.g., enzyme inhibition assays) D->E F Decontamination of Glassware E->F G Waste Segregation (Solid vs. Liquid) F->G H Proper Disposal (Follow institutional guidelines) G->H

Caption: Workflow for safe handling of this compound.

Experimental Protocols:

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a tightly sealed container in a cool, dry place, with a recommended storage temperature of -20°C.[4]

2.2. Preparation and Reconstitution:

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.[7]

  • Weighing: If working with the lyophilized powder, conduct all weighing activities within a chemical fume hood to prevent inhalation of dust particles.[4]

  • Reconstitution: Reconstitute the peptide using a suitable solvent, such as DMSO, as specified in the product datasheet.[3]

2.3. Experimental Use:

  • When performing experiments, such as elastase or chymotrypsin inhibition assays, handle all solutions containing this compound with care to avoid splashes and aerosol formation.[8][9]

2.4. First Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[4]

  • Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.[4][10]

  • Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[4][10]

  • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.[4][10]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.

Disposal Workflow Diagram:

Disposal_Workflow cluster_waste Waste Generation cluster_disposal_path Disposal Pathway A Contaminated Solid Waste (Gloves, tips, etc.) D Segregate into appropriate waste containers A->D B Liquid Waste (Unused solutions) B->D C Contaminated Glassware E Decontaminate glassware with appropriate solvent/bleach C->E F Dispose of as chemical waste following institutional protocols D->F E->F

Caption: Disposal plan for this compound waste.

Disposal Procedures:

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a designated, sealed hazardous waste bag.

    • Liquid Waste: Unused or waste solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Decontamination:

    • All non-disposable glassware and equipment should be decontaminated. This can be achieved by rinsing with a suitable solvent that can dissolve the peptide, followed by standard laboratory washing procedures.

  • Final Disposal:

    • All waste must be disposed of in accordance with local, state, and federal environmental regulations.[4] This typically involves incineration of the material by a licensed chemical waste disposal service.[4] Do not dispose of this compound down the drain or in regular trash.

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective use of this compound in their work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.